molecular formula C23H28O7 B10829003 Licogliflozin (mixed isomers)

Licogliflozin (mixed isomers)

Número de catálogo: B10829003
Peso molecular: 416.5 g/mol
Clave InChI: XFJAMQQAAMJFGB-LILXYRQWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Licogliflozin (mixed isomers) is a useful research compound. Its molecular formula is C23H28O7 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Licogliflozin (mixed isomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Licogliflozin (mixed isomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C23H28O7

Peso molecular

416.5 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20+,21-,22+,23+/m1/s1

Clave InChI

XFJAMQQAAMJFGB-LILXYRQWSA-N

SMILES isomérico

CCC1=C(C=C(C=C1)[C@H]2[C@H]([C@@H]([C@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4

SMILES canónico

CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4

Origen del producto

United States

Foundational & Exploratory

Technical Deep Dive: Licogliflozin (LIK066) and the Dual SGLT1/2 Inhibition Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Licogliflozin (LIK066) represents a distinct class of sodium-glucose co-transporter (SGLT) inhibitors characterized by its dual inhibitory profile against both SGLT1 and SGLT2.[1][2][3][4] Unlike highly selective SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) which primarily target renal glucose reabsorption, licogliflozin possesses a selectivity ratio that allows for significant blockade of intestinal SGLT1 at therapeutic doses.

This guide dissects the molecular mechanism of licogliflozin, clarifying the critical distinction between the active pharmaceutical ingredient (a specific stereoisomer) and "mixed isomers" often encountered during early synthesis or degradation. We explore the physiological cascade initiated by dual inhibition—spanning the gut-kidney axis—and provide validated protocols for assessing isoform selectivity in a research setting.

Molecular Architecture and Stereochemical Integrity

The Active Moiety vs. Mixed Isomers

While the prompt alludes to "mixed isomers," it is scientifically imperative to clarify that the clinical candidate Licogliflozin (LIK066) is a single, defined stereoisomer.

  • Chemical Name: (2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol.[1][5]

  • Structural Class: C-aryl glucoside.

The "Mixed Isomers" Context: In the synthetic pathway of C-aryl glucosides, the coupling of the glucose moiety to the aglycone often yields a mixture of


- and 

-anomers, along with potential furanose/pyranose ring isomers.
  • Therapeutic Efficacy: The

    
    -anomer (LIK066) is the bioactive conformer responsible for high-affinity binding to the SGLT vestibule.
    
  • Impurity Profile: Other isomers (e.g., the

    
    -anomer) typically exhibit significantly higher IC
    
    
    
    values (lower potency) and are considered impurities that must be removed via chiral chromatography or crystallization during CMC (Chemistry, Manufacturing, and Controls) processes.

Key Insight: Research using "mixed isomers" is generally discouraged for mechanistic studies as the inactive isomers dilute the effective concentration and may introduce off-target steric hindrance.

Structural Basis of Binding

Licogliflozin mimics the pyranose ring of glucose. The hydrophobic aglycone tail (the benzodioxin-ethylphenyl group) docks into the extracellular vestibule of the SGLT protein, locking the transporter in an outward-open conformation and preventing the sodium-driven conformational change required for glucose transport.

Dual Mechanism of Action: The Gut-Kidney Axis[4]

Licogliflozin is unique due to its selectivity window . While it is more potent against SGLT2, its affinity for SGLT1 is sufficient to drive physiological effects in the intestine, creating a dual mechanism.

Quantitative Potency (IC Comparison)
TargetPrimary LocationLicogliflozin IC

(nM)
Dapagliflozin IC

(nM)
Selectivity Ratio (SGLT2:SGLT1)
SGLT2 Kidney (S1/S2 Tubule)0.58 ~1.2~1:35 (Dual)
SGLT1 Intestine / Kidney (S3)20.6 >1400~1:1200 (Selective)

Data Source: Validated from Novartis clinical data and biochemical assays [1, 2].

Pathway Visualization: The Dual Inhibition Cascade

The following diagram illustrates how dual inhibition engages both the renal (glycosuria) and intestinal (incretin modulation) pathways.[4]

G cluster_Kidney Renal Pathway (SGLT2 Dominant) cluster_Gut Intestinal Pathway (SGLT1 Effect) Licogliflozin Licogliflozin (LIK066) SGLT2 Inhibit SGLT2 (Proximal Tubule) Licogliflozin->SGLT2 SGLT1 Inhibit SGLT1 (Enterocytes) Licogliflozin->SGLT1 High Dose/Local Conc. Glucosuria Increased Urinary Glucose Excretion (UGE) SGLT2->Glucosuria CaloricLoss Caloric Loss (Weight Reduction) Glucosuria->CaloricLoss GlucoseMal Delayed Glucose Absorption SGLT1->GlucoseMal LCells Distal L-Cell Activation GlucoseMal->LCells Glucose load shifts distally Incretins Increased GLP-1 & PYY LCells->Incretins Incretins->CaloricLoss Satiety Signal

Figure 1: The Dual Mechanism of Action. Licogliflozin acts systemically on renal SGLT2 and locally on intestinal SGLT1, triggering a synergistic metabolic benefit via caloric loss and incretin hormone upregulation.

Physiological Cascades and Therapeutic Implications[6]

The SGLT1 "Incretin Switch"

Selective SGLT2 inhibitors have minimal effect on post-prandial hormones. However, by inhibiting SGLT1 in the duodenum and jejunum, licogliflozin delays glucose absorption. This glucose load travels further down the intestinal tract to the ileum, where it stimulates L-cells to secrete GLP-1 (Glucagon-like peptide-1) and PYY (Peptide YY) .

  • Result: Enhanced satiety and improved glycemic control independent of insulin secretion.

The Renal Safety Net

In healthy individuals, SGLT2 reabsorbs ~90% of filtered glucose, and SGLT1 reabsorbs the remaining 10% in the S3 segment. When SGLT2 is blocked, SGLT1 capacity is upregulated to compensate.

  • Licogliflozin Advantage: By blocking both, it achieves near-complete inhibition of renal glucose reabsorption, maximizing urinary glucose excretion (UGE) compared to selective SGLT2 inhibitors.

Experimental Validation Protocols

To validate the mechanism of "mixed isomers" or specific analogues, researchers must employ cell-based uptake assays. The following protocol is the industry standard for determining selectivity ratios.

Protocol: C-AMG Glucose Uptake Assay

Objective: Determine IC


 for SGLT1 vs. SGLT2 to calculate selectivity.

Materials:

  • Cell Lines: CHO-K1 or HEK293 stably transfected with human SGLT1 (SLC5A1) or SGLT2 (SLC5A2).

  • Tracer:

    
    -Methyl-D-[U-
    
    
    
    C]glucopyranoside (
    
    
    C-AMG). Note: AMG is used because it is transported but not metabolized, preventing confounding glycolysis data.
  • Buffer: Sodium-free (Choline-Cl) vs. Sodium-containing (NaCl) Krebs-Ringer HEPES.

Workflow Visualization:

Protocol Step1 Seed Transfected Cells (96-well plate, 30k cells/well) Step2 Wash Cells (Remove culture media) Step1->Step2 Step3 Pre-incubate with Licogliflozin (Log dilutions: 0.1nM - 10µM) Step2->Step3 Step4 Add 14C-AMG Tracer (Incubate 1-2 hours @ 37°C) Step3->Step4 Step5 Terminate & Wash (Ice-cold Na-free buffer) Step4->Step5 Step6 Scintillation Counting (Measure CPM) Step5->Step6

Figure 2: High-Throughput SGLT Inhibition Assay Workflow.

Data Analysis (Self-Validating Logic):

  • Specific Uptake: Subtract "Sodium-free" counts (non-specific binding) from "Sodium-containing" counts.

  • Normalization: Normalize specific uptake to Vehicle Control (DMSO) = 100%.

  • Curve Fitting: Fit to a 4-parameter logistic equation to derive IC

    
    .
    
  • Validation Check: If the IC

    
     for SGLT2 is >10 nM, the compound may be degraded or is an inactive isomer mixture.
    

Clinical Translation: Efficacy vs. Tolerability[7]

The "mixed" nature of the target (SGLT1+2) presents a double-edged sword in clinical development.

  • Efficacy (The Upside): Clinical trials (e.g., NCT03320941) demonstrated that Licogliflozin (150 mg q.d.) achieved significant weight loss (~5.7%) and reduced HbA1c, driven by the dual mechanism of massive glucosuria and increased GLP-1 [3].

  • Tolerability (The Downside): Inhibition of intestinal SGLT1 leaves unabsorbed glucose in the gut lumen. This creates an osmotic gradient, drawing water into the bowel, and provides a substrate for bacterial fermentation.

    • Adverse Event: Diarrhea is the dose-limiting toxicity for this class, unlike selective SGLT2 inhibitors where UTIs are the primary concern.

References

  • Heise, T., et al. (2019). "Licogliflozin, a novel SGLT1/2 inhibitor: Body weight effects in a randomized trial in adults with overweight or obesity."[3] Diabetes, Obesity and Metabolism.[3][4]

  • Novartis Pharmaceuticals. (2018). "Investigator's Brochure: LIK066 (Licogliflozin)." Clinical Trials Data Registry.

  • Bays, H. E., et al. (2020). "Licogliflozin efficacy and safety in patients with type 2 diabetes and obesity." Obesity.[1][2][3][6]

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism.[3][4] (Used for comparative IC50 methodology).

Sources

Technical Deep Dive: Structural Characterization and Separation of Licogliflozin Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Licogliflozin (LIK066) represents a significant advancement in the SGLT inhibitor class, functioning as a dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1/2). Unlike O-glycosides, Licogliflozin features a robust C-glycosidic linkage between the glucose moiety and the aglycone aromatic system (a benzodioxin-ethylphenyl derivative).[1] This C-C bond confers metabolic stability against glycosidases but introduces significant synthetic challenges, primarily the formation of mixed anomers (


 and 

)
.

For therapeutic efficacy, the


-anomer (1S configuration)  is the required Active Pharmaceutical Ingredient (API). The 

-anomer is considered a critical process impurity.[1] This guide provides a rigorous technical framework for the isolation, identification, and quantification of these isomers, ensuring high purity for drug development.

Chemical Basis of Isomerism

The core structural challenge in Licogliflozin analysis lies at the C1 anomeric center of the glucose ring.

  • Structure: (2S,3R,4R,5S,6R)-2-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-ethylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.[1][2]

  • The Isomer Problem: During the metal-mediated coupling (typically arylation of a gluconolactone followed by reduction), the stereoselectivity at C1 is not absolute.

    • 
      -Isomer (Target):  The aryl group is equatorial.[1] This configuration mimics the natural substrate preference of SGLT transporters.
      
    • 
      -Isomer (Impurity):  The aryl group is axial.[1] This conformer exhibits significantly reduced binding affinity and distinct physicochemical properties.
      
Structural Visualization

The following diagram illustrates the analytical workflow to resolve these isomers.

Licogliflozin_Analysis_Workflow Crude Crude Synthetic Mixture (α/β Anomers + Impurities) Prep_HPLC Preparative HPLC/SFC (Separation) Crude->Prep_HPLC C18 / Chiral Stationary Phase Frac_A Fraction A (Target β-Anomer) Prep_HPLC->Frac_A Major Peak Frac_B Fraction B (α-Anomer Impurity) Prep_HPLC->Frac_B Minor Peak NMR 1H / 2D NMR (Stereochemical Assignment) Frac_A->NMR J-Coupling Analysis HRMS HRMS (Q-TOF) (Mass Confirmation) Frac_A->HRMS Exact Mass XRay Single Crystal X-Ray (Absolute Configuration) Frac_A->XRay Optional (Gold Standard) Frac_B->NMR Validation Validated Reference Standard NMR->Validation Confirmed Structure HRMS->Validation

Caption: Workflow for the isolation and structural validation of Licogliflozin anomers.

Analytical Strategy & Protocols

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing the


 and 

anomers without reference standards, relying on the Karplus relationship and vicinal coupling constants (

).

Causality: The dihedral angle between H1 and H2 protons differs significantly between anomers.

  • 
    -Anomer:  H1 and H2 are trans-diaxial (dihedral angle ~180°).[1] This results in a large coupling constant (
    
    
    
    )
    .[1]
  • 
    -Anomer:  H1 and H2 are cis-equatorial/axial (dihedral angle ~60°).[1] This results in a small coupling constant (
    
    
    
    )
    .[1]
Experimental Protocol:
  • Sample Prep: Dissolve 5-10 mg of isolated isomer in 600 µL of DMSO-

    
      or Methanol-
    
    
    
    . (Avoid CDCl
    
    
    due to poor solubility of the polyol moiety).
  • Acquisition: Acquire

    
    H NMR (minimum 400 MHz, preferably 600 MHz) with sufficient scans (ns=64) to resolve the anomeric proton doublet.
    
  • Analysis: Locate the anomeric proton signal (typically

    
     4.0–4.5 ppm for C-glycosides).[1]
    
  • Validation: Perform a 2D NOESY experiment. The

    
    -anomer (1S) will show NOE correlations between H1, H3, and H5 (all axial), confirming the chair conformation.
    

Data Summary Table: Expected NMR Parameters

Parameter

-Anomer (Licogliflozin)

-Anomer (Impurity)
H1 Chemical Shift Upfield (e.g.,

4.1 ppm)
Downfield (e.g.,

4.6 ppm)

Coupling
9.2 – 9.8 Hz (Large)3.5 – 4.2 Hz (Small)
NOE Correlations H1

H3, H5 (Strong)
H1

H2 (Strong)
Configuration 1S (Equatorial Aryl)1R (Axial Aryl)
Method 2: High-Performance Liquid Chromatography (HPLC)

Separating the isomers requires a method capable of resolving diastereomers with similar polarities.[1] While C18 is standard, chiral stationary phases or phenyl-hexyl columns often provide superior selectivity for anomers.[1]

Protocol: Isomer Separation

System: UHPLC with PDA/UV detection (220 nm and 270 nm).

Column Selection:

  • Primary: C18 (High Carbon Load), 150 x 2.1 mm, 1.7 µm.

  • Alternative (for difficult separations): Chiralpak IC or AD-H (Amylose-based).[1]

Mobile Phase Gradient:

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: Acetonitrile.

Time (min)% Solvent BFlow Rate (mL/min)Description
0.0200.4Equilibration
2.0200.4Isocratic Hold
15.0600.4Linear Gradient
18.0950.4Wash
22.0200.4Re-equilibration

Self-Validating Step: Inject a mixture of the crude reaction product. The


-anomer typically elutes after the 

-anomer on reverse-phase C18 columns due to the slightly higher lipophilicity of the axial conformer in certain solvent systems, though this order must be experimentally confirmed with the NMR-validated fractions.[1]
Method 3: High-Resolution Mass Spectrometry (HRMS)

While isomers have identical exact masses, their fragmentation patterns (MS/MS) can differ slightly due to stereoelectronic effects, though MS is primarily used here for formula confirmation and impurity identification.

  • Target Ion:

    
     or 
    
    
    
    (Ammonium adducts are common for glycosides).
  • Formula:

    
    
    
  • Exact Mass: 416.1835 Da.[2]

  • Acceptance Criteria: Mass error < 5 ppm.

References

  • MedKoo Biosciences. Licogliflozin (LIK066) Chemical Structure and Properties. Retrieved from [2]

  • PubChem. Licogliflozin (Compound CID 52913524).[3] National Library of Medicine. Retrieved from

  • Emery Pharma. Separation and Identification of alpha- and beta-glycopyranoside anomers.[1] (2015).[4] Retrieved from

  • Google Patents. Process for the preparation of β-C-aryl glucosides (WO2013068850A2).[1] Retrieved from

  • Heerspink, H. J. L., et al. Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial.Obesity (2020).[5] Retrieved from

Sources

An In-depth Technical Guide on the Impact of Licogliflozin on GLP-1 and PYY Incretin Hormone Secretion

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Licogliflozin is a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[1] While SGLT2 inhibition in the kidneys promotes urinary glucose excretion, the inhibition of SGLT1 in the gastrointestinal tract reduces intestinal glucose absorption and, significantly, stimulates the secretion of key incretin hormones, glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][2] This guide provides a comprehensive technical overview of the mechanisms by which licogliflozin modulates GLP-1 and PYY secretion, the clinical evidence supporting this effect, and detailed experimental protocols for the assessment of these hormones. The modulation of these incretin hormones presents a promising therapeutic strategy for metabolic diseases, including obesity and type 2 diabetes.[3]

Introduction: The Critical Role of Incretin Hormones in Metabolic Regulation

The gut hormones GLP-1 and PYY are integral to the regulation of energy homeostasis and glucose metabolism.[4][5] Secreted from enteroendocrine L-cells in the distal gastrointestinal tract in response to nutrient ingestion, they exert their effects through a variety of mechanisms:

  • GLP-1: This hormone is a key regulator of glucose homeostasis, primarily by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from α-cells.[6][7] Beyond its effects on the pancreas, GLP-1 also slows gastric emptying and acts on the central nervous system to promote satiety and reduce appetite.[5][8]

  • PYY: Co-secreted with GLP-1, PYY, particularly its active form PYY3-36, is a potent anorexigenic hormone.[5][9] It acts on hypothalamic receptors to reduce appetite and food intake, contributing to the feeling of fullness after a meal.[8][10]

Given their significant roles in appetite control and glucose metabolism, therapeutic strategies that enhance the secretion or action of GLP-1 and PYY are of great interest for the treatment of obesity and type 2 diabetes.[10]

Licogliflozin: A Dual SGLT1/2 Inhibitor

Licogliflozin is an orally administered small molecule that competitively inhibits both SGLT1 and SGLT2.[1]

  • SGLT2 Inhibition: Primarily located in the proximal renal tubules, SGLT2 is responsible for the reabsorption of the majority of filtered glucose.[11][12] Inhibition of SGLT2 by licogliflozin leads to increased urinary glucose excretion, thereby lowering blood glucose levels.[12]

  • SGLT1 Inhibition: SGLT1 is the primary transporter for glucose and galactose absorption in the small intestine.[2] By inhibiting intestinal SGLT1, licogliflozin reduces the rate and amount of glucose absorbed from the gut. This delay in carbohydrate absorption is believed to be the primary driver of its effects on incretin hormone secretion.[1]

The Impact of Licogliflozin on GLP-1 and PYY Secretion

Proposed Mechanism of Action

The inhibition of intestinal SGLT1 by licogliflozin leads to an increased delivery of unabsorbed glucose to the distal small intestine, where L-cells are predominantly located. This increased luminal glucose concentration is thought to be the primary stimulus for the enhanced secretion of GLP-1 and PYY from these cells.[13] The SGLT1 transporter itself is considered a key intestinal glucose sensor that triggers incretin secretion.[13]

G cluster_0 Small Intestine Lumen cluster_1 Enteroendocrine L-Cell Ingested_Glucose Ingested Glucose SGLT1 SGLT1 Transporter Ingested_Glucose->SGLT1 Absorption Licogliflozin Licogliflozin Licogliflozin->SGLT1 Inhibition Unabsorbed_Glucose Increased Luminal Unabsorbed Glucose SGLT1->Unabsorbed_Glucose L_Cell L-Cell Unabsorbed_Glucose->L_Cell Stimulation GLP1_PYY GLP-1 & PYY Secretion L_Cell->GLP1_PYY Release G cluster_0 Phase 1: Screening & Baseline cluster_1 Phase 2: Randomization & Treatment Period 1 cluster_2 Phase 3: Washout & Treatment Period 2 cluster_3 Phase 4: Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Visit: - Vitals - Bloodwork - Anthropometrics Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Licogliflozin Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB Treatment1 Treatment Period 1 (e.g., 14 days) GroupA->Treatment1 GroupB->Treatment1 OGTT1 OGTT with Serial Blood Sampling Treatment1->OGTT1 Washout Washout Period (e.g., 21 days) OGTT1->Washout Crossover Crossover Washout->Crossover GroupA2 Group A: Placebo Crossover->GroupA2 GroupB2 Group B: Licogliflozin Crossover->GroupB2 Treatment2 Treatment Period 2 (e.g., 14 days) GroupA2->Treatment2 GroupB2->Treatment2 OGTT2 OGTT with Serial Blood Sampling Treatment2->OGTT2 Analysis Biochemical Analysis: - GLP-1, PYY, Glucose, Insulin - Pharmacokinetics OGTT2->Analysis Stats Statistical Analysis (Primary & Secondary Endpoints) Analysis->Stats

Caption: Workflow for a clinical trial assessing incretin hormone secretion.

Step-by-Step Methodology:

  • Patient Recruitment: Recruit subjects based on specific inclusion/exclusion criteria (e.g., age, BMI, glycemic status).

  • Screening and Baseline Visit: Perform a thorough medical history, physical examination, and baseline blood tests.

  • Randomization: Randomly assign subjects to receive either licogliflozin or a matching placebo.

  • Treatment Period 1: Administer the assigned treatment for a predefined period (e.g., 14 days).

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a standard 75g oral glucose solution. Collect blood samples at baseline and at regular intervals (e.g., -15, 0, 15, 30, 60, 90, 120, 180 minutes) post-glucose ingestion.

  • Washout Period: A period of no treatment to allow for the complete elimination of the drug from the body.

  • Crossover and Treatment Period 2: Subjects who initially received licogliflozin will now receive the placebo, and vice versa. Repeat the treatment period.

  • Second OGTT: Perform a second OGTT with the same blood sampling schedule.

  • Sample Analysis: Analyze plasma samples for total and active GLP-1, PYY, glucose, and insulin.

  • Statistical Analysis: Compare the changes in hormone levels between the licogliflozin and placebo treatment periods.

Protocol for GLP-1 and PYY Measurement in Plasma

Accurate measurement of GLP-1 and PYY is critical due to their rapid degradation in vitro by enzymes such as dipeptidyl peptidase-4 (DPP-4). [14][15] Materials:

  • Blood collection tubes containing a DPP-4 inhibitor (e.g., BD™ P800) and an anticoagulant (e.g., K2EDTA).

  • Refrigerated centrifuge.

  • -80°C freezer for sample storage.

  • Commercially available ELISA kits for total GLP-1 and PYY. [16]* Microplate reader.

Procedure:

  • Blood Collection: Draw blood directly into pre-chilled tubes containing a DPP-4 inhibitor. Immediately invert the tubes gently 8-10 times to ensure proper mixing.

  • Immediate Cooling: Place the tubes on ice immediately after collection.

  • Plasma Separation: Within 15 minutes of collection, centrifuge the blood at 1,000-1,300 x g for 10-15 minutes at 4°C.

  • Aliquoting: Carefully aspirate the plasma supernatant, avoiding the buffy coat, and transfer it to pre-labeled cryovials.

  • Storage: Immediately freeze the plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • ELISA Analysis:

    • Thaw the plasma samples on ice.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Addition of standards, controls, and samples to the antibody-coated microplate.

      • Incubation steps with detection antibodies and enzyme conjugates.

      • Washing steps to remove unbound reagents.

      • Addition of a substrate to generate a colorimetric or chemiluminescent signal.

    • Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the concentrations of GLP-1 and PYY in the samples by interpolating from the standard curve.

Implications for Drug Development and Future Research

The dual action of licogliflozin, combining SGLT2 inhibition for glycemic control with SGLT1 inhibition to enhance endogenous incretin secretion, represents a novel and promising approach for the treatment of metabolic diseases. The significant increases in GLP-1 and PYY contribute to the observed weight loss and improved metabolic parameters. [3] Future Research Directions:

  • Long-term studies to evaluate the durability of the weight loss and glycemic control effects.

  • Head-to-head comparison studies with other weight loss agents, such as GLP-1 receptor agonists. [6]* Investigation into the potential synergistic effects of combining licogliflozin with other therapeutic agents.

  • Further elucidation of the downstream effects of the altered GLP-1, PYY, and GIP profiles.

Conclusion

Licogliflozin's unique mechanism of dual SGLT1/2 inhibition offers a multifaceted approach to metabolic regulation. Its ability to significantly increase the secretion of the anorexigenic hormones GLP-1 and PYY through intestinal SGLT1 inhibition provides a compelling rationale for its development as a therapeutic agent for obesity and type 2 diabetes. The robust clinical data, coupled with a clear understanding of its mechanism of action, positions licogliflozin as a significant advancement in the field of metabolic drug development.

References

  • He, Y. L., et al. (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. Obesity (Silver Spring). Available at: [Link]

  • Halabi, A., et al. (2019). The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes. Diabetes, Obesity and Metabolism. Available at: [Link]

  • He, Y. L., et al. (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. ResearchGate. Available at: [Link]

  • Nonstop Neuron. (2021). SGLT2 Inhibitors Mechanism of Action. YouTube. Available at: [Link]

  • Castaneda, C., et al. (2022). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers in Endocrinology. Available at: [Link]

  • AJMC Staff. (2019). First-in-Human Study of Dual Inhibitor Licogliflozin Showed Significant Weight Loss in Obese Patients. AJMC. Available at: [Link]

  • Hörber, S., et al. (2022). GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats. Endocrine Connections. Available at: [Link]

  • Gomez-Peralta, F., et al. (2024). Combining GLP-1 Receptor Agonists and SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Scoping Review and Expert Insights for Clinical Practice Utilizing the Nominal Group Technique. Diabetes Therapy. Available at: [Link]

  • Halabi, A., et al. (2019). The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes. ResearchGate. Available at: [Link]

  • Jensen, B. A. H., et al. (2020). The effect of acute dual SGLT1/SGLT2 inhibition on incretin release and glucose metabolism after gastric bypass surgery. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Williams, D. L. (2018). The Role of Glucagon-Like Peptide-1 in Energy Homeostasis. Journal of the Endocrine Society. Available at: [Link]

  • Mercodia. (n.d.). White Paper Important aspects to consider when measuring GLP-1. Mercodia. Available at: [Link]

  • Hörber, S., et al. (2022). GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats. Endocrine Connections. Available at: [Link]

  • Patsnap. (2024). What are the therapeutic applications for SGLT1 inhibitors?. Patsnap Synapse. Available at: [Link]

  • Carrettin, B. (2023). How GLP-1 and PYY Affect Your Appetite and Health. Ben Carrettin. Available at: [Link]

  • ClinicalTrials.gov. (2019). Combined Effects of GLP-1 Analogue and Exercise on Maintenance of Weight Loss and Health After Very-low Calorie Diet. ClinicalTrials.gov. Available at: [Link]

  • Moriya, R., et al. (2009). Activation of sodium-glucose cotransporter 1 ameliorates hyperglycemia by mediating incretin secretion in mice. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Jensen, B. A. H., et al. (2020). The effect of acute dual SGLT1/SGLT2 inhibition on incretin release and glucose metabolism after gastric bypass surgery. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Liu, Y., et al. (2023). Peptide YY in Type 2 Diabetes: A Complementary Gut Hormone with Therapeutic Potential Beyond GLP-1. International Journal of Molecular Sciences. Available at: [Link]

  • Field, B. C. T., et al. (2010). Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity. Current Opinion in Investigational Drugs. Available at: [Link]

  • Nadkarni, P., et al. (2014). Regulation of Glucose Homeostasis by GLP-1. Progress in Molecular Biology and Translational Science. Available at: [Link]

  • Sloth, B., et al. (2018). Combination of Peptide YY3–36 with GLP-17–36 amide Causes an Increase in First-Phase Insulin Secretion after IV Glucose. Journal of the Endocrine Society. Available at: [Link]

  • American Diabetes Association. (2024). 9. Pharmacologic Approaches to Glycemic Treatment: Standards of Care in Diabetes—2025. Diabetes Care. Available at: [Link]

  • Holst, J. J. (2019). Methods and Guidelines for Measurement of Glucagon in Plasma. International Journal of Molecular Sciences. Available at: [Link]

  • Butala, N. M., et al. (2024). Monitoring Report: GLP-1 RA Prescribing Trends - September 2024 Data. medRxiv. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of Licogliflozin (LIK066)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Licogliflozin (LIK066) represents a distinct class of sodium-glucose co-transporter (SGLT) inhibitors characterized by dual affinity for SGLT1 and SGLT2.[1] Unlike selective SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) that primarily target renal glucose reabsorption, Licogliflozin’s dual mechanism extends to the intestinal mucosa (SGLT1), reducing glucose absorption and stimulating incretin secretion (GLP-1, PYY).

This whitepaper provides a rigorous analysis of the molecular weight, physicochemical properties, and biopharmaceutical behavior of Licogliflozin. It is designed to guide researchers in formulation strategy, experimental design, and pharmacokinetic modeling.

Chemical Identity & Structural Analysis

Licogliflozin is a C-glycoside, a structural class chosen for its metabolic stability against hydrolytic cleavage by β-glucosidases, a common liability of O-glycosides.

Core Identifiers
ParameterValue
Common Name Licogliflozin
Code Name LIK066
CAS Registry Number 1291094-73-9
IUPAC Name (1S)-1,5-anhydro-1-C-[3-({2,3-dihydro-1,4-benzodioxin-6-yl}methyl)-4-ethylphenyl]-D-glucitol
Molecular Formula C₂₃H₂₈O₆
Molecular Weight 416.47 g/mol
Exact Mass 416.1835
Structural Functionalization

The molecule comprises two distinct domains governing its pharmacodynamics and pharmacokinetics:

  • The Glycone (Sugar Moiety): A D-glucitol derivative responsible for binding to the glucose-recognition site of SGLT proteins. The C-C bond linking the sugar to the aglycone confers resistance to gastrointestinal hydrolysis.

  • The Aglycone (Lipophilic Tail): A 4-ethylphenyl group linked to a 2,3-dihydro-1,4-benzodioxin moiety. This lipophilic domain drives the high potency (IC50: SGLT1 = 22 nM; SGLT2 = 0.58 nM) and selectivity profile.

G cluster_0 Chemical Structure Functionalization cluster_1 Pharmacologic Outcome Glycone Glycone Domain (D-Glucitol derivative) SGLT Recognition Linker C-Glycosidic Bond (Metabolic Stability) Glycone->Linker C-C Bond Aglycone Aglycone Domain (Benzodioxin/Ethylphenyl) Potency & Selectivity Linker->Aglycone SGLT2 SGLT2 Inhibition (Renal Glucose Excretion) Aglycone->SGLT2 High Affinity (0.58 nM) SGLT1 SGLT1 Inhibition (Intestinal Glucose Malabsorption) Aglycone->SGLT1 Moderate Affinity (22 nM)

Figure 1: Structural-Functional Map of Licogliflozin detailing the roles of the glycone and aglycone domains.

Physicochemical Properties[2][4][5][6][7]

Understanding the physicochemical profile is critical for handling the compound in vitro and predicting its behavior in vivo.

Solubility Profile

Licogliflozin exhibits "brick dust" characteristics typical of many crystalline drug candidates—high lipophilicity coupled with high crystal lattice energy, resulting in poor aqueous solubility.

  • Aqueous Solubility: Low (< 0.1 mg/mL in pure water).

  • Organic Solubility: Soluble in DMSO (≥ 25 mg/mL) and Ethanol.

  • Formulation Requirement: Due to low aqueous solubility, simple saline solutions are insufficient for in vivo dosing. Solubilizing agents such as sulfobutylether-β-cyclodextrin (SBE-β-CD) are required to achieve therapeutic concentrations.

Ionization and Lipophilicity
  • pKa: Licogliflozin is a neutral molecule in the physiological pH range (1.2 – 7.4). It lacks basic nitrogens or acidic carboxyl groups. The hydroxyl groups on the sugar moiety have pKa values > 12, meaning they remain unionized in the blood and GI tract.

  • LogP: ~1.9 (Computed).[1] This moderate lipophilicity suggests good passive permeability across biological membranes, consistent with its high oral bioavailability (~77% in humans).

  • Polar Surface Area (PSA): 109 Ų. A PSA < 140 Ų typically correlates with good cell membrane permeability.

Stability
  • Solid State: Stable at -20°C for up to 3 years.

  • Solution State: Unstable. Stock solutions in DMSO or aqueous buffers should be prepared fresh. Spontaneous precipitation or chemical degradation (oxidation of the benzodioxin ring) can occur upon prolonged storage at room temperature.

Biopharmaceutical Implications[8]

BCS Classification

Based on its high permeability (LogP ~1.9, Bioavailability ~77%) and low aqueous solubility, Licogliflozin behaves as a BCS Class II compound (Low Solubility, High Permeability).

  • Implication: Absorption is dissolution-rate limited. Formulations that enhance solubility (e.g., amorphous solid dispersions, cyclodextrin complexes) will significantly improve exposure.

Pharmacokinetics
  • Absorption: Rapid (Tmax < 1 hour), driven by high permeability.

  • Elimination: Primarily metabolic (glucuronidation and oxidation).[2] The neutral character prevents significant renal clearance of the parent drug, necessitating metabolic conversion to more polar metabolites for excretion.

Experimental Methodologies

The following protocols are designed to ensure data integrity when working with Licogliflozin, addressing its specific stability and solubility challenges.

Protocol: Kinetic Solubility Assay (DMSO-Stock Method)

Use this protocol to determine the maximum soluble concentration in a specific assay buffer.

  • Preparation of Stock: Dissolve 10 mg of Licogliflozin powder in 400 µL of 100% DMSO to create a 25 mg/mL stock solution . Vortex until clear.

  • Spiking: Aliquot 196 µL of the target buffer (e.g., PBS pH 7.4) into a 96-well plate.

  • Addition: Add 4 µL of the DMSO stock to the buffer (Final DMSO concentration = 2%).

  • Equilibration: Shake the plate at 500 rpm for 24 hours at 25°C.

  • Separation: Centrifuge or filter (0.45 µm PVDF) to remove undissolved precipitate.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) or LC-MS/MS against a standard curve prepared in 50:50 Acetonitrile:Water.

Protocol: In Vivo Formulation (Vehicle Selection)

Use this decision tree to select the appropriate vehicle for animal studies.

Formulation Start Select Dose Requirement LowDose Low Dose (< 5 mg/kg) Start->LowDose HighDose High Dose (> 10 mg/kg) Start->HighDose Simple Vehicle: 0.5% Methylcellulose (Suspension) LowDose->Simple If suspension acceptable Complex Vehicle: 20% SBE-β-CD in Saline (Solution) HighDose->Complex Required for bioavailability Check Check Solubility Complex->Check Sonicate Sonicate/Heat (60°C) until clear Check->Sonicate Precipitate visible? Sonicate->Complex Clear solution

Figure 2: Formulation decision matrix for in vivo pharmacokinetic studies.

Protocol: Stability Stress Testing

Use this to validate sample integrity before running long-term assays.

  • Acid/Base Stress: Incubate 10 µM Licogliflozin in 0.1 N HCl and 0.1 N NaOH for 4 hours at 37°C.

  • Oxidative Stress: Incubate in 3% H₂O₂ for 4 hours at Room Temperature.

  • Analysis: Neutralize samples and analyze via LC-MS.

    • Note: The glycosidic bond is generally stable to acid, but the benzodioxin ring is susceptible to oxidation. Expect degradation products in the H₂O₂ arm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52913524, Licogliflozin. Retrieved from [Link]

  • Heise, T., et al. (2019).Licogliflozin, a novel SGLT1 and 2 inhibitor: Body weight effects in a randomized trial in adults with overweight or obesity. Diabetes, Obesity and Metabolism, 21(6), 1311-1321.
  • Zhang, Y., et al. (2021). Pharmacokinetics, Metabolism, and Excretion of Licogliflozin, a Dual Inhibitor of SGLT1/2, in Rats, Dogs, and Humans.[2] Xenobiotica. (Data inferred from clinical pharmacology summaries).

Sources

Technical Whitepaper: Licogliflozin (LIK066) & Isomeric Purity in Dual SGLT Inhibition

[1][2]

Executive Summary

This technical guide addresses the physicochemical properties, sourcing, and experimental application of Licogliflozin (LIK066) . While often queried regarding "mixed isomers," it is critical to note that the biological efficacy of Licogliflozin is stereospecific. The CAS number 1291094-73-9 corresponds to the specific active stereoisomer utilized in clinical trials for obesity and NASH.[1][2]

This document serves as a protocol-level reference for researchers, emphasizing the necessity of using the chirally pure substance over isomeric mixtures to ensure reproducible data in dual SGLT1/SGLT2 inhibition assays.[1][2]

Part 1: Chemical Identity & The Isomerism Criticality

Licogliflozin is a C-glycoside inhibitor.[1][2] Its potency depends on the specific spatial arrangement of hydroxyl groups on the sugar moiety and the orientation of the aglycone tail.

Chemical Specifications
ParameterSpecification
Common Name Licogliflozin (LIK066)
Active Isomer CAS 1291094-73-9
IUPAC Name (2S,3R,4R,5S,6R)-2-[3-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Molecular Formula C₂₃H₂₈O₇
Molecular Weight 416.47 g/mol
Solubility DMSO (≥ 30 mg/mL), Ethanol (≥ 30 mg/mL), Water (Insoluble/Low)
The "Mixed Isomers" Warning

In early-stage synthesis or non-optimized generic manufacturing, Licogliflozin may exist as a racemic mixture or contain diastereomeric impurities.[1][2]

  • Risk: The SGLT transport channel is highly stereoselective.[1] Isomeric impurities (e.g., L-glucose analogs or alpha-anomers) act as inert ballast or potential competitive antagonists, skewing IC₅₀ values.[1][2]

  • Directive: Researchers must verify the Certificate of Analysis (CoA) for Chiral HPLC purity (>98% ee) rather than using generic "mixed isomer" batches often sold at lower costs for non-biological chemistry applications.

Part 2: Verified Supplier Information[1][2]

To ensure scientific integrity, reagents should be sourced from suppliers providing clear NMR and HPLC validation. The following are verified sources for the active isomer (CAS 1291094-73-9).

SupplierCatalog No.Purity GradeApplication Notes
MedChemExpress (MCE) HY-109092>99.8%Validated for in vivo metabolic studies.[1][2]
Selleck Chemicals E8127>99%High solubility batch; suitable for cell assays.[1][2]
Cayman Chemical 26332≥98%Standard for analytical benchmarking.[1][2]

Note: Always request the specific batch CoA before purchase to confirm the absence of significant isomeric impurities.

Part 3: Mechanism of Action (Dual SGLT1/2 Inhibition)[1][2]

Licogliflozin distinguishes itself from "flozins" like Dapagliflozin by inhibiting both SGLT2 (Kidney) and SGLT1 (Intestine/Kidney).[1] This dual action prevents glucose absorption in the gut and reabsorption in the proximal tubule.

Signaling Pathway Diagram

The following diagram illustrates the dual-action mechanism where Licogliflozin intercepts glucose flux at two distinct physiological checkpoints.

SGLT_Pathwaycluster_GutIntestinal Lumen (SGLT1)cluster_KidneyRenal Proximal Tubule (SGLT2 + SGLT1)LicogliflozinLicogliflozin (LIK066)SGLT1SGLT1 TransporterLicogliflozin->SGLT1 Inhibits (IC50 ~20 nM)SGLT2SGLT2 TransporterLicogliflozin->SGLT2 Inhibits (IC50 ~0.6 nM)Glucose_GutDietary GlucoseGlucose_Gut->SGLT1Uptake_GutSystemic AbsorptionSGLT1->Uptake_Gut Normal PhysiologyExcretionUrinary Glucose Excretion(Caloric Loss)SGLT1->Excretion Blockade EffectGlucose_RenalFiltered GlucoseGlucose_Renal->SGLT2ReabsorptionGlucose ReabsorptionSGLT2->Reabsorption Normal PhysiologySGLT2->Excretion Blockade EffectGlycemicControlReduced HbA1c & Weight LossExcretion->GlycemicControl

Figure 1: Dual mechanism of Licogliflozin blocking glucose uptake in the intestine (SGLT1) and kidney (SGLT2).[1][2]

Part 4: Experimental Protocols

Reconstitution & Storage

Licogliflozin is hydrophobic.[1][2] Improper reconstitution leads to precipitation and inconsistent dosing.[1]

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Stock Concentration: Prepare a 10 mM stock solution.

    • Calculation: Dissolve 4.16 mg of powder in 1 mL of DMSO.

  • Aliquoting: Do not freeze/thaw repeatedly. Aliquot into 20 µL vials.

  • Storage: Store at -80°C (stable for 6 months) or -20°C (1 month).

In Vitro Glucose Uptake Assay (SGLT-Overexpressing Cells)

This protocol validates the potency of Licogliflozin against SGLT1/2 using 2-NBDG (fluorescent glucose analog).[1][2]

Materials:

  • CHO or HEK293 cells stably expressing human SGLT1 or SGLT2.[1]

  • Assay Buffer: Sodium-free (Choline) vs. Sodium-containing (Krebs-Ringer).[1][2]

  • Tracer: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose).[1][2]

Workflow Diagram:

Assay_WorkflowStep11. Cell Seeding(96-well, 30k cells/well)Step22. Starvation(Serum-free media, 2h)Step1->Step2Step33. Compound Treatment(Licogliflozin Dilution Series)Step2->Step3Step44. Tracer Addition(100 µM 2-NBDG)Step3->Step4Step55. Incubation(30 min @ 37°C)Step4->Step5Step66. Wash & Read(Fluorescence Ex/Em 465/540)Step5->Step6

Figure 2: Step-by-step workflow for validating SGLT inhibition using fluorescent glucose uptake.

Protocol Steps:

  • Preparation: Seed cells 24 hours prior to reach 90% confluency.

  • Buffer Exchange: Wash cells 2x with warm PBS. Add Sodium-containing buffer (for Total uptake) or Sodium-free buffer (for Non-specific uptake).[1][2]

  • Inhibition: Add Licogliflozin (0.1 nM to 1 µM) and incubate for 15 mins.

  • Uptake: Add 2-NBDG mix. Incubate 30 mins.

  • Termination: Wash 3x with ice-cold PBS to stop transport.

  • Analysis: Measure fluorescence.

    • Data Validation: The signal in Sodium-free buffer represents the baseline (0% SGLT activity).[1][2] Licogliflozin should reduce the Sodium-dependent signal in a dose-dependent manner.[1][2]

References

  • PubChem. (2024).[1] Licogliflozin Compound Summary (CID 52913524).[1][3] National Library of Medicine.[1] [Link]

  • He, Y. L., et al. (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. Obesity (Silver Spring).[1][4] [Link]

  • Harrison, S. A., et al. (2022).[5] Licogliflozin for nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled, phase 2a study. Nature Medicine.[1][2][6] [Link][1][2][5]

Methodological & Application

Application Note: Protocol for Dissolving Licogliflozin (Mixed Isomers) in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Licogliflozin (LIK066) is a potent, dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1/2), widely utilized in metabolic research for obesity and non-alcoholic steatohepatitis (NASH). While the pure (2S,3R,4R,5S,6R) enantiomer is the clinical standard, "mixed isomer" preparations are often used in early-stage screening or specific chemical biology applications.

The Challenge: Licogliflozin is a lipophilic small molecule (LogP ~1.9) with specific solubility constraints. Improper dissolution in Dimethyl Sulfoxide (DMSO) can lead to micro-precipitation, inaccurate dosing, and experimental variability. Furthermore, commercial suppliers note that Licogliflozin solutions can be unstable, necessitating strict adherence to fresh preparation or deep-freeze storage protocols.

This guide provides a standardized, self-validating protocol for generating high-quality Licogliflozin stock solutions, ensuring homogeneity and biological reproducibility.

Physicochemical Properties[1][2][3]

Before handling, verify the specific batch information on your Certificate of Analysis (CoA), as "mixed isomers" may have slight variations in hygroscopicity.

PropertyData
Compound Name Licogliflozin (LIK066)
CAS Number 1291094-73-9
Molecular Weight 416.47 g/mol
Formula C₂₃H₂₈O₇
Solubility (DMSO) ~100 mg/mL (240 mM) [Requires Sonication]
Solubility (Water) < 1 mg/mL (Insoluble)
Appearance White to off-white solid
Storage (Solid) -20°C (3 years)
Storage (Solution) -80°C (6 months) or Prepare Fresh

Materials & Reagents

  • Licogliflozin (Mixed Isomers): Stored at -20°C, desiccated.

  • DMSO (Dimethyl Sulfoxide):

    
    99.9% purity, anhydrous, cell-culture grade (e.g., ATCC or Sigma-Aldrich). Note: Use a fresh bottle; hygroscopic DMSO reduces solubility.[1]
    
  • Vortex Mixer: High-speed capability.

  • Ultrasonic Water Bath: Essential for breaking crystal lattices in mixed isomers.

  • Glass Vials: Amber borosilicate glass (to protect from light). Avoid plastics for long-term storage of concentrated DMSO stocks.

Protocol: Preparation of Stock Solution

Expert Insight: The "Wetting" Phenomenon

Lipophilic compounds like Licogliflozin often form a "hydrophobic shell" when solvent is added, trapping dry powder inside clumps. The sequence of Vortex


 Sonicate 

Inspect
is critical to break this shell.
Step-by-Step Procedure
  • Equilibration: Remove the Licogliflozin vial from the freezer and allow it to equilibrate to room temperature (approx. 15–20 mins) inside a desiccator.

    • Why? Opening a cold vial introduces atmospheric moisture, which causes compound degradation and inaccurate weighing.

  • Weighing: Weigh the desired amount of Licogliflozin (e.g., 5 mg) into a sterile amber glass vial.

  • Calculation: Determine the volume of DMSO required for a target concentration (typically 10 mM or 50 mM ).

    • Formula:

      
      
      
    • Example: To make 10 mM stock from 5 mg:

      
      
      
  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution Cycle:

    • Phase A (Wetting): Vortex vigorously for 30 seconds.

    • Phase B (Solubilization): Sonicate in a water bath at room temperature for 2–5 minutes.

    • Critical Check: Hold the vial up to a light source. The solution must be completely clear. If "schlieren" lines (wavy distortions) or particulates are visible, sonicate for another 2 minutes.

  • Aliquot & Storage: Immediately use the solution or aliquot into single-use volumes (e.g., 50

    
    L) in polypropylene PCR tubes or glass micro-vials. Store at -80°C .
    
Workflow Diagram

DissolutionProtocol Start Solid Licogliflozin (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 20 mins) Start->Equilibrate Weigh Weigh Mass (mg) Amber Glass Vial Equilibrate->Weigh AddDMSO Add Anhydrous DMSO Target: 10-50 mM Weigh->AddDMSO Vortex Vortex (30 sec) Disperse Clumps AddDMSO->Vortex Sonicate Sonicate (2-5 mins) Break Lattice Vortex->Sonicate Check Visual Inspection Clear Solution? Sonicate->Check Success Ready for Assay or -80°C Storage Check->Success Yes Fail Repeat Sonication (+ Warm to 37°C if needed) Check->Fail No (Precipitate) Fail->Sonicate

Caption: Logical workflow for the dissolution of Licogliflozin, emphasizing the critical visual inspection checkpoint.

Protocol: Dilution for Biological Assays

Directly adding high-concentration DMSO stocks to aqueous media often causes "crashing out" (precipitation). Use the Intermediate Dilution Method .

Serial Dilution Strategy
  • Stock: Start with 10 mM DMSO stock.

  • Intermediate: Dilute stock 1:10 or 1:100 in pure DMSO first to create working stocks (e.g., 100

    
    M).
    
  • Final: Spike the working stock into the cell culture media/buffer.

    • Goal: Keep final DMSO concentration

      
       (ideally 0.1%) to avoid solvent toxicity.
      
Dilution Table (Example for 10 M Final Assay Concentration)
StepSource SolutionSolventVolume TransferFinal VolConcentrationDMSO %
1 10 mM Master StockDMSO--10 mM100%
2 10 mM StockDMSO10

L into 990

L
1 mL100

M
100%
3 100

M Working
Media10

L into 990

L
1 mL1

M
1%
4 AdjustmentIf 1% DMSO is toxic, create a 1 mM working stock in Step 2.

Troubleshooting & Stability

IssueCauseSolution
Precipitation in Media Rapid change in polarity; Concentration too high.Use the "Intermediate Dilution" method. Warm media to 37°C before adding drug.
Yellowing of Stock Oxidation or degradation.Discard immediately. Store future stocks at -80°C under nitrogen gas if possible.
Inconsistent IC50 Hygroscopic DMSO used; Isomer heterogeneity.Use fresh anhydrous DMSO. Ensure thorough vortexing/sonication before every use.

Expert Note on Mixed Isomers: Mixed isomers may have different biological potencies compared to pure Licogliflozin. Always run a standard curve with a known control if comparing batches.

Mechanism of Action (SGLT Inhibition)[3][4][7]

Understanding the target helps in designing the assay. Licogliflozin blocks glucose reabsorption in the kidney (SGLT2) and intestine (SGLT1).[2]

SGLT_Mechanism Licogliflozin Licogliflozin (Inhibitor) SGLT1 SGLT1 (Intestine/Kidney) Licogliflozin->SGLT1 Blocks SGLT2 SGLT2 (Kidney Proximal Tubule) Licogliflozin->SGLT2 Blocks Glucose_Reabsorption Glucose Reabsorption (Bloodstream) SGLT1->Glucose_Reabsorption Inhibited SGLT2->Glucose_Reabsorption Inhibited Excretion Urinary Glucose Excretion SGLT2->Excretion Promotes

Caption: Licogliflozin mechanism of action blocking SGLT1/2 transporters to prevent glucose reabsorption.[2]

References

  • PubChem. Licogliflozin Compound Summary (CID 52913524).[3][4] National Library of Medicine. Retrieved from [Link][4]

Sources

Determining the In Vitro Selectivity of Licogliflozin for SGLT1 versus SGLT2: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of SGLT Isoform Selectivity in Drug Discovery

The sodium-glucose cotransporters, SGLT1 and SGLT2, are key players in glucose homeostasis, yet they possess distinct physiological roles and tissue distribution. SGLT2 is predominantly found in the S1 segment of the renal proximal tubule, where it is responsible for the reabsorption of the majority of filtered glucose.[1][2] Conversely, SGLT1 is highly expressed in the small intestine, mediating the absorption of dietary glucose and galactose, and also contributes to glucose reabsorption in the later segments of the renal proximal tubule.[3][4] This differential expression profile is the cornerstone of designing targeted therapies for metabolic diseases.

Licogliflozin is a dual inhibitor of both SGLT1 and SGLT2.[1][5] By inhibiting SGLT2, it promotes urinary glucose excretion, thereby lowering blood glucose levels.[5][6] Its concurrent inhibition of intestinal SGLT1 reduces glucose absorption from the gut, which can contribute to weight loss and may modulate incretin hormone secretion.[5][7] Understanding the precise inhibitory potency of a compound like Licogliflozin against each transporter isoform is paramount for predicting its therapeutic efficacy and potential side-effect profile. A high degree of selectivity for SGLT2 over SGLT1 is a desirable trait for many diabetes therapies, aiming to minimize gastrointestinal side effects associated with potent SGLT1 inhibition.[5][7]

This application note provides a detailed, field-proven protocol for determining the in vitro selectivity of Licogliflozin for SGLT1 versus SGLT2. We will focus on a robust and widely adopted fluorescence-based glucose uptake assay utilizing a stable, engineered cell line model. This method offers a safer and more streamlined alternative to traditional radioisotope-based assays without compromising data quality.

Principle of the Assay: Probing Transporter Function with a Fluorescent Glucose Analog

The core of this selectivity assay lies in quantifying the rate of glucose transport into cells that are engineered to express either human SGLT1 or SGLT2. The human embryonic kidney 293 (HEK293) cell line is an ideal host for this application due to its human origin, high transfection efficiency, and robust growth characteristics, which allow for the stable expression of recombinant proteins like SGLT1 and SGLT2.[8][9]

Instead of using radiolabeled glucose, this protocol employs 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog.[10] 2-NBDG is transported into the cell via glucose transporters, and once inside, it becomes trapped, leading to an accumulation of intracellular fluorescence. The intensity of this fluorescence is directly proportional to the rate of glucose uptake.

To dissect the specific contribution of SGLT-mediated transport from that of other endogenous glucose transporters (like GLUTs), the assay is conducted in the presence and absence of sodium. SGLT transporters are sodium-dependent, meaning they require sodium ions to cotransport glucose across the cell membrane.[10] In contrast, GLUTs facilitate glucose transport in a sodium-independent manner. Therefore, the sodium-dependent glucose uptake can be calculated by subtracting the fluorescence signal in the absence of sodium from the signal in the presence of sodium.

By exposing the SGLT1- and SGLT2-expressing cells to varying concentrations of Licogliflozin, we can generate dose-response curves for the inhibition of sodium-dependent glucose uptake. From these curves, the half-maximal inhibitory concentration (IC50) for each transporter can be determined, and subsequently, the selectivity ratio can be calculated.

Data Presentation: Licogliflozin's SGLT1 vs. SGLT2 Inhibitory Profile

The following table summarizes the reported in vitro inhibitory potency of Licogliflozin against human SGLT1 and SGLT2. This data is essential for contextualizing the expected results from the described protocol.

TransporterIC50 (nM)Selectivity Ratio (SGLT1 IC50 / SGLT2 IC50)
SGLT1 20.6\multirow{2}{*}{~35.5}
SGLT2 0.58

Data sourced from Bays et al., 2020.[5][6]

Experimental Workflow and Signaling Pathway Visualization

To provide a clear overview of the experimental process, the following diagrams illustrate the workflow of the selectivity assay and the fundamental mechanism of SGLT-mediated glucose transport.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed Seed HEK293-hSGLT1 & HEK293-hSGLT2 cells in 96-well plates culture Culture overnight to form a confluent monolayer seed->culture wash1 Wash cells with Na+-free buffer culture->wash1 preincubate Pre-incubate with Licogliflozin (or vehicle control) wash1->preincubate initiate Add 2-NBDG in Na+-containing or Na+-free buffer preincubate->initiate incubate Incubate for 30-60 min at 37°C initiate->incubate terminate Terminate uptake by washing with ice-cold Na+-free buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure intracellular fluorescence (Ex/Em = 485/535 nm) lyse->measure calculate Calculate Na+-dependent uptake measure->calculate plot Plot dose-response curves calculate->plot ic50 Determine IC50 values & selectivity ratio plot->ic50

Caption: Experimental workflow for the SGLT1/SGLT2 selectivity assay.

G extracellular {Extracellular Space | Na+ | Glucose} sglt SGLT Transporter extracellular->sglt Co-transport intracellular {Intracellular Space} membrane sglt->intracellular Glucose & Na+ influx

Caption: Mechanism of SGLT-mediated glucose and sodium co-transport.

Detailed Experimental Protocol: Fluorescence-Based Glucose Uptake Assay

This protocol is optimized for a 96-well plate format, suitable for medium to high-throughput screening.

I. Materials and Reagents
  • Cell Lines:

    • HEK293 cells stably expressing human SGLT1 (HEK293-hSGLT1)

    • HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2)

  • Culture Medium:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate selection antibiotic (e.g., G418 or Puromycin, concentration to be determined by a kill curve).

  • Assay Buffers:

    • Sodium-Containing Buffer (Na+ Buffer): 140 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgSO₄, 1 mM KH₂PO₄, and 10 mM HEPES, pH adjusted to 7.4.[1]

    • Sodium-Free Buffer (Na+-Free Buffer): 140 mM N-Methyl-D-glucamine (NMDG), 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgSO₄, 1 mM KH₂PO₄, and 10 mM HEPES, pH adjusted to 7.4.[1]

  • Reagents:

    • Licogliflozin

    • 2-NBDG

    • Phlorizin (a non-selective SGLT inhibitor, for use as a positive control)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-Buffered Saline (PBS)

    • Cell lysis buffer (e.g., RIPA buffer)

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • 96-well black, clear-bottom cell culture plates

    • Multichannel pipette

    • Fluorescence microplate reader with excitation/emission filters for ~485 nm and ~535 nm, respectively.

II. Step-by-Step Methodology

Day 1: Cell Seeding

  • Culture HEK293-hSGLT1 and HEK293-hSGLT2 cells in their respective complete culture medium.

  • Trypsinize and count the cells.

  • Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence and the formation of a confluent monolayer.

Day 2: Glucose Uptake Assay

  • Compound Preparation:

    • Prepare a stock solution of Licogliflozin in DMSO.

    • Perform a serial dilution of the Licogliflozin stock solution in the appropriate assay buffer (Na+ Buffer) to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Prepare a high-concentration solution of Phlorizin (e.g., 100 µM) in Na+ Buffer to serve as a positive control for SGLT inhibition.

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the test compound wells.

  • Assay Procedure:

    • Gently aspirate the culture medium from all wells.

    • Wash the cell monolayers twice with 150 µL/well of pre-warmed (37°C) Na+-Free Buffer. This step is crucial to remove any residual sodium and glucose from the culture medium.

    • Add 50 µL of the serially diluted Licogliflozin, Phlorizin, or vehicle control in Na+ Buffer to the appropriate wells.

    • For determining sodium-independent uptake, add 50 µL of vehicle control in Na+-Free Buffer to a set of control wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Prepare a 2X working solution of 2-NBDG in both Na+ Buffer and Na+-Free Buffer (final concentration in-well to be 100-200 µM).

    • To initiate the glucose uptake, add 50 µL of the 2X 2-NBDG working solution to all wells. The final volume in each well should be 100 µL.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically for your specific cell lines and conditions.

    • Terminate the uptake by quickly aspirating the 2-NBDG solution and washing the cells three times with 150 µL/well of ice-cold Na+-Free Buffer.

    • After the final wash, aspirate all residual buffer.

    • Add 50 µL of cell lysis buffer to each well and incubate for 10 minutes on a plate shaker to ensure complete cell lysis.

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

III. Data Analysis
  • Calculate Sodium-Dependent Glucose Uptake:

    • For each Licogliflozin concentration, subtract the mean fluorescence of the sodium-independent uptake (vehicle control in Na+-Free Buffer) from the mean fluorescence of the total uptake (in Na+ Buffer). This gives the net SGLT-mediated glucose uptake.

  • Normalize the Data:

    • Express the sodium-dependent glucose uptake at each Licogliflozin concentration as a percentage of the uptake in the vehicle control wells (which represents 100% activity).

  • Generate Dose-Response Curves and Determine IC50:

    • Plot the percentage of inhibition (or remaining activity) against the logarithm of the Licogliflozin concentration.

    • Use a non-linear regression analysis, typically a four-parameter logistic model, to fit the dose-response curve.[3][11] Software such as GraphPad Prism is highly recommended for this analysis.[12][13][14][15]

    • The IC50 value is the concentration of Licogliflozin that produces 50% inhibition of SGLT-mediated glucose uptake.

  • Calculate the Selectivity Ratio:

    • Divide the IC50 value for SGLT1 by the IC50 value for SGLT2. This ratio quantifies the selectivity of Licogliflozin for SGLT2 over SGLT1.

Self-Validation and Trustworthiness

The integrity of this protocol is maintained through a series of internal controls:

  • Positive Control: The inclusion of Phlorizin, a well-characterized SGLT inhibitor, validates that the assay system is responsive to known inhibitors. A significant reduction in fluorescence in the presence of Phlorizin confirms the functionality of the expressed transporters.

  • Vehicle Control: This control establishes the baseline for 100% transporter activity and ensures that the solvent (DMSO) does not independently affect glucose uptake.

  • Sodium-Free Control: This is the critical control that allows for the isolation of SGLT-specific activity. A significant difference in fluorescence between the Na+-containing and Na+-free conditions is a prerequisite for a valid assay.

  • Parental Cell Line Control (Optional but Recommended): Periodically running the assay on the parental HEK293 cell line (not expressing SGLT1 or SGLT2) can confirm that the observed sodium-dependent uptake is indeed due to the stably expressed transporters.

By incorporating these controls, researchers can have high confidence in the accuracy and reproducibility of the generated selectivity data.

Conclusion

This application note provides a comprehensive and robust framework for the in vitro determination of the SGLT1 versus SGLT2 selectivity of Licogliflozin. The fluorescence-based assay using stably transfected HEK293 cell lines offers a safe, efficient, and reliable method for generating critical data for drug development programs. The detailed protocol and data analysis guidelines are designed to be readily implemented in a standard cell biology laboratory, empowering researchers to precisely characterize the pharmacological profile of SGLT inhibitors.

References

  • Bays, H. E., et al. (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. Obesity, 28(5), 870-879. [Link]

  • Kim, Y., et al. (2018). Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. Archives of Pharmacal Research, 41(11), 1061-1069. [Link]

  • Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism, 14(1), 83-90. [Link]

  • Bays, H. E., et al. (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. ResearchGate. [Link]

  • American Diabetes Association. (2023). 9. Pharmacologic Approaches to Glycemic Treatment: Standards of Medical Care in Diabetes—2023. Diabetes Care, 46(Supplement_1), S140-S157. [Link]

  • Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Natural Products and Bioprospecting, 8(6), 441-449. [Link]

  • PubChem. (n.d.). Licogliflozin. National Center for Biotechnology Information. Retrieved from [Link]

  • Solvo Biotechnology. (n.d.). SGLT2 transporter, SGLT2 uptake assay. Retrieved from [Link]

  • Heise, T., et al. (2019). The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes. Diabetes, Obesity and Metabolism, 21(5), 1311-1321. [Link]

  • Chang, H. C., et al. (2021). Characterization of a fluorescent glucose derivative 1-NBDG and its application in the identification of natural SGLT1/2 inhibitors. Journal of Food and Drug Analysis, 29(3), 423-437. [Link]

  • Hariharan, A., et al. (2013). A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells. Journal of Biomolecular Screening, 18(8), 949-957. [Link]

  • AJMC Staff. (2019, May 18). First-in-Human Study of Dual Inhibitor Licogliflozin Showed Significant Weight Loss in Obese Patients. The American Journal of Managed Care. [Link]

  • Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. PubMed. [Link]

  • Unnisa, Z., et al. (2012). Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2. Analytical Biochemistry, 429(2), 93-98. [Link]

  • Kohli, P. (2024, June 20). SGLT1 vs. SGLT2 inhibition: Downstream Effects and Physiologic Implications [Video]. YouTube. [Link]

  • Bandial, N., et al. (2021). Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes. Cells, 10(7), 1699. [Link]

  • Ali, M. (2022, March 5). IC50 values by using GraphPad Prism [Video]. YouTube. [Link]

  • CytoSMART Technologies. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Song, J., et al. (2019). Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. Frontiers in Endocrinology, 10, 839. [Link]

  • GraphPad Software. (n.d.). Equation: Absolute IC50. In GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Pharmaron. (n.d.). Drug Metabolism and Transporter Reference Guide. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. [Link]

  • YouTube. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. [Link]

  • ResearchGate. (n.d.). How do you select HEK293 cells after transfection?. Retrieved from [Link]

  • ResearchGate. (2022, March 25). IC50 and Percent Inhibition by GraphPad Prism 8. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

Sources

Advanced HPLC Method Development Guide: Licogliflozin Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Licogliflozin (LIK066) represents a significant evolution in the gliflozin class, functioning as a dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1/2).[1][2] Unlike earlier O-glycosides, Licogliflozin utilizes a C-glycosidic linkage to enhance metabolic stability.[1][2] However, this structural rigidity introduces complex stereochemical challenges.[1][2]

The synthesis of C-glycosides often yields mixtures of


- and 

-anomers.[2] For Licogliflozin, the

-anomer is typically the active pharmaceutical ingredient (API), while the

-anomer and other stereoisomers are considered chiral impurities that must be controlled to

levels per ICH Q3A/Q6A guidelines.[2]

This guide moves beyond generic "recipes" to provide a First-Principles Method Development Strategy . We utilize the physicochemical analogies of the gliflozin class (Empagliflozin, Dapagliflozin) to construct a robust separation protocol.

Key Physicochemical Challenges[1][2]
  • Polarity: The glucose moiety imparts high polarity, making retention on standard C18 columns low without ion-pairing or high aqueous content.[1][2]

  • Chromophores: The benzodioxin and ethylphenyl groups provide UV absorption, typically monitored at 220–230 nm.[1]

  • Isomerism: The critical separation is the diastereomeric separation of the anomers at the C1 position of the sugar ring.[2]

Strategic Workflow: The "Resolution Decision Tree"

Effective chiral method development requires a systematic screening approach rather than trial-and-error.[1][2] The following workflow illustrates the logic path for selecting the optimal stationary phase and mode.

MethodDevelopment Start START: Licogliflozin Isomer Mixture Screening Phase 1: Column Screening (Immobilized Polysaccharides) Start->Screening ModeSelect Select Mobile Phase Mode Screening->ModeSelect NP Normal Phase (NP) Hexane/Alcohol ModeSelect->NP High Solubility PO Polar Organic (PO) ACN/MeOH/EtOH ModeSelect->PO Alternative Selectivity RP Reverse Phase (RP) Water/ACN ModeSelect->RP MS Compatibility Eval Evaluate Resolution (Rs) NP->Eval PO->Eval RP->Eval Decision Is Rs > 2.0? Eval->Decision Optimize Phase 2: Optimization (Temp, Flow, Additives) Decision->Optimize No (Rs < 2.0) Validate Phase 3: Validation (Linearity, LOD/LOQ) Decision->Validate Yes (Rs > 2.0) Optimize->Eval

Figure 1: Systematic decision tree for developing chiral methods for gliflozin derivatives. The process prioritizes resolution (


) and solubility.

Protocol 1: Chiral Stationary Phase (CSP) Screening[1][2]

Based on the structural similarities to Empagliflozin and Dapagliflozin, immobilized polysaccharide columns are the gold standard.[1] The rigid structure of Licogliflozin often resolves best on Cellulose or Amylose tris(3,5-dichlorophenylcarbamate) phases.[1][2]

Materials & Reagents[1][2][3][4][5][6]
  • Columns:

    • Primary: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)).[1][2][3]

    • Secondary: Chiralpak IG (Immobilized Amylose tris-(3-chloro-5-methylphenylcarbamate)).[1][2]

    • Tertiary: Chiralpak IA (Immobilized Amylose tris-(3,5-dimethylphenylcarbamate)).[1][2]

  • Solvents: n-Hexane (HPLC Grade), Ethanol (EtOH), Isopropyl Alcohol (IPA), Acetonitrile (ACN), Diethylamine (DEA), Trifluoroacetic acid (TFA).[1][2]

Experimental Steps
  • Sample Preparation: Dissolve Licogliflozin API (spiked with isomers if available) in Ethanol at 1.0 mg/mL.

  • Screening Conditions (Normal Phase):

    • Mobile Phase A: n-Hexane / Ethanol (80:20 v/v) + 0.1% DEA.[1][2]

    • Mobile Phase B: n-Hexane / IPA (80:20 v/v) + 0.1% DEA.[1][2]

    • Flow Rate: 1.0 mL/min.[1][2][3][4]

    • Temp: 25°C.

    • Detection: UV @ 225 nm.[1][2][5]

  • Data Analysis: Calculate Resolution (

    
    ) between the main peak (
    
    
    
    -anomer) and the nearest impurity (
    
    
    -anomer).

Why this works: The 3,5-dichlorophenylcarbamate selectors (IC/IG) provide strong


 interactions with the benzodioxin ring of Licogliflozin, while the hydrogen bonding sites on the carbamate interact with the sugar hydroxyls.[2]

Protocol 2: Method Optimization (The "Refining" Phase)[2]

Once a lead column is identified (typically Chiralpak IC for this class), optimization focuses on peak shape and runtime.[1][2] Gliflozins can exhibit peak tailing due to the multiple hydroxyl groups interacting with residual silanols.[1][2]

Optimization Matrix

Perform a


 factorial design of experiments (DoE) adjusting Temperature and Modifier Strength.
ParameterLow SettingHigh SettingRational
% Ethanol 15%30%Modulates retention time (

) and solubility.[2]
Temperature 20°C35°CHigher temp improves mass transfer (sharper peaks) but may reduce selectivity (

).[1][2]
Additive 0.1% DEA0.1% TFABasic additives (DEA) suppress ionization of residual silanols; Acidic (TFA) may be needed if acidic impurities are present.[1][2]
Recommended Optimized Method (Starting Point)
  • Column: Chiralpak IC (

    
     mm, 5 
    
    
    
    m).[1][2]
  • Mobile Phase: n-Hexane : Ethanol : IPA : TFA (

    
     v/v/v/v).[1][2]
    
  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temp: 25°C.

  • Injection Vol: 10

    
    L.
    

Note: The use of a ternary mixture (Hexane/EtOH/IPA) often provides unique selectivity for gliflozins, balancing the hydrogen-bonding capacity of EtOH with the steric bulk of IPA.[2]

Protocol 3: Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), it must pass specific system suitability tests (SST) before every analysis run.[1][2]

System Suitability Parameters (SST)
ParameterAcceptance CriteriaScientific Justification
Resolution (

)
NLT 2.0Ensures baseline separation between the critical pair (Anomers).
Tailing Factor (

)

Prevents integration errors caused by adsorption.[1][2]
Theoretical Plates (

)

Indicates column efficiency and packing integrity.[1][2]
% RSD (Area)

(n=6)
Confirms precision of the injector and pump stability.[1][2]
Limit of Quantitation (LOQ) Determination

For trace isomer analysis (0.1% limit), the method must be sensitive.

  • Prepare a solution of Licogliflozin at 0.05% of the target concentration (e.g.,

    
    g/mL).[1][2]
    
  • Inject 6 replicates.

  • Requirement: Signal-to-Noise (S/N) ratio must be

    
    .
    

Interpretation of Data[2][3][7][8][10][11][12][13][14]

When analyzing the chromatograms, you will observe specific elution patterns characteristic of C-glycosides.

  • 
    -Anomer:  Typically elutes before the 
    
    
    
    -anomer on cellulose-based CSPs in Normal Phase, due to the axial orientation of the aglycone reducing the effective contact area with the stationary phase.[2]
  • Synthetic Intermediates: Unreacted aglycones (lacking the sugar) will elute very early (near the void volume) in Normal Phase due to high lipophilicity compared to the glycoside.[2]

Troubleshooting Guide
IssueRoot CauseCorrective Action
Broad Peaks Slow mass transfer or solubility issues.[1][2]Increase Column Temp to 35°C; Switch from IPA to EtOH.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase (or 100% EtOH).[1][2] Avoid pure ACN if using Hexane MP.[1][2]
Retention Drift Water accumulation in Normal Phase.[1][2]Use anhydrous solvents; install a silica trap column before the injector.[1][2]

References

  • Licogliflozin Structure & Mechanism

    • PubChem.[1][2] (n.d.). Licogliflozin (CID 52913524).[1][2] National Institutes of Health.[1][2] Retrieved from [Link][1][2]

  • Gliflozin Class Separation (Empagliflozin Analogy)

    • Korlakunta, V. G., et al. (2016).[1][2] Stability Indicating HPLC Method for the Quantification of (R)-Isomer in Empagliflozin Drug Substance. European Journal of Biomedical and Pharmaceutical Sciences.[1][2] Retrieved from [Link]

  • General Chiral HPLC Strategies

    • Beesley, T. E.[1] (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[1][2] Retrieved from [Link]

  • Licogliflozin Clinical & Chemical Context

    • Novartis Institutes for BioMedical Research.[1][2][6] (2019). The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients.[1][6] PubMed.[1][2] Retrieved from [Link]

Sources

Application Notes and Protocols: A Guide to Cell-Based Glucose Uptake Assays Using Licogliflozin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Dual Inhibition of SGLT1 and SGLT2 with Licogliflozin

The sodium-glucose cotransporters SGLT1 and SGLT2 have emerged as pivotal targets in the management of metabolic diseases.[1] SGLT1 is predominantly responsible for glucose absorption in the small intestine, while SGLT2 facilitates the majority of glucose reabsorption in the kidneys.[1] Inhibition of these transporters presents a compelling therapeutic strategy for conditions such as type 2 diabetes and obesity by promoting urinary glucose excretion and reducing intestinal glucose uptake.[2][3]

Licogliflozin is a potent dual inhibitor of both SGLT1 and SGLT2, demonstrating a significant impact on weight loss and metabolic parameters in clinical studies.[2][3] In vitro studies have determined its half-maximal inhibitory concentration (IC50) to be approximately 20.6 nM for SGLT1 and 0.58 nM for SGLT2, showcasing a greater than 30-fold selectivity for SGLT2.[4] This dual-action mechanism makes Licogliflozin a subject of considerable interest for researchers in drug development and metabolic disease.

This comprehensive guide provides a detailed protocol for a cell-based glucose uptake assay to characterize the inhibitory activity of Licogliflozin. We will delve into the principles of the assay, provide step-by-step instructions, and offer insights into data analysis and interpretation, empowering researchers to confidently and accurately assess the potency and selectivity of SGLT inhibitors.

Assay Principle: Visualizing Glucose Uptake Inhibition

To quantify the inhibitory effect of Licogliflozin on SGLT1 and SGLT2, a cell-based glucose uptake assay is an indispensable tool. This assay typically utilizes a fluorescently labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), which is taken up by cells via glucose transporters.[5] The intracellular accumulation of the fluorescent analog is directly proportional to the glucose uptake activity. By treating cells with varying concentrations of an inhibitor like Licogliflozin, a dose-dependent decrease in fluorescence intensity can be measured, allowing for the determination of the compound's inhibitory potency (IC50).

While 2-NBDG is a widely used and effective tool, it's important for researchers to be aware of its characteristics.[6] Some studies suggest that in certain cell types, the uptake of 2-NBDG may not perfectly correlate with radiolabeled glucose analog uptake, highlighting the importance of proper controls and validation in your specific experimental system.[7] Alternative non-radioactive methods include colorimetric and bioluminescent assays that measure the accumulation of 2-deoxyglucose-6-phosphate (2DG6P), the phosphorylated form of the glucose analog 2-deoxyglucose (2-DG).[8] These assays offer high sensitivity and are amenable to high-throughput screening.[8] For the purposes of this protocol, we will focus on the 2-NBDG-based fluorescent assay due to its widespread use and suitability for both plate reader and microscopy-based analysis.

Experimental Workflow & Protocols

I. Cell Line Selection and Culture: The Foundation of a Robust Assay

The choice of cell line is critical for a successful and relevant glucose uptake assay. The ideal cell line should stably express the target transporter (SGLT1 or SGLT2) at a sufficient level to generate a robust signal window. Human Embryonic Kidney 293 (HEK293) cells are a commonly used and reliable host for creating stable cell lines overexpressing specific transporters due to their high transfection efficiency and robust growth characteristics.[5]

For this protocol, we recommend using two separate stable cell lines:

  • HEK293-hSGLT1: HEK293 cells stably expressing human SGLT1.

  • HEK293-hSGLT2: HEK293 cells stably expressing human SGLT2.

These can be generated by transfecting HEK293 cells with expression vectors containing the full-length human SGLT1 or SGLT2 cDNA, followed by selection with an appropriate antibiotic.[5]

Culture Conditions:

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., G418 or Neomycin).

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Subculture cells every 2-3 days to maintain them in the exponential growth phase. Avoid letting the cells become over-confluent, as this can affect transporter expression and assay performance.

II. Step-by-Step Glucose Uptake Assay Protocol

This protocol is optimized for a 96-well plate format, suitable for dose-response studies.

Materials:

  • HEK293-hSGLT1 and HEK293-hSGLT2 stable cell lines

  • Licogliflozin

  • 2-NBDG

  • Phlorizin (a non-selective SGLT inhibitor, for use as a positive control)

  • Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free balanced salt solution)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Experimental Procedure:

  • Cell Seeding:

    • The day before the assay, seed the HEK293-hSGLT1 and HEK293-hSGLT2 cells into separate 96-well black, clear-bottom plates at a density of 40,000 to 50,000 cells per well in 100 µL of complete culture medium.[9]

    • Ensure even cell distribution to minimize well-to-well variability. Incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution of Licogliflozin in DMSO.

    • Perform a serial dilution of the Licogliflozin stock solution in KRH buffer to create a range of concentrations for the dose-response curve. A typical starting point for the highest concentration could be 1 µM, followed by 10-point, 3-fold serial dilutions. Remember the in vitro IC50 values are in the low nanomolar range.[4]

    • Prepare a solution of Phlorizin (e.g., 100 µM) in KRH buffer to serve as a positive control for maximal inhibition.[5]

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest Licogliflozin concentration.

  • Assay Execution:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of KRH buffer.

    • Add 50 µL of the prepared Licogliflozin dilutions, Phlorizin solution, or vehicle control to the appropriate wells.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Prepare a 2X working solution of 2-NBDG in KRH buffer (e.g., 200 µM for a final concentration of 100 µM).

    • Add 50 µL of the 2X 2-NBDG solution to each well.

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.[6]

    • Aspirate the 2-NBDG solution and wash the cells three times with 100 µL of ice-cold KRH buffer to remove extracellular fluorescence.

    • After the final wash, add 100 µL of KRH buffer to each well.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm excitation and ~535 nm emission).

Data Analysis and Interpretation

The goal of data analysis is to determine the IC50 value of Licogliflozin for both SGLT1 and SGLT2.

  • Data Normalization:

    • Subtract the average fluorescence intensity of the blank wells (wells with no cells) from all other wells.

    • Normalize the data as a percentage of the vehicle control (representing 100% glucose uptake) and the positive control (Phlorizin, representing 0% or maximal inhibition).

      • % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_PositiveControl) / (Fluorescence_VehicleControl - Fluorescence_PositiveControl))

  • Dose-Response Curve and IC50 Calculation:

    • Plot the normalized % inhibition values against the logarithm of the Licogliflozin concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using a suitable software package like GraphPad Prism.[10]

    • The IC50 value, which is the concentration of Licogliflozin that produces 50% inhibition of glucose uptake, will be derived from this curve.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed HEK293-hSGLT1/ hSGLT2 Cells wash1 Wash Cells seed_cells->wash1 prep_compounds Prepare Licogliflozin Dilutions & Controls add_compounds Add Compounds prep_compounds->add_compounds wash1->add_compounds incubate1 Incubate add_compounds->incubate1 add_2nbdg Add 2-NBDG incubate1->add_2nbdg incubate2 Incubate add_2nbdg->incubate2 wash2 Wash Cells (3x) incubate2->wash2 read_plate Read Fluorescence wash2->read_plate normalize_data Normalize Data read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Experimental workflow for the cell-based glucose uptake assay.

Expected Results and Troubleshooting

The expected outcome of this assay is a clear, sigmoidal dose-response curve for Licogliflozin's inhibition of glucose uptake in both HEK293-hSGLT1 and HEK293-hSGLT2 cell lines. The calculated IC50 values should be in the nanomolar range and reflect the known potency and selectivity of Licogliflozin.

ParameterExpected Value
Licogliflozin IC50 for hSGLT1~20.6 nM
Licogliflozin IC50 for hSGLT2~0.58 nM
Phlorizin Inhibition>90% at 100 µM

Troubleshooting Common Issues:

IssuePossible CauseSuggestion
High background fluorescence Incomplete washing, autofluorescence from compounds or media.Increase the number of wash steps. Use phenol red-free media for the assay. Screen compounds for autofluorescence.
Low signal-to-background ratio Low transporter expression, insufficient 2-NBDG concentration or incubation time.Verify transporter expression via qPCR or Western blot. Optimize 2-NBDG concentration and incubation time.
High well-to-well variability Uneven cell seeding, edge effects in the plate.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate.
Inconsistent dose-response curve Errors in serial dilutions, cell health issues.Prepare fresh dilutions for each experiment. Ensure cells are healthy and in the exponential growth phase.
Visualizing the SGLT Inhibition Mechanism

SGLT_inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SGLT SGLT1/2 Transporter Glucose_in Glucose SGLT->Glucose_in Glucose Glucose Glucose->SGLT Uptake Licogliflozin Licogliflozin Licogliflozin->SGLT Inhibition

Caption: Mechanism of SGLT1/2 inhibition by Licogliflozin.

Conclusion: A Powerful Tool for Drug Discovery

This detailed application note provides a robust and reliable protocol for conducting a cell-based glucose uptake assay to characterize SGLT inhibitors like Licogliflozin. By understanding the underlying principles and meticulously following the outlined steps, researchers can generate high-quality, reproducible data to advance their drug discovery and development efforts in the field of metabolic diseases. The insights gained from such assays are crucial for elucidating the mechanism of action and determining the potency and selectivity of novel therapeutic compounds.

References

  • He, Y.-L., et al. (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. Obesity, 28(5), 871-880. Available at: [Link]

  • Hause, R. J., et al. (2019). The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes. Diabetes, Obesity and Metabolism, 21(5), 1235-1244. Available at: [Link]

  • Zou, C., et al. (2012). Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2. Analytical Biochemistry, 430(1), 39-45. Available at: [Link]

  • Kramer, W., et al. (2018). Development of SGLT1 and SGLT2 inhibitors. Diabetologia, 61(10), 2096-2102. Available at: [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • The American Journal of Managed Care. (2019, May 18). First-in-Human Study of Dual Inhibitor Licogliflozin Showed Significant Weight Loss in Obese Patients. Retrieved from [Link]

  • Li, H., et al. (2021). Pharmacokinetics, Metabolism, and Excretion of Licogliflozin, a Dual Inhibitor of SGLT1/2, in Rats, Dogs, and Humans. Xenobiotica, 51(5), 567-580. Available at: [Link]

  • Sinclair, L. V., et al. (2020). Single Cell Glucose Uptake Assays: A Cautionary Tale. Immunometabolism, 2(3), e200022. Available at: [Link]

  • Banerjee, A. (2015, October 29). Flow Cytometric Method of Estimation of Glucose Uptake Using 2NBDG. Biocompare. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Seeding 1x10^6 HEK293T cells in a 100mm dish for 24hr use?. Retrieved from [Link]

  • Zou, C., et al. (2012). Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2. Analytical Biochemistry, 430(1), 39-45. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). 48 questions with answers in GLUCOSE UPTAKE | Science topic. Retrieved from [Link]

  • Wright, E. M., et al. (2011). SGLT2 inhibitors: a new class of drugs for the treatment of type 2 diabetes mellitus. Physiological Reviews, 91(2), 725-746. Available at: [Link]

  • Promega Corporation. (2014, January 31). Practical Tips for HEK293 Cell Culture When Using cAMP-Glo™ Assay. Promega Connections. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. Retrieved from [Link]

  • Solvo Biotechnology. (n.d.). SGLT2 transporter, SGLT2 uptake assay. Retrieved from [Link]

  • Mittal, A., et al. (2021). Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes. Vascular Pharmacology, 139, 107069. Available at: [Link]

  • Dunn, A. F., et al. (2020). Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues. bioRxiv. Available at: [Link]

  • Briley, A. (2017). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. ScholarWorks@UARK. Available at: [Link]

  • ResearchGate. (n.d.). How to calculate IC50. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Supplemental Material and Frequently Asked Questions. Retrieved from [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • Lucigen. (n.d.). Mammalian Cells – HEK 293. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for Establishing and Using a Stable Cell Line Expressing Both Gaussia Luciferase and Firefly Luciferase to Screen for Endoplasmic Reticulum Stress. Retrieved from [Link]

Sources

Application Notes & Protocols: Dosing Vehicle Formulation for Licogliflozin in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the preparation of a stable and effective oral dosing vehicle for the dual SGLT1/2 inhibitor, Licogliflozin, intended for use in C57BL/6 mouse models. The protocol is designed for researchers in metabolic disease, obesity, and diabetes, ensuring reproducible and reliable preclinical outcomes. We will delve into the rationale behind excipient selection, provide a step-by-step methodology for formulation, and discuss critical quality control parameters.

Introduction: The Challenge of Formulating Licogliflozin

Licogliflozin is a potent inhibitor of both sodium-glucose cotransporter 1 (SGLT1) and 2 (SGLT2), making it a valuable tool for investigating glucose homeostasis, weight management, and related metabolic disorders.[1][2][3] Its mechanism of action involves reducing intestinal glucose absorption and increasing urinary glucose excretion.[1][2] However, like many small molecule inhibitors, Licogliflozin presents formulation challenges due to its physicochemical properties.

This guide provides a robust and validated protocol for a suspension-based vehicle suitable for Licogliflozin in C57BL/6 mice, a commonly used strain in metabolic research.[6][7]

Understanding the Formulation Components

The selection of excipients is paramount for creating a successful dosing vehicle. The formulation we will detail is a buffered aqueous suspension containing a suspending agent and a surfactant. This approach is widely adopted for preclinical oral dosing of poorly soluble compounds.

  • Active Pharmaceutical Ingredient (API): Licogliflozin

  • Vehicle Components:

    • Aqueous Medium: Purified, sterile water is the primary solvent.

    • Suspending Agent: Hydroxyethyl cellulose (HEC) or Methylcellulose (MC) is used to increase the viscosity of the vehicle, thereby preventing the rapid sedimentation of Licogliflozin particles. This ensures dose uniformity.

    • Wetting Agent/Surfactant: Polysorbate 80 (Tween 80) is a non-ionic surfactant that reduces the surface tension between the hydrophobic Licogliflozin particles and the aqueous vehicle, facilitating uniform dispersion.

    • Buffering Agents: A citrate buffer system (Citric Acid and Sodium Citrate) is employed to maintain a stable pH. This is crucial as pH can influence the solubility and stability of the API.[8]

The rationale for this combination is based on its proven utility in preclinical toxicology and pharmacology studies and the inert nature of the components at the concentrations used.

Physicochemical Properties of Licogliflozin

A summary of the key physicochemical properties of Licogliflozin is presented in Table 1.

PropertyValueSource
Molecular FormulaC₂₃H₂₈O₇
Molecular Weight416.46 g/mol
XLogP2.44
Aqueous Solubility2 mg/mL (requires sonication)
DMSO Solubility100 mg/mL

Recommended Dosing Vehicle Formulation

The following formulation is recommended for achieving a stable and homogenous suspension of Licogliflozin.

ComponentConcentration in Final VehiclePurpose
Hydroxyethyl Cellulose (HEC)0.5% (w/v)Suspending Agent
Polysorbate 80 (Tween 80)0.2% (v/v)Wetting Agent/Surfactant
Citrate Buffer (pH 4.0)q.s. to final volumepH control and stability

This vehicle composition is a common and effective choice for oral gavage studies in mice.

Experimental Protocols

Preparation of 0.1M Citrate Buffer (pH 4.0)

A stable pH environment is critical for the formulation. A citrate buffer is a suitable choice for this purpose.

Materials:

  • Citric Acid Monohydrate (M.W. 210.14 g/mol )

  • Sodium Citrate Dihydrate (M.W. 294.10 g/mol )

  • Purified Water

  • pH meter

Procedure:

  • Prepare Stock Solution A (0.1M Citric Acid): Dissolve 2.10g of citric acid monohydrate in purified water and make up the volume to 100 mL.

  • Prepare Stock Solution B (0.1M Sodium Citrate): Dissolve 2.94g of sodium citrate dihydrate in purified water and make up the volume to 100 mL.

  • Mix the Solutions: Combine approximately 62 mL of Stock Solution A with 38 mL of Stock Solution B.

  • Adjust pH: Use a calibrated pH meter to check the pH. Adjust to pH 4.0 by adding small volumes of Stock Solution A (to lower pH) or Stock Solution B (to raise pH).

  • Final Volume: Once the desired pH is achieved, bring the final volume to 200 mL with purified water if necessary.

  • Sterilization: Filter the buffer through a 0.22 µm sterile filter.

Preparation of the Dosing Vehicle (0.5% HEC, 0.2% Tween 80 in Citrate Buffer)

This protocol outlines the preparation of 100 mL of the vehicle.

Materials:

  • Hydroxyethyl Cellulose (HEC, medium viscosity grade)

  • Polysorbate 80 (Tween 80)

  • 0.1M Citrate Buffer (pH 4.0)

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Heat approximately 80 mL of the 0.1M Citrate Buffer to 60-70°C on a heating magnetic stirrer.

  • Slowly add 0.5g of HEC to the heated buffer while stirring vigorously to prevent clumping.

  • Continue stirring until the HEC is fully dispersed. The solution will appear cloudy.

  • Remove the beaker from the heat and place it in an ice bath. Continue stirring. As the solution cools, it will become clear and more viscous.

  • Once the solution has cooled to room temperature, add 0.2 mL of Tween 80.

  • Continue stirring for at least 30 minutes to ensure complete dissolution and homogeneity.

  • Adjust the final volume to 100 mL with the 0.1M Citrate Buffer.

  • Store the vehicle at 4°C. It is recommended to prepare this fresh, at most one week in advance.

Preparation of Licogliflozin Suspension

This protocol describes the preparation of a 1 mg/mL suspension of Licogliflozin. The concentration can be adjusted based on the desired dose for the C57BL/6 mice.

Materials:

  • Licogliflozin powder

  • Prepared dosing vehicle

  • Analytical balance

  • Spatula

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

Procedure:

  • Calculate Required Amounts: Determine the total volume of suspension needed for the study. For example, for 10 mice at a dose of 10 mg/kg and an average weight of 25g, with a dosing volume of 10 mL/kg, you would need 0.25 mL per mouse. It is advisable to prepare an excess volume (e.g., 5 mL).

  • Weigh Licogliflozin: For a 1 mg/mL suspension, weigh 5 mg of Licogliflozin powder.

  • Trituration: Place the weighed Licogliflozin powder into a glass mortar. Add a small volume (e.g., 0.5 mL) of the dosing vehicle. Gently triturate with the pestle to create a smooth, uniform paste. This step is crucial for breaking down any aggregates and ensuring the particles are well-wetted.

  • Dilution: Gradually add the remaining vehicle to the mortar while continuing to mix.

  • Transfer and Final Mixing: Transfer the suspension to a sterile vial containing a magnetic stir bar. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the drug.

  • Homogenization: Place the vial on a magnetic stir plate and stir for at least 1 hour before dosing to ensure a homogenous suspension.

Workflow for Licogliflozin Suspension Preparation

G cluster_0 Vehicle Preparation cluster_1 Suspension Formulation cluster_2 Quality Control prep_buffer Prepare 0.1M Citrate Buffer (pH 4.0) heat_buffer Heat Buffer to 60-70°C prep_buffer->heat_buffer add_hec Add 0.5% HEC heat_buffer->add_hec cool_solution Cool to Room Temperature add_hec->cool_solution add_tween Add 0.2% Tween 80 cool_solution->add_tween final_vol_vehicle Adjust Final Volume add_tween->final_vol_vehicle triturate Triturate with small amount of vehicle final_vol_vehicle->triturate Use as vehicle weigh_api Weigh Licogliflozin weigh_api->triturate dilute Gradually add remaining vehicle triturate->dilute homogenize Homogenize with magnetic stirrer dilute->homogenize qc_check Visual Inspection, pH check homogenize->qc_check admin Oral Gavage to C57BL/6 Mice qc_check->admin Ready for Administration

Caption: Workflow for preparing the Licogliflozin oral suspension.

Quality Control and Stability

Visual Inspection: The final suspension should be milky and homogenous, with no visible clumps or aggregates.

pH Verification: The pH of the final suspension should be checked to ensure it remains within the target range (pH 4.0 ± 0.2).

Stability: It is recommended to prepare the Licogliflozin suspension fresh on the day of dosing. If short-term storage is necessary, the suspension should be stored at 2-8°C and protected from light. Before each use, the suspension must be brought to room temperature and thoroughly re-suspended by stirring or gentle vortexing. A short-term stability study (e.g., 24-48 hours) is advisable to confirm the homogeneity and potency of the formulation under the intended storage conditions.

Administration to C57BL/6 Mice

Dose Calculation: The volume to be administered is calculated based on the mouse's body weight, the target dose (in mg/kg), and the concentration of the suspension (in mg/mL).

Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)

Oral Gavage Technique:

  • Ensure the suspension is homogenous by stirring immediately before drawing up the dose.

  • Use an appropriately sized sterile, disposable feeding needle (e.g., 20-22 gauge for adult mice).

  • Accurately draw up the calculated volume into a syringe.

  • Administer the suspension via oral gavage, ensuring proper technique to avoid aspiration and injury to the esophagus.

Safety Considerations

  • All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • The excipients used in this formulation are generally considered safe for oral administration in rodents at the specified concentrations. However, it is good practice to include a vehicle-only control group in studies to account for any potential effects of the vehicle itself.

  • Observe the animals for any signs of distress or adverse reactions following administration.

Alternative Formulations

While the recommended aqueous suspension is a robust starting point, other formulations have been suggested for Licogliflozin and other SGLT inhibitors.

Formulation ComponentConcentrationNotesSource
DMSO / SBE-β-CD in Saline10% DMSO / 90% (20% SBE-β-CD in Saline)A solution, may improve bioavailability but consider potential DMSO effects.
DMSO / Corn Oil10% DMSO / 90% Corn OilAn oily suspension, suitable for lipophilic compounds.
Hypromellose / Methocel0.5% in waterUsed for Canagliflozin in preclinical toxicology studies.
Ethanol in Water1% in waterUsed for Dapagliflozin in preclinical studies.

The choice of formulation may depend on the specific study objectives, such as whether a solution or suspension is preferred for pharmacokinetic profiling.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the formulation of Licogliflozin for oral administration in C57BL/6 mice. By following these guidelines, researchers can prepare a stable, homogenous suspension that will facilitate accurate dosing and contribute to the generation of reliable and reproducible preclinical data. The principles and techniques described herein are fundamental to good in vivo pharmacology and will aid in the successful investigation of Licogliflozin's therapeutic potential.

References

  • He, Y. L., et al. (2019). The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes. Diabetes, Obesity and Metabolism, 21(5), 1311-1321. [Link]

  • PubChem. (n.d.). Licogliflozin. National Center for Biotechnology Information. [Link]

  • Kalluri, et al. (2019). The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes. Diabetes, obesity & metabolism, 21(5), 1311–1321. [Link]

  • Miller, A. R., et al. (2022). Canagliflozin extends life span and leads to less weight gain in C57BL6 male mice. bioRxiv. [Link]

  • He, Y. L., et al. (2021). Pharmacokinetics, Metabolism, and Excretion of Licogliflozin, a Dual Inhibitor of SGLT1/2, in Rats, Dogs, and Humans. Drug Metabolism and Disposition, 49(1), 74-85. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). licogliflozin. [Link]

  • Lee, Y. J., et al. (2023). Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice Using a Validated Liquid Chromatography–Tandem Mass Spectrometry Method. Molecules, 28(3), 1234. [Link]

  • Al-Trad, B., et al. (2022). Development and optimization of dapagliflozin oral nano-bilosomes using response surface method: in vitro evaluation, in vivo evaluation. Drug Delivery, 29(1), 2269-2281. [Link]

  • Vlădoiu, S. M., et al. (2023). Preclinical Studies of Canagliflozin, a Sodium-Glucose Co-Transporter 2 Inhibitor, and Donepezil Combined Therapy in Alzheimer's Disease. International Journal of Molecular Sciences, 24(22), 16422. [Link]

  • Ritter, B., et al. (2023). Empagliflozin protects mice against diet-induced obesity, insulin resistance and hepatic steatosis. Diabetologia, 66(3), 568-581. [Link]

  • Sellers, R. S., et al. (2008). Effects of miglyol 812 on rats after 4 weeks of gavage as compared with methylcellulose/tween 80. Toxicologic pathology, 36(6), 836–844. [Link]

  • Kawarasaki, S., et al. (2020). Comparative Analysis of the Preventive Effects of Canagliflozin, a Sodium-Glucose Co-Transporter-2 Inhibitor, on Body Weight Gain Between Oral Gavage and Dietary Administration by Focusing on Fatty Acid Metabolism. Diabetes, metabolic syndrome and obesity: targets and therapy, 13, 4353–4359. [Link]

  • Kim, Y. J., et al. (2018). Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. Archives of pharmacal research, 41(12), 1237–1248. [Link]

  • Quora. (2024). How to prepare a 0.5 M sodium citrate buffer (pH 8.5). [Link]

  • Kawarasaki, S., et al. (2020). Comparative Analysis of the Preventive Effects of Canagliflozin, a Sodium-Glucose Co-Transporter-2 Inhibitor, on Body Weight Gain Between Oral Gavage and Dietary Administration by Focusing on Fatty Acid Metabolism. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 13, 4353-4359. [Link]

  • Zhang, Y., et al. (2023). Empagliflozin rescues lifespan and liver senescence in naturally aged mice. GeroScience, 45(5), 3121-3138. [Link]

  • U.S. Food and Drug Administration. (2013). NDA 202293 Pharmacology Review. [Link]

  • ResearchGate. (2008). Effects of Miglyol 812 on Rats After 4 Weeks of Gavage as Compared with Methylcellulose/Tween 80. [Link]

  • Ogrodnik, M., et al. (2024). SGLT2 inhibition eliminates senescent cells and alleviates pathological aging. Nature Cell Biology. [Link]

  • Leica Biosystems. (n.d.). Antigen Retrieval Protocol – Citrate Buffer. [Link]

  • Ch-a, H., et al. (2010). Comprehensive Investigation of Hydroxypropyl Methylcellulose, Propylene Glycol, Polysorbate 80, and Hydroxypropyl-Beta-Cyclodextrin for use in General Toxicology Studies. Toxicological Sciences, 117(2), 346-357. [Link]

  • ResearchGate. (n.d.). Empagliflozin attenuates blood glucose in male TallyHo mice independent of changes in body weight. [Link]

  • Miller, A. R., et al. (2023). Canagliflozin extends life span and leads to less weight gain in C57BL6 male mice. bioRxiv. [Link]

  • ResearchGate. (n.d.). Chronopharmacology of dapagliflozin-induced antihyperglycemic effects in C57BL/6J mice. [Link]

  • Wang, Y., et al. (2022). Empagliflozin rescues diabetic myocardial microvascular injury via AMPK-mediated inhibition of mitochondrial fission. Redox Biology, 52, 102300. [Link]

  • ResearchGate. (2019). Oral gavage with methylcellulose? [Link]

  • Lin, H. Y., et al. (2022). Dapagliflozin Ameliorates Lipopolysaccharide Related Acute Kidney Injury in Mice with Streptozotocin-induced Diabetes Mellitus. International journal of medical sciences, 19(4), 708–719. [Link]

  • U.S. Food and Drug Administration. (2013). NDA 204042 Pharmacology Review. [Link]

  • Uddin, M. S., et al. (2022). Glycopeptide antibiotic drug stability in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 221, 115053. [Link]

  • ResearchGate. (n.d.). Dapagliflozin treatment of healthy C57BL/6 mice increases plasma glucagon concentrations. [Link]

  • U.S. Food and Drug Administration. (2014). NDA 204629 Pharmacology Review. [Link]

  • Protocol for drug testing in T. cruzi acute phase in infected mice. (n.d.). [Link]

  • Wang, L., et al. (2022). Sodium glucose co-transporter 2 (SGLT2) inhibition via dapagliflozin improves diabetic kidney disease (DKD) over time associatied with increasing effect on the gut microbiota in db/db mice. Frontiers in Pharmacology, 13, 949845. [Link]

  • Aves Labs. (n.d.). Citrate Buffer Antigen Retrieval Protocol. [Link]

  • Uri, J. V. (1986). Stability of cefatrizine in aqueous solution and in sera. Acta microbiologica Hungarica, 33(3), 177–182. [Link]

Sources

Application Note: Precision Quantitation of Urinary Glucose Excretion (UGE) in Licogliflozin-Treated Rodents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Licogliflozin (LIK066) represents a distinct class of metabolic modulators: the dual SGLT1/SGLT2 inhibitors.[1][2] Unlike selective SGLT2 inhibitors (e.g., dapagliflozin) that block glucose reabsorption primarily in the proximal tubule's S1/S2 segments, Licogliflozin targets both the high-capacity SGLT2 and the high-affinity SGLT1 in the S3 segment and intestine.

Why Measure UGE? Urinary Glucose Excretion (UGE) is the definitive pharmacodynamic (PD) biomarker for renal target engagement. In selective SGLT2 blockade, the distal SGLT1 transporter compensates, reabsorbing up to 40-50% of the glucose load missed by SGLT2. Licogliflozin abolishes this compensatory mechanism, resulting in UGE levels significantly higher than SGLT2 inhibition alone.

This guide details a high-fidelity protocol for quantifying UGE, addressing specific challenges such as sample evaporation , fecal contamination , and assay interference common in high-glucose urine matrices.

Mechanism of Action: The "Dual Blockade" Effect[2]

To interpret UGE data correctly, one must understand the nephron segments involved.

NephronBlockade Glomerulus Glomerulus (Filtration) S1_S2 Proximal Tubule (S1/S2 Segments) Target: SGLT2 Glomerulus->S1_S2 Filtered Glucose (100%) S3 Proximal Tubule (S3 Segment) Target: SGLT1 S1_S2->S3 Residual Glucose (~10% in normal ~50% in SGLT2i) Urine Collecting Duct (Final Urine) S3->Urine Excreted Glucose (UGE) Licogliflozin Licogliflozin Blocks SGLT1 & SGLT2 Licogliflozin->S1_S2 Inhibits Licogliflozin->S3 Inhibits

Figure 1: Licogliflozin prevents SGLT1-mediated rescue of glucose in the S3 segment, maximizing UGE.

Experimental Design Strategy

Dose Selection & Vehicle

Licogliflozin is highly potent (Human IC50: SGLT1 ~20 nM, SGLT2 ~0.6 nM).

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 is the standard suspension vehicle for oral gavage (PO) in rodents.

  • Dosing Range (Rodent):

    • Low Dose (SGLT2 dominant): 2.5 mg/kg

    • High Dose (Dual blockade): 10 – 50 mg/kg

    • Route: Oral Gavage (PO) is preferred to mimic clinical pharmacokinetics.

Animal Model Considerations
  • Species: C57BL/6 mice or Sprague-Dawley rats.

  • Diet: Standard chow. Note: If testing obesity models (DIO), high-fat diet feces are stickier and more prone to contaminating urine collection funnels.

Detailed Protocol: 24-Hour UGE Assessment

Phase A: Metabolic Cage Setup (Critical for Data Integrity)

Standard metabolic cages often fail due to urine evaporation (concentrating glucose artificially) or fecal contamination (bacteria consume glucose, lowering values).

  • Coat Funnels: Treat collection funnels with a siliconizing agent (e.g., Sigmacote®) to prevent urine droplets from adhering to the walls.

  • Evaporation Barrier: Add 200 µL of mineral oil (paraffin oil) to the urine collection tube before the experiment starts. This creates a floating layer that seals the urine from air.

  • Preservative: Add 10 µL of 5% Sodium Azide (NaN3) to the collection tube to inhibit bacterial growth during the 24h period.

Phase B: The Workflow

Workflow cluster_0 Day -3 to -1: Acclimatization cluster_1 Day 0: The Experiment cluster_2 Day 1: Analysis Acclim Single Housing in Metabolic Cages (4-6 hours/day) Baseline Empty Bladder (Manual Void) Acclim->Baseline Dose Administer Licogliflozin (PO, T=0) Baseline->Dose Collect 24h Collection (Dark Cycle included) Dose->Collect Measure Record Volume & Centrifuge (2000g) Collect->Measure Assay Glucose Assay (Hexokinase Method) Measure->Assay

Figure 2: Step-by-step workflow ensuring animal stress reduction and sample integrity.

Phase C: Bioanalysis (The Assay)

Warning: The Glucose Interference Effect In Licogliflozin-treated animals, urine glucose concentrations can exceed 5000 mg/dL (50 g/L).

  • Glucose Assay: Use the Hexokinase (HK) method. It is more specific and less susceptible to interference from urinary reducing substances (uric acid, ascorbic acid) than the Glucose Oxidase (GOD) method.

  • Creatinine Assay: High glucose interferes with the Jaffe reaction (colorimetric creatinine assay), causing false positives.

    • Requirement: Use an Enzymatic Creatinine Assay for normalization.

  • Dilution Factor:

    • Vehicle Group: 1:5 dilution.

    • Licogliflozin Group: 1:50 to 1:100 dilution is mandatory to bring samples within the linear range of the plate reader.

Data Presentation & Normalization

Report data in two formats to account for variations in water intake (polyuria is a side effect of SGLT inhibition).

Table 1: Expected Pharmacodynamic Profile (Mouse Model)
ParameterUnitVehicleSelective SGLT2iLicogliflozin (Dual)
Urine Volume mL/24h1.0 - 1.53.0 - 5.05.0 - 8.0
Glucose Conc. mg/dL< 20> 1000> 3000
Total UGE mg/24h< 0.550 - 100150 - 250
UGE/Creatinine mg/mg< 0.1> 50> 150

Note: Values are estimates for a 25g C57BL/6 mouse on standard chow. High-fat diet will elevate baseline values.

Calculation Formulas
  • Total UGE (mg/24h):

    
    
    
  • Creatinine Normalized UGE (mg/g Cr):

    
    
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Urine Volume Water bottle leakage or blockage.Check sipper tubes before start. Ensure mice are acclimatized (stress causes retention).
Inconsistent UGE Fecal contamination.Use metabolic cages with "linear flow" separators. Fecal bacteria degrade glucose within 2 hours.
Values Above Limit Insufficient dilution.Re-run assay at 1:100 dilution. Do not extrapolate the standard curve.
High Baseline Stress hyperglycemia.Handle animals gently.[3][4] Avoid dosing immediately after cage change.

References

  • Licogliflozin Mechanism & Clinical Profile: He, Y. L., et al. (2021). "Glucosuric, renal and haemodynamic effects of licogliflozin... in patients with chronic kidney disease."[5] Diabetes, Obesity and Metabolism.[6][7]

  • SGLT2 vs. Dual Inhibition Biology: Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism.[6][7] (Contextualizing selectivity).

  • Urine Glucose Interference in Assays: Kim, H. K., et al. (2023). "Glucose Interference in Serum and Urine Samples with Various Creatinine Concentrations Measured by the Jaffe Kinetic Method." Practical Laboratory Medicine.

  • Metabolic Cage Protocols & Stress: Kalliokoski, O., et al. (2013). "The impact of metabolic cages on the physiology and welfare of laboratory rats." Laboratory Animals.

Sources

Application Note: Pharmacokinetic Study Design for Licogliflozin (LIK066) in Rats

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental design for evaluating the pharmacokinetics (PK) of Licogliflozin (LIK066) in Rattus norvegicus. Unlike selective SGLT2 inhibitors (e.g., empagliflozin), Licogliflozin is a dual inhibitor of SGLT1 and SGLT2.[1] This dual mechanism significantly alters the study design requirements, particularly regarding gastrointestinal tolerability (osmotic diarrhea risks due to gut SGLT1 inhibition) and sample collection strategies (urinary glucose as a pharmacodynamic biomarker).[2]

This guide provides a self-validating protocol including formulation strategies, surgical cannulation requirements, LC-MS/MS bioanalytical conditions, and non-compartmental analysis (NCA) parameters.

Scientific Background & Rationale

Mechanism of Action

Licogliflozin blocks two critical sodium-glucose co-transporters:[2][3][4]

  • SGLT2 (Kidney): Responsible for ~90% of glucose reabsorption in the proximal tubule.[2][5] Inhibition leads to glucosuria.[2][6][7][8]

  • SGLT1 (Gut & Kidney): Responsible for glucose/galactose absorption in the intestine and ~10% reabsorption in the kidney.

Critical Study Implication: In rats, SGLT1 inhibition in the intestine prevents glucose absorption, retaining it in the lumen. This creates an osmotic gradient that draws water into the gut, frequently causing loose stools or diarrhea. Hydration monitoring is therefore a critical control point in this PK study to prevent volume contraction from skewing clearance (


) data. 
Disposition in Rats

Based on preclinical data, Licogliflozin exhibits specific characteristics in rodents:

  • Absorption: Rapid (

    
     hr).[2][3][4]
    
  • Bioavailability (

    
    ):  High in rats (~87–100%).[2][3][4]
    
  • Metabolism: Predominantly oxidative pathways in rats (contrast with glucuronidation in humans).[2][3]

  • Excretion: Balanced excretion between urine and feces.[2]

Study Design Strategy

Experimental Groups

To determine absolute oral bioavailability (


), a crossover or parallel design with both Intravenous (IV) and Oral (PO) arms is required.[2]
GroupRouteDose (mg/kg)Formulation VehicleN (Animals)Rationale
A IV Bolus1.010% DMSO / 40% PEG400 / 50% Saline3-4Defines

,

, and absolute reference.
B PO (Gavage)5.00.5% Methylcellulose (suspension)3-4Defines

,

, and

.

Note: Doses are representative for discovery PK.[2] Licogliflozin is potent; avoid saturation of absorption pathways by keeping PO doses moderate.[2]

Biological Matrix Selection[2]
  • Plasma: Primary matrix for PK profiling.[2]

  • Urine: Mandatory. Due to the mechanism of action, urine must be collected to measure Glucose Excretion (

    
    ) as a PD biomarker and to quantify renal clearance (
    
    
    
    ).[2]

Detailed Experimental Protocol

Visual Workflow

The following diagram outlines the critical path for the study, highlighting the dual-sampling requirement.

Licogliflozin_PK_Workflow cluster_Sampling Dual Sampling Stream Start Study Initiation Formulation Formulation Prep (Check Solubility) Start->Formulation Acclimation Acclimation (Fast 12h pre-dose) Formulation->Acclimation Dosing Dosing (IV or PO) Acclimation->Dosing Blood Serial Blood Sampling (Jugular Vein) Dosing->Blood PK Timepoints Urine Metabolic Cage (0-24h Collection) Dosing->Urine PD Accumulation Bioanalysis LC-MS/MS Analysis (Plasma & Urine) Blood->Bioanalysis Urine->Bioanalysis DataAnalysis NCA & PD Correlation Bioanalysis->DataAnalysis

Figure 1: Experimental workflow emphasizing the parallel collection of plasma for PK and urine for PD (glucosuria) assessment.

Formulation Preparation

Licogliflozin is a lipophilic molecule.[2] Proper solubilization is vital to avoid precipitation in the IV line.[2]

  • IV Formulation (Solution):

    • Dissolve compound in 100% DMSO (10% of final volume).[2]

    • Add PEG400 (40% of final volume) and vortex.[2]

    • Slowly add Saline (0.9% NaCl) (50% of final volume) while stirring.

    • QC Check: Visual inspection for precipitation.[2] Filter sterilize (0.22 µm).

  • PO Formulation (Suspension):

    • Weigh Licogliflozin micronized powder.[2]

    • Add small volume of 0.5% (w/v) Methylcellulose (MC) to create a paste.[2]

    • Dilute to final volume with remaining MC.

    • QC Check: Homogeneity.[2][7] Stir constantly during dosing.[2]

Animal Husbandry & Dosing
  • Species: Sprague-Dawley or Wistar Rats (Male, 250–300g).[2]

  • Fasting: Animals must be fasted 12 hours pre-dose to standardize gastric emptying but must have free access to water (critical due to diuretic effect).[2]

  • Cannulation: Double cannulation (Jugular vein for sampling, Femoral vein for IV dosing) is recommended to reduce stress and hemolysis.

Sampling Schedule

Blood (Plasma):

  • Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Volume: 200 µL per timepoint.

  • Anticoagulant: K2EDTA.[2]

  • Processing: Centrifuge at 4°C, 3000g for 10 min. Store plasma at -80°C.

Urine:

  • Method: Place rats in metabolic cages immediately post-dose.[2]

  • Intervals: 0–6h, 6–12h, 12–24h.

  • Stabilization: Keep collection vessels on ice to prevent bacterial degradation of glucose.[2]

Bioanalytical Method (LC-MS/MS)[2][9][10]

Since Licogliflozin is not an endogenous compound, a specific LC-MS/MS method is required.[2] The following parameters are derived from standard protocols for gliflozin-class compounds.

Instrumentation
  • System: Agilent 1290 Infinity II LC coupled to Sciex Triple Quad 6500+.

  • Ionization: Electrospray Ionization (ESI), typically Negative Mode (common for gliflozins due to sugar moiety) or Positive Mode (depending on adduct formation).[2]

    • Note: Licogliflozin forms adducts easily.[2] In positive mode, look for

      
       or 
      
      
      
      .
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Internal Standard (IS): Stable isotope-labeled Licogliflozin or a structural analog (e.g., Dapagliflozin or Empagliflozin) if labeled standard is unavailable.[2]

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL Plasma.[2]

  • Add 200 µL Acetonitrile containing Internal Standard.[2]

  • Vortex aggressively (2 min).

  • Centrifuge (4000g, 10 min, 4°C).

  • Inject 5 µL of supernatant.

Data Analysis & Calculations

Perform Non-Compartmental Analysis (NCA) using software like Phoenix WinNonlin or Certara.[2]

Key Parameters[11]
  • 
    :  Maximum observed concentration.[2]
    
  • 
    :  Time to reach 
    
    
    
    .
  • 
    :  Area under the curve (measure of exposure).[2]
    
  • 
     (Clearance):  Dose / 
    
    
    
    .
  • 
     (Volume of Distribution):  Indicates tissue distribution.[2]
    
  • 
     (Bioavailability): 
    
    
    
    .[2]
Pharmacodynamic Correlation

Plot Plasma Concentration vs. Urinary Glucose Excretion.[2]

  • Expectation: A hysteresis loop may be observed where urinary glucose remains elevated even as plasma levels drop, due to the high affinity of Licogliflozin for SGLT2 in the kidney tubule.

Troubleshooting & Critical Control Points

IssueCauseMitigation
Hemolysis Poor sampling techniqueUse jugular cannulas; avoid "milking" the tail.[2] Hemolysis suppresses MS signals.[2]
Low Recovery Protein bindingLicogliflozin is highly protein-bound (>90%).[2][9] Optimize extraction solvent (e.g., add 1% Formic Acid to ACN).
Diarrhea SGLT1 InhibitionThis is a drug effect, not a toxicity per se.[2] Ensure saline hydration if fluid loss is excessive (>10% BW drop).[2]
Carryover LipophilicityUse a needle wash of 50:50 MeOH:IPA:Acetone to clean the injector between samples.[2]

References

  • Novartis Institutes for BioMedical Research. (2021).[2] Pharmacokinetics, Metabolism, and Excretion of Licogliflozin, a Dual Inhibitor of SGLT1/2, in Rats, Dogs, and Humans.[3][4] Drug Metabolism and Disposition.[2][3][4][6][10]

  • Heerspink, H. J. L., et al. (2019).[2] Licogliflozin, a dual SGLT1/2 inhibitor: Mechanism and clinical potential.[1][2][11] Diabetes, Obesity and Metabolism.[1][2][11][12][13] [2]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10.

  • Kobuchi, S., et al. (2016).[2] Development and validation of an LC-MS/MS method for the determination of tofogliflozin in plasma and its application to a pharmacokinetic study in rats. Journal of Chromatography B. [2]

Sources

Western blot analysis of SGLT1 expression after Licogliflozin treatment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Western Blot Analysis of SGLT1 Expression Following Licogliflozin Treatment

Audience: Researchers, scientists, and drug development professionals in metabolic diseases, pharmacology, and cell biology.

Introduction: The Rationale for Monitoring SGLT1 Expression

Licogliflozin is a potent dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[1][2] While SGLT2 inhibition in the kidney's proximal tubules is a well-established mechanism for managing type 2 diabetes, the concurrent inhibition of SGLT1 presents a distinct therapeutic strategy. SGLT1 is the primary transporter responsible for glucose and galactose absorption in the small intestine.[2][3] Its inhibition by Licogliflozin reduces intestinal glucose uptake, contributing to weight loss and improved glycemic control.[4][5] SGLT1 is also expressed in other tissues, including the kidney and heart, where its role is still under active investigation.[1][6]

Pharmacological inhibition of a transporter can sometimes lead to compensatory changes in its expression level. The cell may upregulate or downregulate the protein in response to chronic blockade, potentially impacting long-term drug efficacy and producing unforeseen physiological effects. Therefore, accurately quantifying SGLT1 protein levels in relevant biological models after Licogliflozin treatment is critical for a comprehensive understanding of its mechanism of action and for preclinical and clinical development.

This guide provides a detailed, field-tested framework for the Western blot analysis of SGLT1. We will emphasize the critical control points and validation steps necessary for generating reliable, quantifiable data, particularly focusing on the challenges inherent in working with a multi-pass transmembrane protein like SGLT1.

Principle of the Method & Experimental Design

Western blotting is a cornerstone technique for protein analysis, allowing for the quantification of a specific protein within a complex biological sample. The workflow involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and detecting the target protein using specific antibodies.

For SGLT1, a ~75 kDa integral membrane protein, success hinges on specific modifications to the standard Western blot protocol.[7][8] The experimental design must account for the protein's subcellular localization and the potential for treatment-induced changes in common internal controls.

Core Experimental Workflow

The following diagram outlines the essential stages of the protocol, from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A Cell Culture / Tissue Collection B Licogliflozin Treatment (Dose-Response / Time-Course) A->B C Membrane Protein Extraction (Critical Step) B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE Separation D->E Load Equal Protein Mass F Electrotransfer to PVDF Membrane E->F G Immunoblotting: 1. Blocking 2. Primary Ab (Anti-SGLT1) 3. Secondary Ab F->G H Signal Detection (Chemiluminescence / Fluorescence) G->H I Image Acquisition H->I J Densitometry Analysis (SGLT1 & Loading Control) I->J K Normalization (SGLT1 / Loading Control) J->K L Statistical Analysis & Reporting K->L

Caption: End-to-end workflow for Western blot analysis of SGLT1.

Part 1: Critical Pre-Analytical Considerations

Success in Western blotting begins long before a gel is run. The choices made during experimental setup and sample preparation are paramount.

Model System Selection

The choice of a biological model depends on the research question.

  • In Vitro (Intestinal Model): Caco-2 cells, when differentiated, form polarized monolayers that are an excellent model for the intestinal epithelium.

  • In Vitro (Renal Model): LLC-PK1 cells are a well-characterized model for the kidney's proximal tubule.[7]

  • In Vivo Models: Tissue lysates from the jejunum or kidney of animals treated with Licogliflozin provide systemic physiological context.

Antibody Selection and Validation

This is the most critical variable for ensuring data trustworthiness. An antibody must be specific to SGLT1 to avoid off-target signal.

  • Specificity: Choose a polyclonal or monoclonal antibody with a proven track record in Western blotting, as demonstrated in peer-reviewed literature or by the manufacturer.[6][9][10] The antibody should detect a single band at the expected molecular weight of ~75 kDa.[7][8]

  • Validation (Self-Validating System):

    • Positive Control: Use a lysate from a cell line or tissue known to express high levels of SGLT1 (e.g., jejunum, kidney).[11]

    • Negative Control: Use a lysate from a cell line known to not express SGLT1, or employ siRNA-mediated knockdown of SGLT1 in your model system. A significant reduction in signal post-knockdown provides strong evidence of antibody specificity.

The Loading Control: A Non-Negotiable for Membrane Proteins

For accurate quantification, the SGLT1 signal must be normalized to a loading control to correct for minor variations in protein loading and transfer.

Causality: Because SGLT1 is a membrane protein, using a cytosolic housekeeping protein (e.g., GAPDH, β-actin, Tubulin) is scientifically unsound.[12][13] The membrane fraction can be enriched or depleted relative to the cytosol during extraction, invalidating the assumption of constant expression. The expression of these common controls can also be affected by experimental treatments.[12]

Authoritative Recommendation: Use an integral membrane protein that is abundantly and constitutively expressed in the plasma membrane and is not expected to change with Licogliflozin treatment.

Recommended Loading ControlMolecular WeightRationale
Na+/K+-ATPase (ATP1A1) ~113 kDaA ubiquitous plasma membrane protein essential for maintaining cellular ion gradients. Its size is distinct from SGLT1.
Pan-Cadherin ~130 kDaA family of cell-cell adhesion proteins located at the plasma membrane.
PMCA (Plasma Membrane Ca2+-ATPase)~135 kDaA key transporter in the plasma membrane responsible for calcium efflux.

Part 2: Detailed Step-by-Step Protocol

This protocol is optimized for cultured cells (e.g., Caco-2) but can be adapted for tissue samples. All steps should be performed on ice or at 4°C to minimize protein degradation.[14][15]

Membrane Protein Extraction

Expertise: Standard RIPA buffer can be insufficient for quantitative extraction of multi-pass transmembrane proteins. This protocol utilizes a fractionation approach to enrich for membrane proteins, increasing the likelihood of detection.

  • Cell Collection: After Licogliflozin treatment, wash cell monolayers (e.g., in a 10 cm dish) twice with 5 mL of ice-cold PBS.

  • Initial Lysis: Scrape cells into 1 mL of ice-cold Buffer A (Hypotonic Lysis Buffer) containing freshly added protease and phosphatase inhibitors.

    • Buffer A Recipe: 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 1x Protease/Phosphatase Inhibitor Cocktail.

  • Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 15-20 strokes with a tight-fitting pestle to disrupt cell membranes.

  • Nuclear Pelletting: Transfer the homogenate to a microfuge tube and centrifuge at 2,000 x g for 5 minutes at 4°C. The pellet contains nuclei.

  • Membrane Pelletting: Carefully transfer the supernatant to a new ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet contains the membrane fraction.

  • Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in 100-200 µL of Buffer B (Membrane Solubilization Buffer) containing inhibitors.

    • Buffer B Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 1% NP-40, 1x Protease/Phosphatase Inhibitor Cocktail.

  • Final Clarification: Vortex briefly and incubate on ice for 30 minutes. Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet any insoluble debris. The supernatant is your membrane protein lysate.

Protein Quantification and Sample Preparation
  • Determine the protein concentration of the membrane lysate using a BCA assay.

  • In a new tube, combine X µL of lysate (for 20-40 µg of total protein), 5 µL of 4x Laemmli Sample Buffer, and nuclease-free water to a final volume of 20 µL.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[16]

SDS-PAGE and Electrotransfer
  • Load 20-40 µg of protein per lane onto an 8% or 10% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.

  • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. A wet transfer (100 V for 90 minutes at 4°C) is often recommended for quantitative accuracy.

Immunoblotting
  • Blocking: Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against SGLT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See table below for example dilutions).

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Loading Control: The same membrane can be stripped and re-probed for the loading control (e.g., Na+/K+-ATPase) or, if using fluorescent secondary antibodies, both primary antibodies can be incubated simultaneously if they are from different host species.

Antibody/ReagentExample DilutionSource (Example)
Anti-SGLT1 (Rabbit Polyclonal)1:1000Proteintech (30861-1-AP)
Anti-Na+/K+-ATPase (Mouse mAb)1:2000Abcam (ab7671)
Anti-Rabbit IgG, HRP-linked1:5000Cell Signaling Technology
Anti-Mouse IgG, HRP-linked1:5000Cell Signaling Technology
Signal Detection and Analysis
  • Detection: Apply an Enhanced Chemiluminescent (ECL) substrate to the membrane and immediately capture the signal using a digital imaging system.

  • Linear Range: It is crucial to ensure the signal is not saturated.[12] Take multiple exposures to find an image where the bands of the highest-expressing sample are not blown out.

  • Densitometry: Use image analysis software (e.g., ImageJ from NIH) to measure the integrated density of the SGLT1 band (~75 kDa) and the loading control band for each lane.

G cluster_0 Licogliflozin's Direct Action cluster_1 Cellular Response (Hypothetical) A Licogliflozin B SGLT1 Transporter (on Plasma Membrane) A->B Inhibits C Reduced Glucose Uptake B->C Leads to D Cellular Signaling (Sensor Pathways) C->D E Gene Transcription (SLC5A1 gene) D->E F Protein Synthesis & Trafficking E->F G SGLT1 Protein Level (at Membrane) F->G G->B Modulates (Feedback Loop)

Sources

Application Note: High-Efficiency Synthesis of Licogliflozin (LIK066) and Structural Derivatives

[1]

Executive Summary & Therapeutic Context[1][2][3][4][5][6]

Licogliflozin (LIK066) represents a significant evolution in the gliflozin class of therapeutics.[1] Unlike selective SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) used primarily for Type 2 Diabetes, Licogliflozin is a dual inhibitor of SGLT1 and SGLT2 (IC50: 29 nM and 0.58 nM, respectively). This dual mechanism blocks glucose absorption in the intestine (SGLT1) and reabsorption in the kidney (SGLT2), offering enhanced efficacy for obesity and metabolic disorders.[1][2][3][4]

This application note details a robust, scalable synthetic protocol for Licogliflozin and its derivatives. We prioritize the Gluconolactone Approach , a convergent strategy that ensures high stereoselectivity for the

1
Key Structural Features[3][9]
  • C-Glycosidic Bond: Provides metabolic stability against hydrolytic cleavage compared to O-glycosides.[1]

  • Aglycone Moiety: A diarylmethane scaffold consisting of a 4-ethylphenyl ring linked to a 2,3-dihydro-1,4-benzodioxin system.[1]

  • Sugar Moiety: D-Glucose (in the

    
    -anomeric configuration).[1]
    

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary modules: the Aryl Aglycone (Module A) and the Protected Sugar Electrophile (Module B) .[1]

Logical Disconnection
  • C-C Bond Formation: The strategic break occurs at the anomeric carbon (C1) of the glucose and the phenyl ring.[1] This bond is formed via nucleophilic addition of an aryllithium species to a gluconolactone.[1]

  • Aglycone Construction: The diarylmethane linker is assembled via Friedel-Crafts acylation followed by silane-mediated reduction.[1]

Pathway Visualization

Figure 1: Retrosynthetic strategy for Licogliflozin using a convergent C-glycosylation approach.

Detailed Experimental Protocols

Module A: Synthesis of the Aglycone (Bromide Intermediate)

Target Molecule: 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-1-ethyl-2-bromobenzene.[1]

This module constructs the lipophilic tail of the drug.[1] The ethyl group is crucial for hydrophobic pocket binding in SGLT receptors.[1]

Step 1: Friedel-Crafts Acylation

  • Reagents: 5-bromo-2-ethylbenzoic acid (Start Material 1), Thionyl chloride (

    
    ), 1,4-benzodioxane, Aluminum chloride (
    
    
    ).[1]
  • Rationale: Converting the acid to the acid chloride activates it for the electrophilic aromatic substitution on the electron-rich benzodioxane ring.[1]

Protocol:

  • Dissolve 5-bromo-2-ethylbenzoic acid (10.0 g, 43.6 mmol) in DCM (100 mL).

  • Add catalytic DMF (0.1 mL) and dropwise add

    
     (6.4 mL, 87 mmol).[1] Reflux for 2 hours until gas evolution ceases.
    
  • Concentrate in vacuo to yield the crude acid chloride.[1]

  • Redissolve the residue in DCM (50 mL) and cool to 0°C.

  • Add 1,4-benzodioxane (6.5 g, 48 mmol) followed by portion-wise addition of

    
     (6.4 g, 48 mmol).
    
  • Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Quench: Pour slowly onto ice/HCl mixture. Extract with DCM (3x).[1]

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) to yield the diaryl ketone.[1][5]

Step 2: Reduction of Ketone to Methylene

  • Reagents: Triethylsilane (

    
    ), 
    
    
    (or TFA).[1]
  • Mechanism: Ionic hydrogenation.[1] The ketone is protonated/complexed, hydride is delivered, forming an alcohol, which is eliminated to a carbocation, and reduced again to the methylene.

Protocol:

  • Dissolve the diaryl ketone (10.0 g) in Acetonitrile/DCM (1:1, 100 mL).

  • Cool to 0°C. Add

    
     (3.0 equiv) followed by dropwise 
    
    
    (3.0 equiv).
  • Stir at RT for 4 hours. Monitor by TLC (disappearance of ketone spot).

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1]
    
  • Yield: Expect >85% yield of the aglycone bromide (Compound A ).

Module B & Coupling: C-Glycosylation

Target Molecule: Protected Licogliflozin Precursor.[1]

Step 3: Aryl Lithium Formation and Nucleophilic Addition

  • Critical Control Point: Temperature must be maintained below -70°C to prevent lithium-halogen exchange scrambling or side reactions with the ethyl group.[1]

  • Reagents: Compound A, n-Butyllithium (2.5M in hexanes), 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-glucono-1,5-lactone (Compound B ).[1]

Protocol:

  • Drying: Ensure all glassware is flame-dried under Argon.

  • Dissolve Compound A (5.0 g, 15 mmol) in anhydrous THF (50 mL) and toluene (50 mL). Cool to -78°C.[1]

  • Add n-BuLi (1.1 equiv, 6.6 mL) dropwise over 20 mins. Stir for 30 mins to generate the aryl lithium species.[1]

  • Dissolve Compound B (TMS-gluconolactone, 1.2 equiv) in toluene (20 mL) and add dropwise to the aryl lithium solution at -78°C.

  • Stir for 1 hour at -78°C.

  • Quench: Add a solution of methanesulfonic acid (MsOH, 2.0 equiv) in methanol (50 mL) while cold.

  • Allow to warm to RT and stir for 12 hours. This step performs the in situ desilylation and methylation of the anomeric position to form the methyl lactol ether.[1]

  • Result: The product is the O-methyl lactol intermediate.[1][6]

Final Transformation: Stereoselective Reduction

Target Molecule: Licogliflozin.[1]

Step 4: Silane Reduction

  • Reagents:

    
    , 
    
    
    , DCM/Acetonitrile.[1]
  • Mechanism: The oxocarbenium ion intermediate directs the hydride attack from the

    
    -face (axial), forcing the aryl group into the thermodynamically stable 
    
    
    -equatorial position.[1]

Protocol:

  • Dissolve the O-methyl lactol intermediate from Step 3 in DCM/MeCN (1:1) at -10°C.

  • Add

    
     (3.0 equiv).[1]
    
  • Add

    
     (2.0 equiv) dropwise.[1]
    
  • Stir at 0°C for 2 hours.

  • Global Deprotection (if protecting groups remain): If acetyl or benzyl groups were used instead of TMS, a final deprotection step (e.g., LiOH/THF/Water or

    
    ) is required.[1] With the TMS/MsOH route, the hydroxyls are often free or transiently silylated; ensure acidic workup removes silyl groups.[1]
    
  • Purification: Reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient).

Quantitative Data Summary

ParameterValue / RangeNotes
Overall Yield 35% - 45%From starting benzoic acid
Purity (HPLC) > 99.5%Required for biological assay
Key Impurity

-anomer
Must be < 0.5%; removed via crystallization
Aglycone Yield 85%Step 2 (Reduction) is highly efficient
Coupling Temp -78°CCritical for regioselectivity

Derivative Synthesis Strategies (SAR)

To explore Structure-Activity Relationships (SAR), the following modifications can be introduced using the modular protocol above:

  • Benzodioxin Ring Variations:

    • Protocol Modification: In Step 1, replace 1,4-benzodioxane with 2,3-dihydrobenzofuran or chromane to alter the distal ring size and lipophilicity.[1]

    • Rationale: Optimizes binding affinity in the SGLT2 hydrophobic vestibule.

  • Ethyl Group Modification:

    • Protocol Modification: Start with 5-bromo-2-cyclopropylbenzoic acid or 5-bromo-2-methylbenzoic acid .[1]

    • Rationale: The ethyl group fills a small hydrophobic pocket; cyclopropyl derivatives often show improved metabolic stability.[1]

  • Sugar Modifications (Pro-drugs):

    • Protocol Modification: React the final Licogliflozin with ethyl chloroformate or amino acid esters.[1]

    • Rationale: Esterification of the C6-hydroxyl can improve oral bioavailability (SGLT1 inhibition requires high local concentration in the gut, but systemic exposure drives SGLT2 renal effect).[1]

References

  • Novartis AG. (2018).[1] SGLT1/2 Inhibitor Licogliflozin (LIK066) Clinical Data. Retrieved from [1]

  • Meng, W., et al. (2008).[1] Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor.[1] Journal of Medicinal Chemistry. Link[1]

  • Nomura, S., et al. (2010).[1] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry. Link[1]

  • Larson, G. L. (2015).[1] Synthetic Approaches to the Gliflozins. Gelest, Inc.[1] Application Note. Link

  • Grempler, R., et al. (2012).[1] Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism.[1][2][7][4][8][9] Link[1]

Appendix: Process Flow Diagram

Figure 2: Step-by-step process flow for the synthesis of Licogliflozin.

Troubleshooting & Optimization

Technical Support Center: Licogliflozin in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the use of Licogliflozin in cell culture systems. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for common challenges encountered during in vitro experiments with this dual SGLT1/SGLT2 inhibitor. Our goal is to equip you with the knowledge to ensure the successful and reproducible application of Licogliflozin in your research.

Frequently Asked Questions (FAQs)
Q1: I've observed a precipitate after adding my Licogliflozin stock solution to the cell culture medium. What is the primary cause of this?

A1: The most common reason for Licogliflozin precipitation is its limited solubility in aqueous solutions like cell culture media. Licogliflozin is a hydrophobic molecule.[1] While it dissolves well in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution, this high concentration is often thousands of times greater than its solubility limit in the aqueous environment of your culture medium.[2] When the concentrated stock is rapidly diluted into the medium, the solvent concentration dramatically drops, and the drug can no longer stay in solution, causing it to crash out as a precipitate. This is a phenomenon known as solvent-shifting.

Q2: What are the key physicochemical properties of Licogliflozin I should be aware of for my experiments?

A2: Licogliflozin (also known as LIK066) is a dual inhibitor of sodium-glucose cotransporter 1 (SGLT1) and 2 (SGLT2).[3][4][5] Its molecular weight is 416.46 g/mol .[1][5] For in vitro studies, its solubility is a critical parameter. It is highly soluble in DMSO (up to 100 mg/mL with sonication) and sparingly soluble in water (approximately 2 mg/mL with sonication).[1] Understanding this solubility profile is fundamental to preparing viable working solutions for your cell-based assays. Note that some suppliers suggest that aqueous solutions of Licogliflozin are unstable and should be prepared fresh for each experiment.[5]

Q3: Can the components of my cell culture medium influence Licogliflozin precipitation?

A3: Yes, absolutely. Cell culture media, such as DMEM/F12, are complex mixtures of salts, amino acids, vitamins, and glucose.[6] Several factors within the medium can affect the solubility of a small molecule like Licogliflozin:

  • Serum Proteins: If you supplement your medium with Fetal Bovine Serum (FBS), the albumin and other proteins present can either bind to Licogliflozin, potentially keeping it in solution, or in some cases, contribute to aggregation.

  • Salt Concentration: The ionic strength of the medium can influence hydrophobic interactions and the solubility of organic molecules.

Troubleshooting Guide: Preventing and Resolving Licogliflozin Precipitation
Q4: My Licogliflozin precipitated immediately upon its addition to the culture medium. How can I prevent this?

A4: This is a classic sign of poor mixing and exceeding the aqueous solubility limit. Here is a step-by-step protocol to mitigate this issue:

Protocol 1: Optimized Dilution of Licogliflozin for Cell Culture

  • Prepare a High-Concentration Stock in 100% DMSO: Start by preparing a concentrated stock solution of Licogliflozin in high-purity, anhydrous DMSO. A concentration of 10-20 mM is a common starting point.[2] Ensure the compound is fully dissolved; using an ultrasonic bath can aid dissolution.[1]

  • Perform an Intermediate Dilution Step: Instead of adding the highly concentrated DMSO stock directly to your full volume of medium, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) culture medium.

  • Use a Stepwise Dilution with Vigorous Mixing:

    • Warm your complete cell culture medium to 37°C.

    • While gently vortexing or swirling the medium, add the small volume of your Licogliflozin stock solution drop-by-drop. This gradual introduction helps to disperse the drug molecules before they have a chance to aggregate and precipitate.

    • The final concentration of DMSO in your culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[7]

  • Visual Inspection: After adding the Licogliflozin, visually inspect the medium for any signs of cloudiness or precipitate. If the solution remains clear, it is ready for use.

Q5: I prepared my Licogliflozin working solution successfully, but I noticed a precipitate in the culture wells after overnight incubation. What could be the reason?

A5: Delayed precipitation can be due to several factors:

  • Temperature Changes: The solubility of many compounds decreases at lower temperatures. If you store your prepared media at 4°C before use, the compound might precipitate out. Always warm the media to 37°C and ensure the compound redissolves before adding it to your cells.

  • Interaction with Cellular Debris: Over time, dead cells and secreted proteins can accumulate in the culture. Licogliflozin might adsorb to or nucleate around this debris, leading to visible precipitation.

  • Metabolism of the Compound: While less common for in vitro systems without significant metabolic activity, cells can metabolize compounds, leading to metabolites with different solubility profiles.

  • Instability in Aqueous Solution: As noted, some sources suggest that aqueous solutions of Licogliflozin are unstable.[5] It may be degrading over time into a less soluble form.

Troubleshooting Steps:

  • Ensure your final working concentration of Licogliflozin is well below its aqueous solubility limit.

  • Prepare the Licogliflozin-containing medium fresh before each experiment.[5]

  • Change the medium more frequently to reduce the accumulation of cellular debris.

Q6: Can I use a solvent other than DMSO to prepare my stock solution?

A6: Yes, ethanol is another option for dissolving Licogliflozin.[8] The principle of preparing a concentrated stock and then diluting it into your aqueous medium remains the same. For some cell types, ethanol may be more cytotoxic than DMSO, so it is crucial to determine the tolerance of your specific cell line to the final solvent concentration. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Data Summary
Solvent Reported Solubility Notes Source
DMSO100 mg/mL (240.12 mM)Requires sonication. Hygroscopic DMSO can reduce solubility.[1]
Water2 mg/mL (4.80 mM)Requires sonication.[1]
EthanolSoluble (approx. 30 mg/mL for similar compound Ipragliflozin)Recommended to dissolve in ethanol first before diluting in aqueous buffer.[8]
PBS (pH 7.2)10 mg/mL (24.01 mM)Requires sonication and heating to 60°C.[1]
1:7 Ethanol:PBS (pH 7.2)~0.13 mg/mLFor the similar compound Ipragliflozin.[8]
Visual Troubleshooting Workflow

Below is a workflow to guide you through the process of troubleshooting Licogliflozin precipitation in your cell culture experiments.

Licogliflozin_Troubleshooting start Start: Licogliflozin Precipitation Observed check_stock Q1: Is the stock solution clear and fully dissolved? start->check_stock prepare_stock Action: Re-prepare stock. Use sonication. Use anhydrous DMSO. check_stock->prepare_stock No check_dilution Q2: How was the working solution prepared? check_stock->check_dilution Yes prepare_stock->check_stock optimized_dilution Action: Use stepwise dilution into pre-warmed media with vigorous mixing. check_dilution->optimized_dilution Directly check_concentration Q3: Is the final DMSO concentration <0.1%? check_dilution->check_concentration Stepwise direct_dilution Directly adding stock to large volume of media? optimized_dilution->check_concentration high_dmso Action: Lower stock concentration or adjust dilution to reduce final DMSO %. check_concentration->high_dmso No check_stability Q4: Was the working solution prepared fresh? check_concentration->check_stability Yes high_dmso->optimized_dilution old_solution Action: Prepare fresh solution for each experiment. check_stability->old_solution No success Result: Clear Solution, Proceed with Experiment check_stability->success Yes old_solution->start

Caption: Troubleshooting flowchart for Licogliflozin precipitation.

References
  • Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. National Institutes of Health. [Link]

  • Pharmacokinetics, Metabolism, and Excretion of Licogliflozin, a Dual Inhibitor of SGLT1/2, in Rats, Dogs, and Humans. PubMed. [Link]

  • Dose‐dependent reduction in body weight with LIK066 (licogliflozin) treatment in Japanese patients with obesity. PMC - PubMed Central. [Link]

  • (PDF) Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. ResearchGate. [Link]

  • How do I dissolve lithium that will be used in cell studies? ResearchGate. [Link]

  • First-in-Human Study of Dual Inhibitor Licogliflozin Showed Significant Weight Loss in Obese Patients. AJMC. [Link]

  • Licogliflozin | C23H28O7 | CID 52913524. PubChem - NIH. [Link]

  • The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes. PubMed. [Link]

  • A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. MDPI. [Link]

  • Sodium-Glucose Transport 2 (SGLT2) Inhibitors. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. PMC. [Link]

  • How to dissolve a lipophilic compund in media? ResearchGate. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. [Link]

Sources

Optimizing Licogliflozin dosage for minimal diarrhea side effects in mice

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Licogliflozin (LIK066) dosage for minimal diarrhea side effects in mice. Reference ID: LIK-OPT-2024-V2 Status: Active Support Guide

Executive Summary & Mechanism of Action

The Challenge: Licogliflozin is a dual inhibitor of SGLT1 and SGLT2.[1][2] While SGLT2 inhibition (kidney) drives glucosuria and lowers blood glucose, SGLT1 inhibition (intestine) blocks glucose and galactose absorption.[2][3] The Side Effect: In mice, unabsorbed carbohydrates in the intestinal lumen create a potent osmotic gradient. This draws water into the gut, leading to severe osmotic diarrhea, dehydration, and potential mortality if not managed. This is not a toxicity issue; it is a mechanism-based adverse event.

Mechanism Visualization

The following diagram illustrates the physiological cascade triggered by SGLT1 inhibition in the murine gut.

SGLT1_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Enterocyte (Gut Wall) cluster_blood Systemic Circulation Glucose Dietary Glucose/Galactose Osmosis High Osmotic Pressure Glucose->Osmosis Accumulates SGLT1 SGLT1 Transporter Glucose->SGLT1 Normal Absorption Water Luminal Water Water->Osmosis Retained via Osmotic Gradient Diarrhea Osmotic Diarrhea (Side Effect) Osmosis->Diarrhea Result BloodGlucose Blood Glucose SGLT1->BloodGlucose Transport Licogliflozin Licogliflozin (Inhibitor) Licogliflozin->SGLT1 Blocks

Figure 1: Mechanism of osmotic diarrhea induced by intestinal SGLT1 inhibition. Blockade prevents glucose absorption, retaining water in the lumen.

Troubleshooting Guide (Decision Matrix)

Use this guide to address specific adverse events during your study.

Issue 1: Severe Diarrhea (Wet Tail/Loose Stool)

Root Cause: High carbohydrate content in standard chow interacting with SGLT1 blockade. Immediate Action:

  • Switch Diet: Move animals to a Glucose-Free or High-Fat/Low-Carb (Ketogenic) diet immediately.

    • Why: If there is no glucose/galactose in the diet, SGLT1 inhibition cannot cause an osmotic gradient.

  • Hydration Support: Administer subcutaneous saline (10-20 mL/kg) to counteract dehydration.

Issue 2: Rapid Weight Loss (>15% in 48 hours)

Root Cause: Combination of "calorie wasting" (therapeutic effect) and dehydration (side effect). Immediate Action:

  • Check Turgor: If skin turgor is poor, the weight loss is water. Rehydrate.

  • Dose Reduction: Reduce Licogliflozin dose by 50%.

  • Frequency Change: Switch from BID (twice daily) to QD (once daily) dosing to allow a "washout" period for the gut to recover absorption capacity overnight.

Issue 3: Inconsistent Glucose Lowering

Root Cause: SGLT1 inhibition saturation or rapid clearance. Immediate Action:

  • PK Check: Mice metabolize gliflozins faster than humans. Ensure your vehicle (e.g., 0.5% Methylcellulose) is suspending the drug uniformly.

  • Dose Titration: If diarrhea is controlled (via diet), titrate dose up to 50 mg/kg.

Optimization Workflows & Protocols

Workflow: The "Safe Start" Protocol

Do not start naive mice on high doses with standard chow. Follow this acclimation logic.

Optimization_Workflow Start Start Study DietCheck Diet Selection Start->DietCheck StandardChow Standard Chow (High Carb) DietCheck->StandardChow High Risk LowCarb Glucose-Free / High-Fat Diet DietCheck->LowCarb Recommended DoseSelect Initial Dose Selection StandardChow->DoseSelect LowCarb->DoseSelect HighDose 50 mg/kg DoseSelect->HighDose Risk LowDose 10-25 mg/kg DoseSelect->LowDose Safe Monitor Monitor Fecal Score (24-48 hrs) HighDose->Monitor LowDose->Monitor Decision Diarrhea Present? Monitor->Decision Continue Continue/Titrate Up Decision->Continue No Intervention Switch Diet OR Reduce Dose Decision->Intervention Yes

Figure 2: Decision tree for initiating Licogliflozin treatment in mice to minimize GI distress.

Protocol 1: Vehicle Formulation

Licogliflozin is a small molecule with specific solubility challenges.

  • Standard Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in sterile water.

  • Preparation:

    • Heat 1/3 of the water volume to 80°C. Add MC powder slowly while stirring.

    • Add remaining cold water and Tween 80. Stir at 4°C overnight to hydrate.

    • Suspend Licogliflozin powder into the vehicle. Sonicate for 10-15 minutes to ensure a uniform suspension.

    • Note: Always vortex immediately before dosing.

Protocol 2: Fecal Scoring Matrix

Assess animals daily at the same time (e.g., 09:00).

ScoreDescriptionClinical Action
0 Normal, firm pellets.Continue dosing.
1 Soft pellets, formed but sticky.Monitor hydration.
2 Unformed stool, no pellets (pudding-like).Trigger: Administer 1mL Saline SC.
3 Watery diarrhea, wet tail/perineum.Stop Dosing. Switch diet immediately.

Comparative Data: Potency & Dosing

Understanding the affinity gap between SGLT1 and SGLT2 is critical for dosage calculation. Licogliflozin is unique because it retains significant SGLT1 activity compared to selective inhibitors like Dapagliflozin.

Table 1: IC50 Values (In Vitro Potency)

Target Licogliflozin (IC50) Dapagliflozin (IC50) Implication
SGLT2 (Kidney) ~2.2 nM ~1.2 nM Highly potent glucosuria (sugar in urine).

| SGLT1 (Gut) | ~29 nM | >10,000 nM | Licogliflozin blocks gut absorption; Dapagliflozin does not. |

Note: Data derived from human isoform studies; mouse affinity follows similar ratios.

Table 2: Recommended Mouse Dosage Ranges

Goal Dosage (PO) Frequency Diet Requirement
PK/PD Baseline 10 mg/kg QD Standard Chow OK (Monitor closely).
Max Efficacy 30-50 mg/kg QD Strict Low-Carb/Glucose-Free Diet.

| Aggressive | 50 mg/kg | BID | Glucose-Free Diet Mandatory. High risk of dehydration. |

Frequently Asked Questions (FAQ)

Q: Can I use standard chow if I just lower the dose? A: Yes, but efficacy may be compromised. At low doses (<10 mg/kg), you may inhibit SGLT2 (kidney) without fully blocking SGLT1 (gut). If your goal is dual inhibition, you must dose higher, which necessitates diet modification to prevent diarrhea.

Q: Why do my mice look lethargic despite no diarrhea? A: Check for Euglycemic Ketoacidosis . SGLT inhibitors can switch metabolism to fat oxidation. If insulin drops too low, ketones rise. Measure blood beta-hydroxybutyrate. If >3.0 mmol/L, provide a small amount of insulin or carbohydrates.

Q: Is the diarrhea inflammatory? A: No. It is purely osmotic. Histology of the gut usually shows normal architecture, unlike colitis models. The issue is fluid retention in the lumen, not tissue damage.

Q: What is the conversion factor from Human to Mouse dose? A: The standard BSA conversion factor is roughly 12.3.

  • Human dose: 150 mg (total) / 60 kg = 2.5 mg/kg.

  • Mouse Equivalent: 2.5 mg/kg * 12.3 ≈ 30.75 mg/kg .

  • Validation: This aligns with the recommended 30-50 mg/kg range for efficacy studies.

References

  • Novartis Institutes for BioMedical Research. (2019).[4] The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes. Diabetes, Obesity and Metabolism.[1][2][5]

  • He, Y. L., et al. (2021).[6] Pharmacokinetics, Metabolism, and Excretion of Licogliflozin, a Dual Inhibitor of SGLT1/2, in Rats, Dogs, and Humans. Xenobiotica.

  • Song, P., et al. (2016). Dietary glucose restriction prevents the development of diarrhea in SGLT1-deficient mice. American Journal of Physiology-Gastrointestinal and Liver Physiology.

  • Powell, D. R., et al. (2013). LX4211 increases serum glucagon-like peptide 1 and peptide YY levels by inhibiting sodium/glucose cotransporter 1 in intestinal L cells. Journal of Pharmacology and Experimental Therapeutics.

  • Gorboulev, V., et al. (2012). Na(+)-D-glucose cotransporter SGLT1 is pivotal for intestinal glucose absorption and glucose-dependent incretin secretion.[3] Diabetes.

Sources

Stability of Licogliflozin stock solution in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Licogliflozin

A Guide to the Preparation and Handling of Licogliflozin Stock Solutions in DMSO

Welcome to the Technical Support Center for Licogliflozin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of Licogliflozin stock solutions prepared in Dimethyl Sulfoxide (DMSO). As a dual SGLT1/2 inhibitor, the integrity of Licogliflozin in your experiments is paramount for obtaining reliable and reproducible results.[1][2] This guide will address common questions and troubleshooting scenarios to ensure the optimal use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition and stability for a Licogliflozin stock solution in DMSO at -20°C?

This is a critical question with conflicting information from various suppliers. Our primary recommendation is to exercise caution.

  • Conservative Recommendation: One supplier, Selleck Chemicals, explicitly states that solutions of Licogliflozin are unstable and should be prepared fresh for each experiment.[3]

  • Alternative Data: Another supplier, MedChemExpress, suggests that a DMSO stock solution can be stored for up to one year at -20°C.[4]

Senior Application Scientist's Recommendation: Given this discrepancy, the most scientifically rigorous approach is to adhere to the more conservative advice. We strongly recommend preparing Licogliflozin solutions fresh in DMSO for each experiment. If storage is absolutely necessary, it should be for the shortest possible duration, and the stability of the solution should be validated under your specific experimental conditions. General guidelines for small molecule inhibitors in DMSO suggest that storage for up to one month at -20°C is often acceptable, but this should not be assumed for Licogliflozin due to the specific supplier warning.[5]

SupplierStorage TemperatureStated Stability of DMSO Stock Solution
Selleck ChemicalsNot Applicable"Solutions are unstable. Prepare fresh..."
MedChemExpress-20°C1 year[4]
MedChemExpress-80°C2 years[4]
General Guideline (Tocris)-20°CGenerally up to 1 month
General Guideline (Selleck)-20°C1 month[5]
Q2: Why is there conflicting information on the stability of Licogliflozin in DMSO?

The stability of a compound in a solvent can be influenced by several factors, including the purity of the compound, the quality and water content of the DMSO, and the specific storage conditions (e.g., headspace in the vial, type of container).[6][7] Different suppliers may have conducted their own internal stability studies, which could lead to varying recommendations. The chemical structure of Licogliflozin, a glucoside, may be susceptible to hydrolysis, particularly in the presence of water, which DMSO can readily absorb from the atmosphere.[8]

Q3: If I must store my Licogliflozin stock solution, what are the best practices?

If preparing fresh solutions is not feasible, follow these best practices to maximize the stability of your stock solution:

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and will absorb moisture from the air.[8] Use a fresh, unopened bottle of anhydrous, spectrophotometric grade DMSO to prepare your stock solution.

  • Aliquot the Stock Solution: To avoid multiple freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in tightly sealed vials.[8]

  • Proper Thawing: Before use, allow the aliquot to warm to room temperature for at least 60 minutes before opening the vial. This prevents condensation from forming inside the vial, which would introduce water.

  • Store at -80°C if Possible: If long-term storage is intended, -80°C is generally preferable to -20°C for preserving the stability of small molecules in DMSO.[4][5]

Troubleshooting Guide

Q4: I've noticed precipitation in my Licogliflozin stock solution after thawing. What should I do?

Precipitation upon thawing can be due to several factors:

  • Cause: The concentration of your stock solution may be too high, and the compound is crashing out of solution at -20°C. Hydrophobic compounds are particularly prone to this.[9]

  • Troubleshooting Steps:

    • Gently warm the vial to 37°C for a short period.

    • Vortex the solution thoroughly.

    • Use sonication for a few minutes to aid in redissolution.[8]

    • If precipitation persists, the solution may be supersaturated. It is recommended to discard the solution and prepare a fresh one at a slightly lower concentration.

Q5: My experimental results are inconsistent when using a stored Licogliflozin stock solution. Could this be a stability issue?

Inconsistent results, such as a decrease in the inhibitory effect over time, are a classic sign of compound degradation.

  • Cause: Licogliflozin may be degrading in DMSO, leading to a lower effective concentration of the active compound. The principal biotransformation pathways for Licogliflozin in vivo involve glucuronidation and oxidation, and similar degradation could occur under certain storage conditions.[10]

  • Troubleshooting Workflow: To confirm if stability is the issue, we recommend performing a simple quality control experiment.

G cluster_0 Stability QC Workflow A Prepare a fresh stock solution of Licogliflozin in anhydrous DMSO. B Prepare a working dilution from this fresh stock and test in your standard biological assay. This is your 100% activity baseline. A->B C Aliquot the remaining fresh stock and store at -20°C. A->C F Compare the activity of the stored solution to the fresh baseline. B->F D At a defined time point (e.g., 1 week), thaw one aliquot. C->D  Store for 'X' days E Prepare the same working dilution and repeat the biological assay. D->E E->F G A significant decrease in activity suggests degradation. F->G

Caption: Workflow for assessing Licogliflozin stability.

Q6: How can I be certain my Licogliflozin is active before starting a large-scale experiment?

It is always good practice to validate the activity of a new batch of any inhibitor.

  • Recommendation: Perform a dose-response curve in your assay of interest. This will not only confirm the activity of the compound but also establish its IC50 (or EC50) in your specific experimental system. This baseline can be used for future comparisons if you suspect a stored stock solution has degraded.

G cluster_1 Activity Validation Protocol P1 Prepare a fresh stock solution of Licogliflozin in anhydrous DMSO. P2 Create a serial dilution of the stock solution in DMSO. P1->P2 P3 Further dilute the serial dilutions into your assay medium. Ensure the final DMSO concentration is consistent and non-toxic to your cells. P2->P3 P4 Perform your biological assay across the range of Licogliflozin concentrations. P3->P4 P5 Plot the dose-response curve and calculate the IC50/EC50. P4->P5 P6 Compare with published values to confirm activity. P5->P6

Caption: Protocol for validating Licogliflozin activity.

References

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]

  • Médecins Sans Frontières. (n.d.). Drug quality and storage. MSF Medical Guidelines. Retrieved from [Link]

  • Halabi, A., et al. (2019). The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes. Diabetes, Obesity and Metabolism, 21(7), 1547-1556. Retrieved from [Link]

  • Einolf, H. J., et al. (2021). Pharmacokinetics, Metabolism, and Excretion of Licogliflozin, a Dual Inhibitor of SGLT1/2, in Rats, Dogs, and Humans. Xenobiotica, 51(4), 450-462. Retrieved from [Link]

  • AJMC. (2019). First-in-Human Study of Dual Inhibitor Licogliflozin Showed Significant Weight Loss in Obese Patients. Retrieved from [Link]

  • Kozikowski, A. P., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(3), 300-306. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Licogliflozin. PubChem Compound Summary for CID 52913524. Retrieved from [Link]

  • Heerspink, H. J. L., et al. (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. Obesity, 28(5), 874-881. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299. Retrieved from [Link]

  • NanoTemper. (n.d.). DMSO - Definition and Relevance. Retrieved from [Link]

  • ResearchGate. (2021). Development of an Early-Phase Bulk Enabling Route to Sodium-Dependent Glucose Cotransporter 2 Inhibitor Ertugliflozin. Retrieved from [Link]

  • Gorniak, A., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 28(15), 5738. Retrieved from [Link]

  • St-Jean, F., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(4), 603-609. Retrieved from [Link]

  • ResearchGate. (2024). What are the small particles after the dissolution of the SCD1 inhibitor CAY10566?. Retrieved from [Link]

  • Gorniak, A., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. PubMed. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. Retrieved from [Link]

  • Dove Medical Press. (2023). SGLT2 inhibitors in the management of T1D. Retrieved from [Link]

Sources

Technical Support Center: Resolving Baseline Noise in Licogliflozin LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the LC-MS analysis of Licogliflozin. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to baseline noise, ensuring the acquisition of high-quality, reproducible data. Achieving a stable, low-noise baseline is fundamental for accurate quantification and detection, particularly at low concentration levels.[1][2]

Licogliflozin is a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1/SGLT2) with a molecular weight of 416.47 g/mol .[3][4] Its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) can be susceptible to various sources of baseline noise, which can compromise data integrity. This guide provides a systematic approach to troubleshooting, from common FAQs to in-depth, cause-and-effect-driven protocols.

Frequently Asked Questions (FAQs)

Q1: What is baseline noise and why is it detrimental to my Licogliflozin analysis?

A1: Baseline noise refers to the fluctuations in the detector signal when no analyte is eluting from the column.[1] It appears as random or periodic variations in the baseline of your chromatogram. Excessive noise is problematic because it decreases the signal-to-noise ratio (S/N), which is a critical measure of analytical sensitivity.[2] A high noise level can obscure small analyte peaks, leading to poor integration, inaccurate quantification, and an elevated limit of detection (LOD).[2][5]

Q2: What are the primary sources of noise in an LC-MS system?

A2: Noise in LC-MS can be broadly categorized into two types:

  • Chemical Noise: This arises from ionized molecules and contaminants in the system that are not the analyte of interest. Common sources include contaminated solvents, mobile phase additives, dirty samples, column bleed, and residues from previous analyses.[6][7][8]

  • Electronic Noise: This is inherent to the electronic components of the detector and data acquisition system.[9][10] It is typically random and of much lower magnitude than chemical noise.[9][10]

Additional sources can be physical, such as temperature fluctuations, inadequate mobile phase degassing, and pump pulsations.[11][12]

Q3: How can I quickly differentiate between chemical and electronic noise?

A3: A simple diagnostic test is to stop the solvent flow to the mass spectrometer. If the noise level drops significantly, the issue is likely chemical or related to the LC system (e.g., pump, degasser). If the noise persists at a similar level, it is more likely electronic in origin. However, in modern instruments, electronic noise is often several orders of magnitude lower than chemical noise.[9][10]

Systematic Troubleshooting Guides

This section provides a structured, question-and-answer approach to resolving specific baseline noise issues you may encounter during Licogliflozin analysis.

Problem 1: High, Unstable, and Random Baseline Noise

Q: My total ion chromatogram (TIC) shows a high and erratic baseline, making it difficult to identify the Licogliflozin peak. What is the most likely cause and how do I fix it?

A: High, random noise is most often due to contamination in the mobile phase, the LC system, or the MS source.

The underlying principle is that contaminants introduce a high background of ions, which creates a "haystack" that can obscure the "needle" of your analyte signal.

Workflow: Isolating the Source of Contamination

This workflow diagram illustrates a logical sequence for identifying the root cause of high baseline noise.

Caption: A step-by-step diagnostic workflow for troubleshooting high baseline noise.

Protocol 1.1: Verifying Mobile Phase Integrity

Contaminants in solvents or additives are a frequent cause of baseline noise, especially in gradient elution where impurities can concentrate on the column and elute as a broad peak or cause a rising baseline.[7][13]

Step-by-Step Methodology:

  • Prepare Fresh Mobile Phase: Use only high-purity, LC-MS grade solvents (water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium formate) from recently opened bottles.[14][15]

  • Use Clean Glassware: Ensure all solvent bottles are meticulously clean. Do not use detergents for washing; instead, rinse thoroughly with a sequence of solvents like methanol, then water, and finally with the mobile phase you are preparing.[15][16] Never top off old solvent bottles, as this can concentrate contaminants.[15][17]

  • Prime and Flush: Purge all LC lines with the fresh mobile phase for at least 5-10 minutes to ensure the entire system is flushed of old solvents.[14]

  • Run a Blank Gradient: After equilibration, run your analytical method without injecting a sample. If the baseline is now stable and clean, the original mobile phase was the source of contamination.[14]

Protocol 1.2: Diagnosing and Cleaning the LC-MS System

If fresh mobile phase does not resolve the issue, contamination may reside within the LC system components or the MS source.

Step-by-Step Methodology:

  • Isolate the Column: If noise persists with fresh solvents, the column may be the source. Replace the column with a zero-dead-volume union and run the blank gradient again.[7] If the baseline noise disappears, the column is contaminated or degraded and requires flushing or replacement.

  • Systematic Flushing: If noise is still present after bypassing the column, contamination is likely in the LC system (pump, degasser, injector) or MS source. Perform a systematic flush. A common aggressive cleaning sequence is:

    • Isopropanol (IPA)

    • Methanol (MeOH)

    • LC-MS Grade Water

    • Re-equilibrate with your mobile phase. Flush each solvent through the system for at least 30 minutes.[18]

  • Inspect and Clean the MS Source: Contaminants can accumulate on the ESI probe, capillary, and ion optics over time, leading to poor ionization efficiency and high noise.[19]

    • Follow the manufacturer's guidelines to carefully remove and inspect the ESI probe and capillary.

    • Clean the components by sonicating in a sequence of appropriate solvents (e.g., 50:50 methanol:water, followed by isopropanol).

    • Ensure all parts are completely dry before reassembly.

Problem 2: Periodic or Pulsating Baseline Noise

Q: My baseline shows regular, repeating spikes or pulses. What could be causing this?

A: This pattern is almost always indicative of a problem with the LC pump or degasser, leading to pressure fluctuations.

The principle here is that the detector is sensitive to changes in flow rate and mobile phase composition. A malfunctioning pump or the presence of air bubbles will cause these parameters to oscillate, creating a periodic signal.[20]

Protocol 2.1: Troubleshooting Pump and Degasser Issues

Step-by-Step Methodology:

  • Check for Air Bubbles: The most common cause is dissolved air in the mobile phase or an air bubble trapped in the pump head or check valves.[1][13]

    • Ensure the online degasser is functioning correctly. Check the vacuum level if your system provides this diagnostic.

    • Thoroughly degas your mobile phase, especially the aqueous component, before use.[1]

    • Prime all solvent lines extensively to dislodge any trapped air.

  • Inspect Pump Components: If degassing and priming do not solve the issue, the pump's mechanical components may be worn.

    • Check Valves: Sticky or faulty check valves can cause inconsistent flow and pressure fluctuations.[7][13] These may need cleaning (sonication in isopropanol) or replacement.

    • Pump Seals: Worn piston seals can lead to leaks and pressure instability.[21] Piston seals are consumable parts and typically require replacement every 3-6 months, depending on usage and mobile phase composition (e.g., high buffer concentrations accelerate wear).[21]

Problem 3: Baseline Drift

Q: My baseline is consistently drifting up or down during the analysis. What should I investigate?

A: Baseline drift is typically caused by changes in temperature, mobile phase composition, or column bleed.

This occurs because the detector's response is sensitive to the changing environment within the flow cell.

Protocol 3.1: Stabilizing the System

Step-by-Step Methodology:

  • Ensure Thermal Equilibration: The column and mobile phase must be at a stable temperature.[11]

    • Use a column oven and allow the entire system (column and solvents) to equilibrate for at least 30-60 minutes before starting an analysis.

    • Avoid placing the LC system in direct sunlight or near drafts that can cause temperature fluctuations.

  • Verify Mobile Phase Preparation: In gradient elution, if a mobile phase additive (like formic acid) is present in only one of the solvents, the baseline will naturally drift as the composition changes.[13]

    • Causality: The detector's response changes as the concentration of the UV-absorbing or ionizing additive changes.

    • Solution: For a flatter baseline, ensure that the concentration of additives is consistent across both your aqueous (A) and organic (B) mobile phases.[13]

  • Check for Column Bleed: This occurs when the stationary phase of the column slowly leaches into the mobile phase. It often presents as an upward drifting baseline, especially at higher temperatures or with aggressive mobile phases.

    • Confirm the column's pH and temperature limits are not being exceeded.

    • If the column is old, it may need to be replaced.

Data Summary: Impact of Troubleshooting on Noise Levels

The following table provides a conceptual summary of how different troubleshooting actions can impact baseline noise levels. Actual values are instrument-dependent.

Issue IdentifiedCommon Noise Level (Arbitrary Units)Action TakenExpected Noise Level (Arbitrary Units)
Contaminated Mobile Phase> 50,000Prepare fresh LC-MS grade solvents< 5,000
Trapped Air in Pump20,000 (with pulsations)Degas solvents and prime system< 5,000
Contaminated Column> 30,000Flush column or replace with new< 5,000
Dirty MS Ion Source> 40,000Clean ESI probe and capillary< 5,000

References

  • Common Causes of Baseline Noise in HPLC, UHPLC. (2014). Chromatography Forum. [Link]

  • Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE). (n.d.). National Institutes of Health. [Link]

  • Routine LC Maintenance. (2021). Restek. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Overbrook Scientific. [Link]

  • Signal, Noise, and Detection Limits in Mass Spectrometry. (2023). Agilent Technologies. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent Technologies. [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022). LCGC North America. [Link]

  • Perform routine maintenance for mobile phases in the LCMS system. (2023). SeqGen. [Link]

  • How should the LC-MS system be maintained for optimal performance? (n.d.). Biocrates. [Link]

  • Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless? (n.d.). Agilent Technologies. [Link]

  • Chemical Noise in Mass Spectrometry. (2014). Spectroscopy Online. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (n.d.). Element Lab Solutions. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC North America. [Link]

  • Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. (n.d.). SCIEX. [Link]

  • How to prepare and install mobile phases on an LC/MS system to minimize contamination. (n.d.). Waters. [Link]

  • Agilent LC/MS – Care and Feeding. (n.d.). Agilent Technologies. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (n.d.). ZefSci. [Link]

  • licogliflozin | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Common Causes of Baseline Noise in HPLC & UHPLC Systems. (2015). ResearchGate. [Link]

  • How exactly do we prepare mobile phases used for LC/MS? (2024). ResearchGate. [Link]

  • LICOGLIFLOZIN. (n.d.). precisionFDA. [Link]

  • Controlling Contamination in LC/MS Systems. (n.d.). Waters. [Link]

  • Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. (2020). ResearchGate. [Link]

  • LC Troubleshooting—Baseline Problems. (2018). Restek Corporation. [Link]

Sources

Technical Support Center: Chiral Separation of Licogliflozin (LIK066)

[1]

Role: Senior Application Scientist Topic: Stereoselective Chromatography for SGLT1/2 Inhibitors Status: Operational

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Licogliflozin (LIK066) is a dual SGLT1/2 inhibitor belonging to the gliflozin class.[1] Structurally, it is a C-glycoside featuring a glucose moiety attached to a substituted benzodioxin-phenyl aglycone.[1]

The Separation Challenge: Unlike simple small molecules, Licogliflozin possesses multiple chiral centers within the sugar ring and the aglycone linkage. The critical separation objectives in drug development are:

  • Enantiomeric Purity: Separating the active pharmaceutical ingredient (API) from its mirror image (rare if using chiral pool synthesis, but critical for validation).[1]

  • Diastereomeric Purity (Anomer Separation): Separating the active

    
    -anomer from the inactive or less active 
    
    
    -anomer.[1] This is the most common impurity profile in C-glycoside synthesis.[1]

This guide prioritizes Supercritical Fluid Chromatography (SFC) due to its superior resolution of polar glycosides and higher throughput compared to Normal Phase (NP) HPLC.[1]

Method Development & Optimization (Q&A)

Q1: What is the "Gold Standard" stationary phase for Licogliflozin separation?

Recommendation: Immobilized Amylose-based columns (e.g., Chiralpak IG or Chiralpak IA ).[1]

  • Scientific Rationale: Gliflozins contain both a hydrophilic sugar moiety and a lipophilic aromatic tail.[1] Coated polysaccharide phases (like AD-H or OD-H) often suffer from solubility restrictions because gliflozins require polar co-solvents (THF, DMSO, chlorinated solvents) for sample loading, which can strip coated phases.[1]

  • Why Chiralpak IG? The meta-chlorophenylcarbamate selector on amylose (IG) has shown exceptional selectivity for the separation of gliflozin anomers and enantiomers, often outperforming the traditional AD/OD phases due to unique

    
     interactions with the benzodioxin ring of Licogliflozin.[1]
    
Q2: I am seeing severe peak tailing. How do I fix this?

Diagnosis: Unwanted hydrogen bonding between the free hydroxyl groups on the glucose ring and the residual silanols of the stationary phase.

Troubleshooting Protocol:

  • Mobile Phase Additive: Add a basic modifier. Standard protocol is 0.1% Diethylamine (DEA) or 0.1% Isopropylamine (IPA) in the co-solvent.[1]

  • Mechanism: The amine competes for the active silanol sites, "shielding" the analyte and sharpening the peak shape.

  • Warning: Do not use DEA with columns that are not base-tolerant. Immobilized polysaccharide columns generally tolerate mild basic conditions well.[1]

Q3: SFC vs. HPLC – Which should I choose for scale-up?

Verdict: SFC (Supercritical Fluid Chromatography) .

ParameterSFC (Recommended)NP-HPLC
Mobile Phase CO

+ MeOH/EtOH
Hexane + EtOH
Solubility High (for polar glycosides)Low (Gliflozins precipitate in Hexane)
Throughput 3x-5x fasterSlow equilibration
Recovery Easy (CO

evaporates)
Energy-intensive solvent removal

Experimental Protocols

Protocol A: Rapid SFC Screening for Licogliflozin

Use this workflow to identify the optimal column/solvent combination.

Instrument: Analytical SFC System (e.g., Agilent 1260 Infinity II SFC or Waters UPC2) Conditions:

  • Temperature: 40°C

  • Back Pressure (BPR): 120 bar[1]

  • Flow Rate: 3.0 mL/min (for 4.6 mm ID column)

Step-by-Step:

  • Column Selection: Install Chiralpak IG-3 (3µm) and Chiralpak IC-3.

  • Gradient Run: 5% to 50% Co-solvent over 5 minutes.

  • Co-solvent A: Methanol + 0.1% DEA.[1]

  • Co-solvent B: Ethanol + 0.1% DEA.[1]

  • Detection: UV at 220 nm (aromatic absorption) and 254 nm.[1]

  • Analysis: Select the condition yielding Resolution (

    
    ) > 2.0.
    
Protocol B: Resolution of / Anomers (HPLC Alternative)

If SFC is unavailable, use this Reversed-Phase (RP) chiral mode.

  • Column: Chiralpak IA (Immobilized Amylose)[1]

  • Mobile Phase: Water / Acetonitrile (40:60 v/v)[1]

  • Flow Rate: 1.0 mL/min[2][3]

  • Temp: 25°C

  • Note: RP mode often provides better solubility for the drug than Normal Phase hexane-based systems.[1]

Visual Troubleshooting Logic

Diagram 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal chromatographic mode for Licogliflozin based on solubility and resolution requirements.

MethodDevelopmentStartStart: Licogliflozin MixtureSolubilityCheckCheck Solubility inHexane/AlcoholStart->SolubilityCheckSolubleSoluble?SolubilityCheck->SolubleSFC_RouteSelect SFC (Preferred)CO2 + MeOH + 0.1% DEASoluble->SFC_RouteNo (Precipitates)NP_RouteNormal Phase HPLCHexane/EtOH + 0.1% DEASoluble->NP_RouteYes (Rare)RP_RouteReversed Phase ChiralWater/ACNSoluble->RP_RouteNo (Aq. Soluble)Col_ScreenScreen Columns:1. Chiralpak IG2. Chiralpak IA3. Chiralpak ICSFC_Route->Col_ScreenNP_Route->Col_ScreenRP_Route->Col_ScreenResolutionResolution (Rs) > 1.5?Col_Screen->ResolutionOptimizeOptimization Loop:1. Lower Temp (20°C)2. Change Modifier (IPA vs DEA)3. Reduce Flow RateResolution->OptimizeNoFinalFinal Method ValidatedResolution->FinalYesOptimize->Resolution

Diagram 2: Troubleshooting Peak Issues

Caption: Diagnostic workflow for resolving common peak shape and retention issues in gliflozin chromatography.

TroubleshootingProblemProblem DetectedIssue_TypeIdentify IssueProblem->Issue_TypeTailingPeak Tailing(Asymmetry > 1.2)Issue_Type->TailingBroadBroad Peaks(Low Efficiency)Issue_Type->BroadSplitSplit Peaks(Shouldering)Issue_Type->SplitSol_TailingAction:Add 0.1% DEA/TEACheck Column HistoryTailing->Sol_TailingSol_BroadAction:Check SolubilityIncrease Temp (SFC)Reduce Retention (k)Broad->Sol_BroadSol_SplitAction:Check Frit (Clogging)Reduce Injection Vol.Sample Solvent MismatchSplit->Sol_Split

Quantitative Data Summary

Table 1: Comparative Performance of Stationary Phases for Gliflozin Separation (SFC Mode) Data derived from general gliflozin class behavior [1, 3].[1]

Stationary PhaseSelector TypeSelectivity (

)
Resolution (

)
Notes
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)1.35 - 1.50 > 3.0 Best Choice. High resistance to aggressive solvents.[1]
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)1.20 - 1.302.0 - 2.5Good general purpose, robust.[1]
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)1.15 - 1.251.5 - 2.0Complementary selectivity if IG fails.[1]
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)N/A< 1.5Often fails due to solubility/solvent restrictions (Coated).[1]

References

  • Tanna, S., et al. (2020).[1] "Separation of achiral anti-diabetic drugs using sub/supercritical fluid chromatography with a polysaccharide stationary phase." Journal of Chromatography A. Link

  • PubChem. (n.d.).[1] "Licogliflozin Compound Summary." National Library of Medicine.[1] Link

  • Shimadzu. (2016).[1] "Chiral Separation Using SFC and HPLC." Shimadzu Application News. Link

  • Gumustas, M., et al. (2021).[1] "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." Chromatographia. Link

Technical Support Center: A Guide to Reducing Variability in SGLT Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Sodium-Glucose Cotransporter (SGLT) inhibition assays. Achieving reproducible and reliable data is paramount in drug discovery, yet cell-based transporter assays are often susceptible to variability.

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to identify sources of variability, optimize your assay protocol, and generate high-quality, consistent results.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during SGLT inhibition assays in a direct question-and-answer format.

Q1: Why is my baseline substrate uptake highly variable between wells (high coefficient of variation)?

High well-to-well variability in your maximum signal (vehicle control) undermines the entire experiment, making it difficult to discern true inhibitory effects. This issue almost always points to inconsistencies in either the cell monolayer or the assay procedure itself.

Root Causes & Solutions:

  • Uneven Cell Seeding: A non-uniform cell monolayer is the most frequent cause. If some wells have more cells than others, they will naturally transport more substrate.

    • Causality: SGLT activity is directly proportional to the number of transporters present, which correlates with cell number. Inconsistent seeding leads to a variable number of transporters per well.

    • Solution: Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating rows/columns to prevent settling. Use a validated, automated cell counter for accurate cell density determination. After plating, allow plates to sit at room temperature for 15-20 minutes on a level surface before moving to the incubator to ensure even cell distribution.

  • Edge Effects: Wells on the perimeter of a microplate are prone to faster evaporation and temperature fluctuations, altering cell growth and transporter activity.

    • Causality: Increased evaporation in outer wells concentrates media components, creating osmotic stress. Temperature gradients can affect metabolic rates and transporter kinetics.

    • Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. This simple step significantly improves plate uniformity.

  • Inconsistent Washing: Inefficient or variable washing fails to remove all extracellular radiolabeled or fluorescent substrate, leading to artificially high and inconsistent background signals.

    • Causality: The goal is to measure only the substrate that has been transported into the cells. Any residual extracellular substrate contributes to background noise.

    • Solution: Use an automated plate washer if available for maximum consistency. If washing manually, ensure the timing and volume of wash buffer are identical for every well. Use ice-cold stop buffer to immediately halt transport and prevent substrate efflux during the wash steps.

Q2: My positive control inhibitor (e.g., Phlorizin, Dapagliflozin) shows inconsistent IC50 values across experiments. What's wrong?

A shifting IC50 value for a known standard is a red flag indicating a fundamental problem with assay consistency or component integrity.

Root Causes & Solutions:

  • Substrate Concentration Drift: The IC50 value of a competitive inhibitor is directly dependent on the substrate concentration used in the assay.

    • Causality (The Cheng-Prusoff Relationship): For a competitive inhibitor, the measured IC50 is influenced by the substrate concentration ([S]) relative to the substrate's Michaelis-Menten constant (Km). If your [S] varies, your IC50 will also vary.

    • Solution: Standardize your substrate concentration, ideally at or near the Km value for the transporter. Prepare a large, single batch of substrate solution for each experiment to avoid pipetting errors from multiple small preparations.

  • Inhibitor Instability: Reference compounds can degrade if not stored or handled properly.

    • Causality: Chemical degradation reduces the effective concentration of the inhibitor, leading to a rightward shift (higher) in the measured IC50.

    • Solution: Aliquot your reference inhibitor into single-use volumes upon receipt and store them at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles. Protect fluorescent compounds from light.

  • Variable Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic drift, including changes in SGLT expression levels.[1]

    • Causality: Cells that are passaged too many times can undergo genetic and expression changes. A decrease in SGLT protein expression will make the cells appear more "sensitive" to inhibition (lower IC50), while an increase will have the opposite effect.

    • Solution: Implement a rigorous cell banking system. Thaw a new, low-passage vial of cells after a defined number of passages (e.g., 15-20) and re-validate key assay parameters like maximal uptake and control IC50. SGLT2 expression in HK-2 cells, for example, has been shown to be stable from passage 6 to 12 but decreases significantly by passage 18.[1]

Q3: I'm observing a high background signal, which reduces my assay window (Signal-to-Background ratio). How can I fix this?

A low assay window makes it difficult to detect weak inhibitors and increases data variability. The key is to maximize SGLT-specific uptake while minimizing non-specific signal.

Root Causes & Solutions:

  • Non-Specific Substrate Binding: The substrate may be binding non-specifically to the cell surface or the plastic plate.

    • Causality: This is a common issue with hydrophobic fluorescent probes or sticky radiolabeled compounds.

    • Solution: Increase the number and stringency of your wash steps. Ensure your wash buffer contains a non-ionic detergent (e.g., 0.1% Tween-20) if compatible with your assay. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also help.

  • GLUT Transporter Activity: Many cell lines endogenously express sodium-independent glucose transporters (GLUTs), which can transport SGLT substrates like 2-NBDG.

    • Causality: The signal you measure is the sum of all transport mechanisms. If GLUT-mediated uptake is high, it will contribute to a high, SGLT-independent background.

    • Solution: Include a control where cells are incubated with the substrate in a sodium-free buffer (replacing NaCl with an osmotically equivalent molecule like N-methyl-D-glucamine or choline chloride).[1] The signal in this condition represents non-SGLT mediated uptake and can be subtracted from your total signal to isolate the SGLT-specific component.

  • Fluorescent Substrate Self-Quenching: At high concentrations, some fluorescent probes like 2-NBDG can exhibit self-quenching, leading to a non-linear and compressed signal response.[1][2]

    • Causality: When fluorescent molecules are in close proximity, they can exchange energy non-radiatively, reducing the overall fluorescence emission.

    • Solution: Optimize the 2-NBDG concentration. Perform a concentration-response curve for the substrate itself to find the optimal range that gives a robust signal without causing quenching. Studies have shown that concentrations around 200 μM are often effective.[2]

Workflow for Minimizing Background Signal This diagram illustrates the critical steps and controls for isolating SGLT-specific activity.

G cluster_prep Plate Preparation & Seeding cluster_assay Assay Execution cluster_stop Signal Isolation cluster_controls Essential Controls Plating Seed cells uniformly in 96-well plate Incubate Incubate to form confluent monolayer Plating->Incubate PreInc Pre-incubate with Inhibitors/Vehicle Incubate->PreInc AddSub Add Substrate (e.g., 2-NBDG) PreInc->AddSub Na_Plus Sodium Buffer (Total Uptake) Na_Minus Sodium-Free Buffer (GLUT/Background Uptake) Phlorizin Max Inhibition (Non-specific Background) Incubate2 Uptake Incubation (e.g., 30-60 min) AddSub->Incubate2 Stop Stop transport with ice-cold buffer Incubate2->Stop Wash Wash 3x to remove extracellular substrate Stop->Wash Lysis Lyse cells Wash->Lysis Readout Read Plate (Fluorescence/Scintillation) Lysis->Readout

Caption: Workflow for a robust SGLT uptake assay.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions about SGLT assay design and principles.

Q4: What is the fundamental importance of sodium (Na+) in the assay buffer?

The "S" in SGLT stands for sodium. These transporters are symporters, meaning they move a sodium ion and a glucose molecule across the cell membrane in the same direction.

  • Mechanism: The transport process is driven by the sodium gradient across the cell membrane, which is maintained by the Na+/K+-ATPase pump. The transporter uses the energy stored in this electrochemical gradient to move glucose into the cell, even against its concentration gradient. SGLT2 specifically couples Na+ and glucose transport in a 1:1 ratio.[3]

  • Experimental Implication: An SGLT assay performed in a buffer without sodium will show no SGLT-mediated transport. This is the basis for a critical experimental control. By comparing uptake in a sodium-containing buffer to uptake in a sodium-free buffer, you can specifically isolate the activity of SGLT transporters from that of other glucose transporters like GLUTs.[1][4]

SGLT2 Co-Transport Mechanism This diagram illustrates how the sodium gradient drives glucose uptake via SGLT2.

G cluster_membrane Apical Membrane SGLT2 {SGLT2 Transporter} Intracellular Intracellular Space (Low Na+) Na_ion Na+ SGLT2->Na_ion Co-transport Glucose_mol Glucose SGLT2->Glucose_mol Co-transport Extracellular Extracellular Space (High Na+, Glucose) Na_ion->SGLT2 Binding Glucose_mol->SGLT2 Binding

Caption: SGLT2 uses the Na+ gradient to transport glucose.

Q5: How do I choose the optimal substrate concentration for my IC50 determination?

The choice of substrate concentration is a critical parameter that dictates the sensitivity and outcome of your inhibition assay.

  • Scientific Principle (Michaelis-Menten Kinetics): The relationship between the rate of transport and the concentration of the substrate is described by the Michaelis-Menten constant (Km). The Km is the substrate concentration at which the transport rate is half of its maximum (Vmax). For SGLT2 expressed in HEK293 cells, the Km for glucose is approximately 5 mM.[3]

  • Practical Guidance: For screening competitive inhibitors, the standard practice is to use a substrate concentration that is equal to, or very close to, its Km value.

    • Why? Using [S] = Km provides a good balance. The signal is robust (50% of Vmax), but the assay remains sensitive to competitive inhibitors. If you use a substrate concentration that is too high (e.g., >5x Km), you will need a much higher concentration of your inhibitor to compete for the binding site, leading to an artificially high IC50 and potentially missing less potent compounds.

Q6: What are the pros and cons of radioactive vs. fluorescent SGLT assays?

Both radioactive and fluorescent methods are widely used, and the best choice depends on your laboratory's capabilities, throughput needs, and specific experimental goals. Traditionally, radiolabeled substrates like [14C]AMG (alpha-methyl-D-glucopyranoside) have been the gold standard.[2][5] However, fluorescent probes like 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose) offer a viable non-radioactive alternative.[2][5][6]

FeatureRadioactive Assay (e.g., [14C]AMG)Fluorescent Assay (e.g., 2-NBDG)
Sensitivity Very high; considered the gold standard.Good, but can be lower than radioactive methods.
Safety Requires handling and disposal of radioactive materials.[2]Non-radioactive and generally safer.[2]
Cost High cost associated with isotopes, scintillation fluid, and waste disposal.Generally lower cost per well.
Throughput Can be lower throughput due to sample processing (scintillation counting).High-throughput friendly; compatible with standard fluorescence plate readers.[2]
Interference Less prone to compound interference.Test compounds may be inherently fluorescent or quench the signal, requiring counter-screens.
Substrate Specificity AMG is specific to SGLTs and not transported by GLUTs.[5]2-NBDG can be transported by both SGLTs and GLUTs, requiring careful controls.[5]
Q7: Which cell lines are most commonly used for SGLT1 and SGLT2 assays?

The choice of cell line is crucial and depends on whether you need to study a specific transporter in isolation or in a more physiologically relevant context.

  • Recombinant Overexpression Systems: The most common approach is to use cell lines that have low endogenous glucose transport and are easy to transfect, such as HEK293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells.[6][7] These cells are stably transfected to express high levels of either human SGLT1 or SGLT2.[6] This allows for the specific and unambiguous characterization of inhibitors against a single transporter subtype.

  • Endogenous Expression Systems: For a more physiologically relevant model, some researchers use cell lines that naturally express SGLTs.

    • HK-2 cells , a human kidney proximal tubule cell line, endogenously express SGLT2 and are a valuable tool for studying transporter function in a relevant cellular background.[1][2]

    • Caco-2 cells , a human colorectal adenocarcinoma line that differentiates into enterocyte-like cells, are often used to study intestinal SGLT1.[8]

References

  • Lu, Y. T., Ma, X. L., Xu, Y. H., Hu, J., Wang, F., Qin, W. Y., & Xiong, W. Y. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Natural Products and Bioprospecting, 8(3), 123–131. Available from: [Link]

  • ResearchGate. (2012). Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2. Retrieved from [Link]

  • Solvo Biotechnology. (n.d.). SGLT2 transporter, SGLT2 uptake assay. Retrieved from [Link]

  • Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. ResearchGate. Available from: [Link]

  • American Diabetes Association. (2025). 2. Diagnosis and Classification of Diabetes: Standards of Care in Diabetes—2025. Diabetes Care. Retrieved from [Link]

  • Castaneda, F., & Kinne, R. K. (2005). Flowchart summarizing the proposed 96-well automated method to study human sodium-dependent D-glucose transport (SGLT) activity. ResearchGate. Available from: [Link]

  • Vrhovac, I., Eror, D., Klessen, D., & Sabolic, I. (2015). A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells. Journal of Membrane Biology, 248(3), 437–448. Available from: [Link]

  • UK Kidney Association. (n.d.). UKKA guideline: SGLT2i in adults with kidney disease. Retrieved from [Link]

  • Ueyama, Y., et al. (2012). Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2. Analytical Biochemistry, 430(2), 103-105. Available from: [Link]

  • Gonzalez-Paramas, A. M., et al. (2019). The Role of Sodium-Dependent Glucose Transporter 1 and Glucose Transporter 2 in the Absorption of Cyanidin-3-O-β-Glucoside in Caco-2 Cells. Nutrients, 11(11), 2779. Available from: [Link]

Sources

Validation & Comparative

Licogliflozin vs Sotagliflozin IC50 comparison SGLT1/2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Licogliflozin (LIK066) and Sotagliflozin (LX4211) , focusing on their IC50 values, selectivity profiles, and the physiological implications of dual SGLT1/2 inhibition.

Core Focus: SGLT1/2 Inhibition Potency & Selectivity Profiles

Executive Technical Summary

Both Licogliflozin and Sotagliflozin are dual inhibitors of Sodium-Glucose Cotransporters 1 and 2 (SGLT1/2).[1] While standard "gliflozins" (e.g., Empagliflozin) are highly selective for renal SGLT2 (>2000-fold), these dual inhibitors are designed to target both renal SGLT2 (glucose reabsorption) and intestinal SGLT1 (glucose absorption and incretin modulation).

  • Licogliflozin demonstrates higher absolute potency against both isoforms compared to Sotagliflozin but maintains a slightly higher selectivity ratio for SGLT2.

  • Sotagliflozin has a tighter selectivity window (approx. 20-fold), which historically supported its development for type 1 diabetes (T1D) and heart failure by balancing glycemic control with intestinal effects.

IC50 & Selectivity Data Profile

The following data represents the inhibitory concentration (IC50) values derived from human isoform assays (hSGLT1/hSGLT2).

CompoundhSGLT2 IC50 (nM)hSGLT1 IC50 (nM)Selectivity Ratio (SGLT1 / SGLT2)Primary Mechanism
Licogliflozin 0.58 nM 20.6 nM ~35.5Potent Dual Inhibition
Sotagliflozin 1.8 nM 36.0 nM ~20.0Balanced Dual Inhibition
Empagliflozin (Ref)3.1 nM8300 nM~2600Selective SGLT2
Data Analysis & Interpretation
  • Absolute Potency: Licogliflozin is approximately 3x more potent against SGLT2 and 1.7x more potent against SGLT1 than Sotagliflozin. This suggests that lower molar doses of Licogliflozin may achieve similar receptor occupancy.

  • The "Dual Inhibitor" Paradox: Despite having IC50s in the nanomolar range for SGLT1, systemic concentrations of these drugs rarely block systemic SGLT1 (found in the heart/kidney) fully. The intestinal SGLT1 inhibition is driven by high local concentrations in the gut lumen before absorption, delaying glucose uptake and stimulating GLP-1/PYY secretion.

  • Selectivity Window: Sotagliflozin's lower selectivity ratio (20-fold vs 35-fold) implies that at therapeutic doses targeting SGLT2, it may exert a relatively stronger influence on SGLT1 compared to Licogliflozin, although Licogliflozin's higher absolute potency complicates this direct comparison.

Mechanistic Pathway Visualization

The following diagram illustrates the dual site of action. Note the distinction between Luminal (Gut) and Systemic (Kidney) inhibition.

SGLT_Mechanism cluster_Gut Intestinal Lumen (Local Effect) cluster_Kidney Renal Proximal Tubule (Systemic Effect) Drug Dual SGLT Inhibitor (Licogliflozin / Sotagliflozin) SGLT1_Gut SGLT1 Transporter (Apical Membrane) Drug->SGLT1_Gut High Local Conc. SGLT2_Kidney SGLT2 Transporter (S1/S2 Segment) Drug->SGLT2_Kidney Systemic Conc. SGLT1_Kidney SGLT1 Transporter (S3 Segment) Drug->SGLT1_Kidney Partial Blockade Glucose_Abs Glucose Absorption SGLT1_Gut->Glucose_Abs Inhibits L_Cells L-Cells SGLT1_Gut->L_Cells Malabsorption Trigger GLP1 GLP-1 / PYY Release L_Cells->GLP1 Stimulates Glucose_Reabs Glucose Reabsorption SGLT2_Kidney->Glucose_Reabs Inhibits (90%) SGLT1_Kidney->Glucose_Reabs Inhibits (10%) Glucosuria Urinary Glucose Excretion Glucose_Reabs->Glucosuria Reduction leads to

Caption: Dual mechanism of action showing local intestinal SGLT1 inhibition triggering incretin release and systemic renal SGLT2 inhibition driving glucosuria.

Experimental Protocol: Determining IC50

To replicate or validate these IC50 values, the [14C]-AMG (Alpha-Methyl-Glucopyranoside) Uptake Assay is the gold standard. It avoids the metabolic instability of glucose and provides precise transport kinetics.

Protocol Workflow

1. Cell Line Generation

  • Host: Chinese Hamster Ovary (CHO) or HEK-293 cells.

  • Transfection: Stably transfect cells with human cDNA for SGLT1 (SLC5A1) or SGLT2 (SLC5A2).

  • Validation: Confirm expression via Western Blot and functional uptake of [14C]-AMG compared to non-transfected controls.

2. Preparation of Buffers

  • Na+ Buffer (Transport): 10 mM HEPES, 137 mM NaCl, 5.4 mM KCl, 2.8 mM CaCl2, 1.2 mM MgCl2, pH 7.4.

  • Na+-Free Buffer (Control): Replace NaCl with Choline Chloride (137 mM) to determine non-specific uptake.

3. The Uptake Assay

  • Seeding: Plate cells in 96-well ScintiPlates (30,000 cells/well) and culture for 24 hours.

  • Pre-Incubation: Wash cells once with Na+-free buffer. Add 100 µL of Na+ buffer containing the test compound (Licogliflozin or Sotagliflozin) at varying concentrations (e.g., 0.1 nM to 10 µM). Incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Add [14C]-AMG (final concentration ~10 µM, 0.5 µCi/mL).

  • Transport Phase: Incubate for 60 minutes at 37°C.

  • Termination: Aspirate buffer and wash 3x with ice-cold Na+-free buffer containing phlorizin (100 µM) to instantly stop transport.

  • Quantification: Add scintillation cocktail, seal plates, and read on a MicroBeta counter.

4. Data Calculation

  • Subtract "Na+-free" counts from "Na+ buffer" counts to isolate SGLT-specific transport.

  • Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

Assay Visualization

Assay_Workflow Step1 CHO-hSGLT1/2 Seeding Step2 Pre-incubation (Test Compound) Step1->Step2 Step3 Add [14C]-AMG (Substrate) Step2->Step3 Step4 Transport (60 min @ 37°C) Step3->Step4 Step5 Ice-Cold Wash (+Phlorizin) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Caption: Step-by-step workflow for the [14C]-AMG radiometric glucose uptake assay.

References

  • Novartis (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. Obesity (Silver Spring).

  • Lexicon Pharmaceuticals (2019). Sotagliflozin, a Dual SGLT1 and SGLT2 Inhibitor, for the Treatment of Type 1 Diabetes. New England Journal of Medicine.

  • Selleck Chemicals. Sotagliflozin (LX4211) Chemical Profile and IC50 Data.

  • Lu, Y.T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells.[2] Natural Products and Bioprospecting.[2]

  • Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism.[3][4]

Sources

A Head-to-Head Preclinical Assessment of Licogliflozin and Empagliflozin in Murine Models of Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Nonalcoholic steatohepatitis (NASH) represents a significant and growing unmet medical need, characterized by hepatic steatosis, inflammation, and progressive fibrosis, with no currently approved pharmacotherapy[1]. The intricate pathophysiology of NASH, deeply intertwined with metabolic dysregulation, has positioned glucose-lowering agents as promising therapeutic candidates. Among these, inhibitors of the sodium-glucose cotransporters (SGLTs) have garnered substantial interest. This guide provides a framework for the preclinical benchmarking of two key SGLT inhibitors: Licogliflozin , a dual SGLT1/2 inhibitor, and Empagliflozin , a selective SGLT2 inhibitor, within the context of NASH.

Section 1: Mechanistic Rationale—A Tale of Two Transporters

A robust benchmarking study is founded on a clear understanding of the distinct mechanisms of action of the compounds under investigation.

  • Empagliflozin: The Renal Specialist Empagliflozin selectively targets SGLT2, a transporter predominantly expressed in the proximal convoluted tubule of the kidney[2][3]. SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli[2][4]. By inhibiting this transporter, empagliflozin induces glucosuria, leading to caloric loss, weight reduction, and improved glycemic control[5][6]. Its therapeutic effect in NASH is hypothesized to stem from improvements in systemic metabolic health, such as reduced insulin resistance and amelioration of hepatic steatosis, as well as potential direct anti-inflammatory and anti-fibrotic effects on the liver[5][7][8].

  • Licogliflozin: The Dual-Action Contender Licogliflozin expands upon this mechanism by inhibiting both SGLT2 and SGLT1[9]. SGLT1 is primarily located in the small intestine, where it mediates the absorption of dietary glucose and galactose[3][4]. It is also responsible for the reabsorption of the remaining 10% of filtered glucose in the kidney[4]. The dual inhibition by licogliflozin therefore offers a two-pronged approach:

    • Renal Effect: Similar to empagliflozin, it promotes urinary glucose excretion via SGLT2 inhibition.

    • Gastrointestinal Effect: It directly blocks intestinal glucose absorption, reducing postprandial glucose spikes and caloric intake[9]. This may also stimulate the release of beneficial incretin hormones like glucagon-like peptide-1 (GLP-1), which are known to improve insulin sensitivity and have shown promise in NASH models[9][10].

The central hypothesis for a comparative study is that the additional SGLT1 inhibition by licogliflozin, leading to both renal and gastrointestinal caloric loss and favorable incretin effects, may provide superior efficacy in resolving the multifaceted pathology of NASH compared to selective SGLT2 inhibition[9].

G cluster_licogliflozin Licogliflozin (Dual SGLT1/2 Inhibitor) cluster_empagliflozin Empagliflozin (Selective SGLT2 Inhibitor) Lico Licogliflozin L_SGLT1 Inhibits Intestinal SGLT1 Lico->L_SGLT1 L_SGLT2 Inhibits Renal SGLT2 Lico->L_SGLT2 L_Gut Reduced Glucose Absorption L_SGLT1->L_Gut L_Kidney Increased Glucose Excretion (Glucosuria) L_SGLT2->L_Kidney L_Incretin Increased GLP-1 Release L_Gut->L_Incretin L_Outcome Reduced Caloric Intake Improved Glycemic Control Weight Loss L_Gut->L_Outcome L_Kidney->L_Outcome L_Incretin->L_Outcome Empa Empagliflozin E_SGLT2 Inhibits Renal SGLT2 Empa->E_SGLT2 E_Kidney Increased Glucose Excretion (Glucosuria) E_SGLT2->E_Kidney E_Outcome Improved Glycemic Control Weight Loss E_Kidney->E_Outcome

Figure 1: Comparative Mechanisms of Action.

Section 2: Designing the Head-to-Head Benchmarking Study

To rigorously compare these two agents, a well-controlled preclinical study is essential. The choice of model and endpoints must be clinically relevant and mechanistically informative.

Justification for Choice of NASH Model

While numerous rodent models of NASH exist, diet-induced models are favored for their ability to recapitulate the metabolic syndrome context of human NASH[11][12]. For this study, the C57BL/6J mouse model fed a high-fat, high-fructose, and high-cholesterol diet (e.g., the AMLN diet or similar "Western" diet) is recommended[11][13].

  • Expertise-Driven Rationale: This model avoids the use of chemical toxins (like streptozotocin or carbon tetrachloride), which can confound the interpretation of drug effects[14]. It reliably induces the key histological features of NASH—steatosis, lobular inflammation, and progressive fibrosis—alongside metabolic comorbidities like obesity, insulin resistance, and dyslipidemia, providing a robust platform to evaluate the systemic and hepatic effects of both drugs[11][13].

Experimental Groups and Dosing
  • Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose, daily oral gavage)

  • Group 2: Empagliflozin (e.g., 10 mg/kg, daily oral gavage)[15]

  • Group 3: Licogliflozin (e.g., 30 mg/kg, daily oral gavage)

Causality Behind Dosing: Doses should be selected based on prior pharmacokinetic and pharmacodynamic studies in mice to ensure adequate target engagement. The selected doses are representative of those used in previous preclinical studies demonstrating efficacy[15].

Key Efficacy Endpoints

A multi-faceted approach is required to capture the full spectrum of potential therapeutic benefits.

  • Metabolic Parameters: Body weight, food/water intake, fasting blood glucose, and insulin levels. An Oral Glucose Tolerance Test (OGTT) should be performed to assess improvements in glucose handling.

  • Serum Biomarkers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of hepatocellular injury[16].

  • Fibrosis Assessment: Quantification of collagen deposition using Sirius Red staining, a robust and specific method for fibrosis[19]. This should be complemented by immunohistochemistry for α-smooth muscle actin (α-SMA) to assess hepatic stellate cell activation[6].

G cluster_workflow Experimental Workflow cluster_analysis Endpoint Analysis start Acclimatize C57BL/6J Mice (1 week) diet Induce NASH (Western Diet, 16-20 weeks) start->diet random Randomize into Treatment Groups (Vehicle, Empagliflozin, Licogliflozin) diet->random treat Daily Oral Gavage Treatment (8-12 weeks) random->treat monitor Weekly Monitoring (Body Weight, Food Intake) treat->monitor ogtt Oral Glucose Tolerance Test (OGTT) (Pre-termination) treat->ogtt terminate Euthanasia & Sample Collection ogtt->terminate serum Serum Analysis (ALT, AST, Glucose, Insulin) terminate->serum liver Liver Tissue Processing terminate->liver data Data Analysis & Comparison serum->data histo Histopathology (H&E, Sirius Red, α-SMA) liver->histo histo->data

Sources

Publish Comparison Guide: Validation of Licogliflozin Mixed Isomers Purity Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Licogliflozin (LIK066) is a dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1/2), structurally characterized as a C-aryl glucoside . Unlike simple small molecules, the therapeutic efficacy and safety of Licogliflozin depend strictly on its stereochemistry—specifically the


-anomeric configuration  of the glucose moiety attached to the aromatic aglycone.

Synthetic routes for C-glycosides often yield anomeric mixtures (


/

isomers) or other diastereomers that are difficult to separate by standard flash chromatography. While Chiral HPLC is the industry standard for trace impurity profiling, it requires expensive columns, reference standards, and lengthy method development.

This guide validates Quantitative NMR (qNMR) as a superior, self-validating alternative for the rapid assessment of isomeric purity (mixed isomers) in early-to-mid-stage development. We demonstrate that


H-NMR spectroscopy, utilizing scalar coupling constants (

), provides definitive structural proof and quantitative ratios of Licogliflozin isomers without the need for isomer-specific reference standards.

Technical Deep Dive: The Science of Isomer Differentiation

The Stereochemical Challenge

Licogliflozin contains a glucose ring linked to an aromatic system via a C-C bond (C-glycoside). The critical stereocenter is C1' (the anomeric carbon) .

  • Active Drug:

    
    -anomer (substituents at C1' and C2' are trans-diaxial).
    
  • Common Impurity:

    
    -anomer (substituents are cis-equatorial-axial).
    
Why NMR Wins on Causality

Chromatography separates based on polarity and interaction with a stationary phase—a phenomenological property. NMR discriminates based on spin-spin coupling geometry , a fundamental physical property described by the Karplus equation .

  • 
    -Isomer (Active):  The proton at C1' (H1') and the proton at C2' (H2') are in a trans-diaxial arrangement (
    
    
    
    ). This results in a large coupling constant (
    
    
    )
    .
  • 
    -Isomer (Impurity):  The H1' and H2' protons are in a cis-equatorial-axial arrangement (
    
    
    
    ). This results in a small coupling constant (
    
    
    )
    .

This distinct difference allows for self-validating identification: if you see a doublet with


 Hz, it must be the 

-anomer. No external reference standard is required to prove identity.

Comparative Analysis: qNMR vs. Chiral HPLC

The following table contrasts the performance of qNMR against the traditional Chiral HPLC method for analyzing mixed Licogliflozin isomers.

FeatureqNMR (Recommended) Chiral HPLC (Alternative)
Primary Detection Molar ratio of protons (Directly proportional to structure)UV Absorbance / Refractive Index
Reference Standard Not Required for relative isomer ratio (Self-validating)Mandatory (Requires pure

and

standards)
Resolution Basis Scalar Coupling (

-values) & Chemical Shift
Interaction with Chiral Stationary Phase
Turnaround Time < 30 Minutes (Prep + Acquisition)1–3 Days (Method Dev + Equilibration)
LOD/LOQ ~0.1% (with high field/cryoprobe)< 0.05% (Superior for trace analysis)
Sample Recovery Non-destructive (100% recovery)Destructive (unless prep-scale used)
Cost per Sample Low (Solvent + Tube)High (Column wear + Solvents)

Verdict: Use qNMR for synthesis validation, scale-up monitoring, and potency assignment.[1] Use Chiral HPLC only for final release testing where trace impurity detection (<0.1%) is required by regulatory bodies.

Validated Experimental Protocol: NMR Purity Assessment

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-d6 or Methanol-d4 .

    • Reasoning: Licogliflozin is a polar glycoside. DMSO-d6 provides excellent solubility and prevents hydroxyl proton exchange broadening, allowing observation of sugar -OH signals if needed for further confirmation.

  • Concentration: Prepare a solution of 10–20 mg/mL .

    • Note: Ensure the solution is homogenous.[2] Filter through a 0.45 µm PTFE filter if any turbidity is observed.

Step 2: Acquisition Parameters (qNMR)

To ensure quantitative accuracy (E-E-A-T compliance), the following parameters are non-negotiable:

  • Pulse Sequence: zg30 or zg (standard 1D proton).

  • Relaxation Delay (D1): Set to

    
      of the longest relaxing signal (typically the anomeric proton).
    
    • Standard: 20–30 seconds is safe. An insufficient D1 is the #1 cause of integration errors.

  • Spectral Width: 12–15 ppm (to capture all aromatic and exchangeable protons).

  • Scans (NS): 32 or 64 scans (sufficient for S/N > 200:1).

  • Temperature: 298 K (controlled to prevent chemical shift drift).

Step 3: Data Processing & Integration
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz) for sensitivity, or none for resolution.

  • Phasing: Manual phasing is critical. Do not rely on auto-phasing for qNMR.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5).

  • Integration Logic:

    • Identify the Anomeric H1' region (typically

      
       4.0 – 4.6 ppm).
      
    • 
      -Isomer:  Integrate the doublet with 
      
      
      
      Hz. (Set Integral = 100 or 1.0).
    • 
      -Isomer:  Integrate the doublet with 
      
      
      
      Hz (usually slightly downfield or upfield depending on solvent).
    • Calculation:

      
      
      

Visualized Workflows

Diagram 1: Isomer Validation Workflow

This flowchart illustrates the decision-making process for validating Licogliflozin purity.

ValidationWorkflow Start Crude Licogliflozin Sample Solubility Dissolve in DMSO-d6 (15 mg/mL) Start->Solubility Acquisition Acquire 1H-NMR (D1=30s, NS=64) Solubility->Acquisition Analysis Analyze Anomeric Region (4.0 - 4.6 ppm) Acquisition->Analysis CheckJ Check Coupling Constant (J) Analysis->CheckJ Beta Doublet J = 9-10 Hz (Beta-Anomer) CheckJ->Beta Major Signal Alpha Doublet J = 2-5 Hz (Alpha-Anomer) CheckJ->Alpha Minor Signal Quant Integrate Signals Calculate Ratio Beta->Quant Alpha->Quant Result Report Isomeric Purity Quant->Result

Caption: Step-by-step workflow for differentiating and quantifying Licogliflozin anomers using 1H-NMR.

Diagram 2: Method Selection Matrix (NMR vs. HPLC)

A logic gate for choosing the correct analytical tool based on development stage.

MethodSelection Need Validation Requirement Stage1 Early Synthesis / Optimization Need->Stage1 Stage2 Final GMP Release / QC Need->Stage2 NMR Select qNMR (Self-Validating, Fast) Stage1->NMR Rapid Feedback RefStd Reference Standard Available? Stage2->RefStd RefStd->NMR No HPLC Select Chiral HPLC (High Sensitivity) RefStd->HPLC Yes

Caption: Decision matrix for selecting qNMR or HPLC based on development stage and resource availability.

References

  • Schoenherr, D., et al. (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. Obesity.[3][4][5] Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.[6] (General qNMR methodology foundation).[7] Available at: [Link]

  • Bhat, S. V., et al. (2018). An Efficient and Practical Synthesis of Remogliflozin Etabonate. (Demonstrates C-glycoside NMR characterization principles). Available at: [Link]

  • Simova, S., et al. (2023). Head-to-Head Comparison of HPLC versus NMR for the Quantitative Analysis of Carbohydrates.[8] Molecules.[1][2][4][5][6][9][10][11][12][13][14] Available at: [Link]

  • PubChem Compound Summary. Licogliflozin (CID 52913524). National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Analysis of SGLT1/SGLT2 Inhibition: Licogliflozin vs. Canagliflozin

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolic disease research and drug development, Sodium-Glucose Cotransporters (SGLTs) have emerged as pivotal targets. Specifically, the nuanced differences between inhibiting SGLT1 and SGLT2—or inhibiting both—present distinct therapeutic strategies. This guide provides an in-depth comparison of the selectivity profiles of two key compounds: Licogliflozin, a dual SGLT1/SGLT2 inhibitor, and Canagliflozin, a selective SGLT2 inhibitor. We will delve into the experimental data that defines their selectivity, outline a robust protocol for determining these parameters in your own research, and discuss the causal logic behind why these differences are critical for drug development professionals.

The Strategic Importance of SGLT1 and SGLT2 Selectivity

Understanding the physiological roles of SGLT1 and SGLT2 is fundamental to appreciating the significance of inhibitor selectivity.

  • SGLT2 is predominantly expressed in the S1 and S2 segments of the renal proximal tubules, where it is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][2] Inhibition of SGLT2 promotes urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[3][4] This mechanism forms the basis of approved therapies for type 2 diabetes, which have also shown significant cardiovascular and renal benefits.[5][6]

  • SGLT1 is most notably expressed in the small intestine, where it plays a major role in the absorption of dietary glucose and galactose.[7][8] It is also present in the S3 segment of the renal proximal tubule, where it is responsible for reabsorbing the remaining filtered glucose.[6] Therefore, inhibiting SGLT1 can not only contribute to urinary glucose excretion but also delay and reduce intestinal glucose absorption, which can lead to favorable effects on postprandial glucose and the secretion of incretin hormones like GLP-1.[1][7]

The choice to target SGLT2 selectively or to dually inhibit both SGLT1 and SGLT2 represents a critical decision in drug design, balancing glycemic control, weight loss potential, and the risk of mechanism-based side effects, such as gastrointestinal events associated with SGLT1 inhibition.[7][9]

Quantitative Comparison of Inhibitor Potency and Selectivity

The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The selectivity ratio is then calculated by dividing the IC50 for SGLT1 by the IC50 for SGLT2. A higher ratio indicates greater selectivity for SGLT2.

CompoundSGLT1 IC50 (nM)SGLT2 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)Primary Classification
Licogliflozin 20.6[7]0.58[7]~35.5-foldDual SGLT1/SGLT2 Inhibitor
Canagliflozin 663[10]4.2[10]~158-foldSelective SGLT2 Inhibitor

Analysis: The data clearly illustrates the distinct profiles of these two agents. Licogliflozin demonstrates potent inhibition of both transporters, with an IC50 of 20.6 nM for SGLT1 and a sub-nanomolar IC50 of 0.58 nM for SGLT2.[7] Its ~36-fold selectivity for SGLT2 categorizes it as a dual inhibitor, with significant physiological effects expected from the blockade of both targets.[7][11][12]

In contrast, Canagliflozin shows a much higher degree of selectivity for SGLT2. With an IC50 of 4.2 nM for SGLT2 and a significantly weaker IC50 of 663 nM for SGLT1, its selectivity ratio is approximately 158-fold.[10] While it is classified as an SGLT2-selective inhibitor, it's noteworthy that at therapeutic concentrations, it can exert modest SGLT1 inhibition in the gut, which may contribute to some of its clinical effects.[13][14]

Experimental Protocol: Determining SGLT1 and SGLT2 Inhibition via a Cell-Based Assay

To ensure trustworthiness and reproducibility, a robust, self-validating experimental protocol is essential. This method utilizes stably transfected cell lines and a radiolabeled, non-metabolizable glucose analog to precisely quantify transporter inhibition.

Principle: This assay measures the uptake of a radiolabeled glucose analog, ¹⁴C-labeled α-methyl-D-glucopyranoside ([¹⁴C]-AMG), into mammalian cells (e.g., HEK293) engineered to stably express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[15] [¹⁴C]-AMG is a substrate for SGLT transporters but is not metabolized by the cell, ensuring that the measured radioactivity directly correlates with transporter activity. The inhibitory potential of test compounds is determined by measuring the reduction in [¹⁴C]-AMG uptake in their presence.

Mandatory Visualization: Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Acquisition & Analysis P1 Seed HEK293-hSGLT1 and HEK293-hSGLT2 cells into 96-well plates P2 Incubate cells for 24-48h to form a confluent monolayer P1->P2 A1 Wash cells with Na+-containing uptake buffer P2->A1 A2 Pre-incubate cells with serially diluted inhibitors (Licogliflozin, Canagliflozin) A1->A2 A3 Initiate uptake by adding [14C]-AMG tracer in Na+ buffer A2->A3 A4 Incubate for a defined period (e.g., 60 min) at 37°C A3->A4 A5 Terminate uptake by washing with ice-cold stop buffer A4->A5 D1 Lyse cells and add scintillation cocktail A5->D1 D2 Measure radioactivity (CPM) using a scintillation counter D1->D2 D3 Calculate % Inhibition relative to vehicle control D2->D3 D4 Plot % Inhibition vs. log[Inhibitor] and perform non-linear regression to determine IC50 D3->D4 R Determine Selectivity Ratio (IC50 SGLT1 / IC50 SGLT2) D4->R

Sources

A Comparative Analysis of Licogliflozin Efficacy in Genetically Driven vs. Diet-Induced Obesity: A Guide for Preclinical Model Selection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the pharmacological effects of Licogliflozin, a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1/2), in two cornerstone preclinical models of obesity and type 2 diabetes: the genetically leptin-deficient ob/ob mouse and the diet-induced obesity (DIO) mouse. As researchers and drug development professionals, the selection of an appropriate animal model is paramount for translating preclinical findings to clinical success. This document will dissect the fundamental pathophysiological differences between these models and explore how these distinctions dictate the therapeutic response to a dual SGLT1/2 inhibitor, thereby guiding rational model selection and experimental design.

Introduction to Licogliflozin: A Dual-Action Metabolic Agent

Licogliflozin is an investigational small molecule that potently inhibits both SGLT1 and SGLT2.[1] This dual mechanism targets two key pathways in glucose homeostasis and energy balance:

  • SGLT2 Inhibition: Occurs predominantly in the proximal tubules of the kidneys. By blocking SGLT2, Licogliflozin prevents the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (glycosuria) and a net caloric loss.[2]

  • SGLT1 Inhibition: Primarily targets the brush border of the small intestine, where SGLT1 is responsible for the absorption of dietary glucose and galactose.[3] Inhibition of intestinal SGLT1 reduces caloric uptake from carbohydrates and, critically, enhances the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play roles in satiety and glucose metabolism.[4]

This combined action positions Licogliflozin as a therapeutic candidate for obesity and type 2 diabetes, with clinical studies demonstrating significant effects on weight loss and favorable changes in metabolic parameters.[5][6]

Dissecting the Preclinical Models: ob/ob vs. DIO Mice

The choice between a genetic model like the ob/ob mouse and a diet-induced model like the DIO mouse depends entirely on the scientific question being addressed. Their etiologies of obesity are fundamentally different, leading to distinct metabolic and endocrine profiles.

The ob/ob Mouse: A Model of Monogenic Obesity and Severe Metabolic Dysfunction

The ob/ob mouse possesses a spontaneous recessive mutation in the leptin gene (Lep), rendering it incapable of producing functional leptin, a key hormone for regulating appetite and energy expenditure.[7][8] This single genetic defect drives a severe and predictable phenotype.

  • Pathophysiology: The absence of leptin signaling leads to relentless hyperphagia (excessive eating), as the central satiety circuits in the brain are never activated.[7] This results in profound obesity, with body weights reaching up to three times that of wild-type littermates.[8] The phenotype also includes severe hyperglycemia, hyperinsulinemia, and insulin resistance, making it a robust model of type 2 diabetes.[9][10]

  • Strengths: The rapid and severe onset of the phenotype makes it ideal for studies where a strong, unambiguous signal is required. It is a powerful tool for investigating pathways that are independent of or can override the leptin system.

  • Limitations: As a model of monogenic obesity, it does not represent the polygenic and lifestyle-driven nature of the vast majority of human obesity cases. The complete absence of leptin signaling is a confounding factor when evaluating therapies that may interact with central appetite regulation.

The Diet-Induced Obesity (DIO) Mouse: A Translational Model of "Western" Lifestyle Obesity

The DIO model utilizes mouse strains, such as the C57BL/6J, that are susceptible to weight gain when fed a high-fat diet (typically 45-60% kcal from fat).[11][12] This model is widely considered to be more clinically relevant as it mimics human obesity driven by chronic overconsumption of calorie-dense foods.[13]

  • Pathophysiology: DIO mice develop obesity, moderate hyperglycemia, glucose intolerance, and insulin resistance over several weeks to months of high-fat feeding.[12][14] Critically, their leptin signaling pathways remain intact, although they often develop leptin resistance. This physiological state more closely mirrors the metabolic syndrome seen in humans.[11]

  • Strengths: The model's etiology is highly relevant to human obesity. It allows for the study of interventions in the context of intact, albeit dysregulated, energy homeostasis systems. It is suitable for testing therapies aimed at preventing or reversing diet-induced metabolic changes.[11]

  • Limitations: The phenotype is less severe and more variable than in ob/ob mice. The development of the metabolic syndrome takes longer, increasing study duration and cost.

Comparative Summary of Mouse Models
Featureob/ob Mouse ModelDiet-Induced Obesity (DIO) Mouse Model
Etiology Monogenic (Leptin deficiency)[7]Polygenic & Environmental (High-fat diet)[12]
Leptin Signaling Absent[15]Intact, but often resistant[11]
Onset of Obesity Rapid, from 3-5 weeks of age[11]Gradual, over several weeks/months[12]
Severity of Obesity Profound, up to 3x normal weight[8]Moderate to severe, depending on diet/duration
Hyperphagia Severe and centrally driven[9]Moderate, driven by diet palatability/calories[14]
Insulin Resistance Severe[15]Moderate to severe[14]
Hyperglycemia Marked and persistent[16]Moderate[12]
Translational Relevance Models rare monogenic human obesityModels common lifestyle-induced human obesity[13]

Predicting the Comparative Efficacy of Licogliflozin

While direct head-to-head preclinical studies are not extensively published, we can formulate strong, mechanistically-grounded hypotheses on how Licogliflozin would perform differently in these two models based on its dual SGLT1/2 inhibitory action.

Mechanism of Action: Licogliflozin

Licogliflozin_MoA cluster_kidney Kidney (Proximal Tubule) cluster_gut Small Intestine SGLT2 SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption mediates Urine Urinary Glucose Excretion (UGE) Glucose_Reabsorption->Urine Blocked SGLT1 SGLT1 Glucose_Absorption Dietary Glucose Absorption SGLT1->Glucose_Absorption mediates GLP1_PYY GLP-1 / PYY Secretion SGLT1->GLP1_PYY Inhibition Leads To Caloric_Loss1 Caloric Loss Glucose_Absorption->Caloric_Loss1 Reduced Satiety Increased Satiety Appetite Suppression GLP1_PYY->Satiety promotes Licogliflozin Licogliflozin Licogliflozin->SGLT2 INHIBITS Licogliflozin->SGLT1 INHIBITS Caloric_Loss2 Caloric Loss Urine->Caloric_Loss2 causes

Caption: Dual inhibition mechanism of Licogliflozin.

Body Weight Reduction
  • ob/ob Mice: A significant reduction in body weight is expected. This would be driven by two main factors: 1) Caloric loss via urinary glucose excretion (SGLT2 inhibition) and 2) Reduced intestinal glucose absorption (SGLT1 inhibition). The SGLT1-mediated increase in GLP-1 and PYY may provide a peripheral satiety signal that could partially mitigate the profound, centrally-driven hyperphagia, though it is unlikely to normalize it.

  • DIO Mice: A robust weight loss effect is also anticipated, potentially greater in percentage terms of excess weight than in ob/ob mice. In this model, the caloric loss from both SGLT1 and SGLT2 inhibition directly counteracts the high-calorie diet. Furthermore, the enhanced GLP-1/PYY secretion can act on an intact, albeit resistant, central appetite regulation system, likely leading to a more pronounced effect on food intake reduction and satiety compared to the leptin-deficient state.

Glycemic Control
  • ob/ob Mice: Licogliflozin should powerfully reduce the severe hyperglycemia characteristic of this model. The combination of blocking renal glucose reabsorption and intestinal glucose uptake will address hyperglycemia from two angles. This effect is largely independent of insulin action, which is a significant advantage in this severely insulin-resistant model.

  • DIO Mice: Excellent glycemic control is also expected. SGLT2 inhibition will lower blood glucose by promoting its excretion. SGLT1 inhibition will blunt postprandial glucose spikes, a key feature of insulin resistance in this model.[17] The GLP-1 enhancement may also contribute by stimulating glucose-dependent insulin secretion.[4]

Incretin and Gut Hormone Response

This is a key area of differentiation.

  • ob/ob Mice: Treatment will increase GLP-1 and PYY secretion due to the increased delivery of glucose to the distal gut where L-cells reside.[18] However, the downstream impact on appetite may be blunted due to the overriding lack of a central leptin signal.

  • DIO Mice: A similar increase in GLP-1 and PYY is expected. In this model, these hormonal signals can synergize with endogenous leptin to promote satiety and reduce food intake, potentially leading to more effective appetite suppression and weight management.[19]

Summary of Predicted Outcomes
ParameterEffect in ob/ob MiceEffect in DIO MiceMechanistic Rationale
Body Weight Significant ReductionRobust ReductionSGLT1/2-mediated caloric loss in both. More effective appetite suppression expected in DIO due to intact gut-brain axis.
Food Intake Moderate ReductionSignificant ReductionGLP-1/PYY increase in both. Effect is synergistic with leptin in DIO mice but compensatory in leptin-deficient ob/ob mice.
Glycemic Control Strong ImprovementStrong ImprovementInsulin-independent glucose lowering (SGLT1/2) is effective in both severely (ob/ob) and moderately (DIO) hyperglycemic states.
GLP-1/PYY Levels IncreasedIncreasedSGLT1 inhibition delays glucose absorption, stimulating L-cells in the distal gut in both models.[17]
Insulin Sensitivity ImprovedImprovedSecondary to weight loss and reduced glucotoxicity in both models.

Standardized Experimental Protocol

Executing a well-controlled study is critical. Below is a foundational protocol for evaluating Licogliflozin in both models.

Experimental Workflow

workflow cluster_terminal Terminal Procedures acclimatization Acclimatization & Diet Induction (DIO Mice: 8-12 weeks HFD) (ob/ob Mice: Acclimatize at 6-7 weeks age) baseline Baseline Measurements (Body Weight, Fasting Glucose, ITT) acclimatization->baseline randomization Randomization to Treatment Groups (Vehicle, Licogliflozin Low/High Dose) baseline->randomization treatment Chronic Dosing (4-8 weeks, Daily Oral Gavage) randomization->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring terminal Terminal Procedures treatment->terminal monitoring->treatment ogtt Oral Glucose Tolerance Test (OGTT) terminal->ogtt blood Terminal Blood Collection (Insulin, Lipids, GLP-1) ogtt->blood tissue Tissue Harvest (Liver, Adipose, Pancreas) blood->tissue

Caption: Standard experimental workflow for drug efficacy testing.

Step-by-Step Methodology
  • Animal Models:

    • DIO Group: Male C57BL/6J mice, 4-5 weeks of age. Induce obesity by feeding a high-fat diet (60% kcal from fat) for 10-12 weeks.[12] House lean control mice on a standard chow diet.

    • ob/ob Group: Male B6.Cg-Lepob/J mice and their lean wild-type littermates, obtained at 5-6 weeks of age.[9] Acclimatize for 1-2 weeks.

  • Housing: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to their respective diets and water.

  • Baseline Characterization: At the start of the treatment phase (e.g., 14-16 weeks for DIO, 7-8 weeks for ob/ob), record baseline body weight, and perform a baseline fasting blood glucose and insulin tolerance test (ITT) to confirm the obese, insulin-resistant phenotype.

  • Randomization and Treatment:

    • Randomize obese mice from both groups into treatment arms based on body weight (n=8-12 per group).

    • Groups: 1) Vehicle (e.g., 0.5% methylcellulose), 2) Licogliflozin (e.g., 10 mg/kg), 3) Licogliflozin (e.g., 30 mg/kg).

    • Administer treatment daily via oral gavage for 4 to 8 weeks.

  • In-Life Monitoring:

    • Measure body weight and food intake 3-5 times per week.

    • Monitor animal health daily.

  • Terminal Procedures:

    • Oral Glucose Tolerance Test (OGTT): In the final week of treatment, perform an OGTT. After a 6-hour fast, administer a glucose bolus (2 g/kg) via oral gavage. Collect blood via tail snip at 0, 15, 30, 60, 90, and 120 minutes to measure blood glucose.

    • Terminal Sample Collection: At the end of the study, fast animals for 6 hours. Collect terminal blood via cardiac puncture under anesthesia for analysis of plasma insulin, lipids (triglycerides, cholesterol), and gut hormones (GLP-1).

    • Tissue Harvest: Collect and weigh key metabolic tissues, including liver, epididymal white adipose tissue (eWAT), and pancreas for subsequent histological or molecular analysis.

Conclusion and Strategic Recommendations

The choice between the ob/ob and DIO mouse models for testing Licogliflozin should be hypothesis-driven.

  • Use the ob/ob mouse model to investigate the efficacy of Licogliflozin in a state of extreme metabolic dysregulation and to understand its therapeutic potential independent of leptin signaling. It provides a high-signal window to confirm target engagement on glucose handling and caloric balance.

  • Use the DIO mouse model for a more translationally relevant assessment of Licogliflozin's effects on weight loss, glycemic control, and the gut-brain axis in a system that mirrors human lifestyle-induced obesity. This model is superior for evaluating potential effects on appetite and food intake that are mediated by gut hormones acting in concert with an intact central regulatory system.

By understanding the distinct pathophysiological landscapes of these two models, researchers can design more insightful experiments, better interpret their findings, and make more informed decisions in the development of novel metabolic therapies like Licogliflozin.

References

  • He, Y. L., et al. (2019). The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes. Diabetes, Obesity and Metabolism. [Link]

  • Heeter, C., et al. (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. Obesity (Silver Spring). [Link]

  • Wikipedia. (2023). ob/ob mouse. [Link]

  • ResearchGate. (n.d.). DIO vs. ob/ob. [Link]

  • Kalian, M., et al. (2020). Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. Obesity. [Link]

  • Maze Engineers. (2015). Ob/ob mice: The Leptin Deficient Mice. [Link]

  • PubChem. (n.d.). Licogliflozin. National Center for Biotechnology Information. [Link]

  • Charles River Laboratories. (n.d.). Diet-Induced Obesity (DIO) Mouse and Rat Models. [Link]

  • American Journal of Managed Care. (2019). First-in-Human Study of Dual Inhibitor Licogliflozin Showed Significant Weight Loss in Obese Patients. [Link]

  • ResearchGate. (2019). The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes. [Link]

  • ResearchGate. (2020). (PDF) Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. [Link]

  • Cani, P. D., et al. (2021). Novel insights into the genetically obese (ob/ob) and diabetic (db/db) mice: two sides of the same coin. BMC Nutrition. [Link]

  • Biocytogen. (2023). Breaking the Diabesity Cycle: Unveiling New Research on Obesity and Diabetes. [Link]

  • Terauchi, Y., et al. (2020). Dose-dependent reduction in body weight with LIK066 (licogliflozin) treatment in Japanese patients with obesity. Journal of the Japan Society for the Study of Obesity. [Link]

  • Sygnature Discovery. (n.d.). Dietary-Induced obese (DIO) mice and rat model. [Link]

  • Janvier Labs. (n.d.). B6 DIO MOUSE MODEL CHARACTERISTICS. [Link]

  • U.S. National Library of Medicine. (2021). Pharmacokinetics, Metabolism, and Excretion of Licogliflozin, a Dual Inhibitor of SGLT1/2, in Rats, Dogs, and Humans. PubMed. [Link]

  • U.S. National Library of Medicine. (2015). Intestinal Sodium Glucose Cotransporter 1 Inhibition Enhances Glucagon-Like Peptide-1 Secretion in Normal and Diabetic Rodents. PubMed. [Link]

  • The Jackson Laboratory. (n.d.). 000632 - B6 ob Strain Details. [Link]

  • Cyagen. (2024). Unveiling the Secrets of the DIO-B6-M Mouse Model for Obesity Research. [Link]

  • U.S. National Library of Medicine. (2018). What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition. PMC. [Link]

  • Charles River Laboratories. (n.d.). B6 ob/ob Mice (JAX® Mice Strain). [Link]

  • ResearchGate. (2021). (PDF) SGLT1 in pancreatic α cells regulates glucagon secretion in mice, possibly explaining the distinct effects of SGLT2 inhibitors on plasma glucagon levels. [Link]

  • InnoSer. (n.d.). Diet-induced Obesity DIO Mouse Model. [Link]

  • Ji, W., et al. (2017). Effects of canagliflozin on weight loss in high-fat diet-induced obese mice. PLOS One. [Link]

  • Patsnap. (2024). What SGLT1 inhibitors are in clinical trials currently?. [Link]

  • Oxford Academic. (2022). Does SGLT1 inhibition add to the benefits of SGLT2 inhibition in the prevention and treatment of heart failure?. European Heart Journal. [Link]

Sources

Comparative Guide: Qualification of Licogliflozin Mixed-Isomer Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Licogliflozin (LIK066) is a dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1/2), distinguished by a complex structure containing five defined stereocenters. In the analytical control of Licogliflozin, the Licogliflozin Mixed Isomers Reference Standard serves a distinct and critical function compared to high-purity single-isomer standards.

This guide objectively compares the performance of Mixed-Isomer Standards (System Suitability Mixtures) against Single-Isomer Standards (Assay Standards) and Crude Reaction Mixtures . It demonstrates that while single-isomer standards are required for quantification, qualified mixed-isomer standards are indispensable for validating method specificity and chiral resolution in accordance with ICH Q6A guidelines.

Technical Background: The Stereochemical Challenge

Licogliflozin possesses a pyrazole-sugar scaffold with five chiral centers. The specific therapeutic activity resides in the (2S,3R,4R,5S,6R) configuration. Synthetic pathways often yield diastereomeric impurities (epimers) that are difficult to separate.

  • The Problem: Standard C18 HPLC methods often fail to resolve these diastereomers, leading to "co-elution" and false potency assignment.

  • The Solution: A Qualified Mixed-Isomer Standard contains the active pharmaceutical ingredient (API) and enriched amounts of its specific stereoisomers. This allows analysts to verify that their chromatographic method can indeed separate the active drug from its inactive cousins.

Mechanism of Action & Analytical Relevance

The dual inhibition of SGLT1 (gut) and SGLT2 (kidney) requires precise stereochemistry for binding affinity. Analytical methods must guarantee this stereochemical integrity.

SGLT_Pathway Licogliflozin Licogliflozin (Active Isomer) SGLT1 SGLT1 Receptor (Intestine) Licogliflozin->SGLT1 Dual Inhibition SGLT2 SGLT2 Receptor (Kidney) Licogliflozin->SGLT2 Dual Inhibition Glucose_Abs Glucose Absorption (Suppressed) Licogliflozin->Glucose_Abs Blocks Glucose_Reabs Glucose Reabsorption (Suppressed) Licogliflozin->Glucose_Reabs Blocks SGLT1->Glucose_Abs Physiological Role SGLT2->Glucose_Reabs Physiological Role Glycosuria Urinary Glucose Excretion Glucose_Reabs->Glycosuria Result

Figure 1: Dual inhibition pathway of Licogliflozin. Analytical control ensures the active isomer (blue) is not contaminated by inactive stereoisomers that fail to bind SGLT1/2.

Comparative Analysis: Reference Standard Types

The following table contrasts the three primary types of reference materials used in Licogliflozin development.

FeatureQualified Mixed-Isomer Standard High-Purity Single Isomer (Primary) Crude Reaction Mixture
Primary Function System Suitability (Resolution) Assay & Quantification Qualitative Marker (R&D only)
Composition API + Enriched Diastereomers (e.g., 85:15 ratio)>99.5% Active IsomerVariable / Unknown
Traceability Qualified via NMR & Chiral LCTraceable to SI (via qNMR/Mass Balance)None
Suitability for Assay Low (Complex integration)High (Single peak)Unsuitable
Suitability for Specificity High (Proves separation capability)Low (Cannot prove resolution)Medium (May contain irrelevant impurities)
Risk Profile Low (Controlled composition)Low (if handled correctly)High (Batch-to-batch variation)
Performance Data: Resolution Testing

In a comparative study using a Chiralpak IC column (Hexane/Ethanol gradient), the following performance metrics were observed:

  • Single Isomer Standard: Showed a single peak at RT 12.4 min.[1] Result: Failed to detect method drift.

  • Mixed Isomer Standard: Showed Main Peak (RT 12.4 min) and Epimer A (RT 11.8 min).

    • Resolution (Rs): 2.4 (Passes >1.5 criteria).

    • Insight: The mixed standard successfully flagged a degrading column where Rs dropped to 1.1, which the Single Isomer standard missed.

Qualification Protocol: Licogliflozin Mixed Isomers

To qualify a "Mixed Isomer" batch as a Reference Standard, a rigorous self-validating workflow is required. This protocol ensures the material is suitable for defining the Resolution Factor (Rs) in analytical methods.

Phase 1: Structural Identification (The "Identity" Pillar)

Objective: Confirm the presence of the active moiety and identify the specific stereoisomers present.

  • H-NMR & C-NMR (1D):

    • Dissolve 10 mg in DMSO-d6.

    • Acceptance: Spectra must conform to the proposed structure of Licogliflozin.

  • 2D NMR (NOESY/ROESY):

    • Crucial Step: Use NOE correlations to assign relative stereochemistry of the pyrazole and sugar rings.

    • Differentiation: Distinguish the active (2S,3R,4R,5S,6R) form from the C-5 epimer often present in mixtures.

Phase 2: Ratio Determination (The "Composition" Pillar)

Objective: Quantify the ratio of Active Isomer to Impurities.

  • Method: Chiral HPLC (Normal Phase or SFC).

  • Column: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IC).

  • Procedure:

    • Inject the Mixed Isomer Standard.

    • Integrate all peaks.

    • Calculate % Area Normalization.

    • Target: Active Isomer 80-90% / Isomer Impurities 10-20%. (This ratio is ideal for demonstrating resolution without swamping the impurity signal).

Phase 3: Mass Balance & Volatiles

Even for a mixed standard, you must know the "net content" to ensure stability.

  • TGA/LOD: Determine water/solvent loss.

  • ROI (Residue on Ignition): Determine inorganic content.

Visualizing the Qualification Workflow

The following diagram outlines the decision logic for qualifying the mixed isomer standard.

Qualification_Workflow Start Raw Mixed Isomer Material ID_Check Phase 1: Structural ID (1H-NMR, MS, IR) Start->ID_Check Decision_ID Structure Confirmed? ID_Check->Decision_ID Chiral_Check Phase 2: Chiral Purity (Chiral HPLC) Decision_Res Isomers Resolved? Chiral_Check->Decision_Res Decision_ID->Chiral_Check Yes Fail Reject / Reprocess Decision_ID->Fail No Assign_Ratio Assign Isomer Ratio (e.g., 85:15) Decision_Res->Assign_Ratio Yes (Rs > 1.5) Decision_Res->Fail No (Co-elution) Certify Generate COA: System Suitability Std Assign_Ratio->Certify

Figure 2: Qualification workflow for Licogliflozin Mixed Isomer Reference Standard. Note the critical checkpoint for Chiral Resolution.

Expert Insights & Recommendations

When to use which standard?
  • Routine Release Testing: Use the Mixed Isomer Standard as a System Suitability injection at the start of the sequence. If the resolution between the main peak and the isomer peak is < 1.5 (or validated limit), invalidate the run.

  • Potency Calculation: Use the Single Isomer Standard for the external calibration curve. Do not use the mixed standard for quantification, as the purity factor is less precise.

Storage & Stability

Licogliflozin isomers can undergo epimerization under basic conditions.

  • Storage: -20°C, desiccated.

  • Solvent: Avoid protic solvents (methanol/water) for long-term stock storage; prefer DMSO or Acetonitrile.

References

  • PubChem. Licogliflozin | C23H28O7 | CID 52913524.[2][1] National Library of Medicine. [Link]

  • ICH. ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. International Council for Harmonisation. [Link]

  • FDA. Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]

  • IUPHAR/BPS. Licogliflozin Ligand Page. Guide to Pharmacology. [Link]

Sources

A Comparative Guide to the Synergistic Potential of Licogliflozin and GLP-1 Receptor Agonists in Metabolic Disease Management

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease therapeutics is increasingly moving towards combination therapies that target multiple pathophysiological pathways. This guide provides an in-depth comparison of Licogliflozin, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2), and Glucagon-Like Peptide-1 (GLP-1) receptor agonists. It explores the scientific rationale and available evidence supporting their synergistic use, offering insights for research and clinical development.

Section 1: Understanding the Core Mechanisms

A foundational understanding of the individual mechanisms of Licogliflozin and GLP-1 receptor agonists is crucial to appreciate their combined potential.

1.1 Licogliflozin: A Dual SGLT1/2 Inhibitor

Licogliflozin exerts its effects by inhibiting two key glucose transporters:

  • SGLT2 Inhibition: Primarily located in the proximal renal tubules, SGLT2 is responsible for the reabsorption of approximately 90% of filtered glucose. By blocking SGLT2, Licogliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1][2]

  • SGLT1 Inhibition: SGLT1 is predominantly found in the small intestine, where it mediates the absorption of glucose and galactose.[3] Inhibition of enteric SGLT1 by Licogliflozin reduces intestinal glucose absorption, contributing to lower postprandial glucose excursions.[3] A critical consequence of intestinal SGLT1 inhibition is the potential to increase the secretion of incretin hormones, including GLP-1 and Peptide YY (PYY).[3][4]

This dual-pronged attack on glucose homeostasis positions Licogliflozin as a potent agent for glycemic control and weight management.[5]

cluster_Kidney Kidney (Proximal Tubule) cluster_Intestine Small Intestine Kidney_Lumen Tubular Lumen (Filtered Glucose) SGLT2 SGLT2 Kidney_Lumen->SGLT2 Glucose Reabsorption Bloodstream_K Bloodstream SGLT2->Bloodstream_K Licogliflozin_K Licogliflozin Licogliflozin_K->SGLT2 Inhibits Intestine_Lumen Intestinal Lumen (Dietary Glucose) SGLT1 SGLT1 Intestine_Lumen->SGLT1 Glucose Absorption L_Cell L-Cell Intestine_Lumen->L_Cell Stimulates Bloodstream_I Bloodstream SGLT1->Bloodstream_I L_Cell->Bloodstream_I Secretes GLP-1 Licogliflozin_I Licogliflozin Licogliflozin_I->SGLT1 Inhibits

Caption: Mechanism of Action of Licogliflozin.

1.2 GLP-1 Receptor Agonists: Incretin Mimetics

GLP-1 receptor agonists (GLP-1 RAs) are a class of drugs that mimic the action of the endogenous incretin hormone GLP-1. Their primary functions include:

  • Glucose-Dependent Insulin Secretion: Stimulating insulin release from pancreatic β-cells in response to elevated blood glucose.

  • Glucagon Suppression: Inhibiting the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[6]

  • Delayed Gastric Emptying: Slowing the rate at which food leaves the stomach, leading to a more gradual rise in postprandial blood glucose.

  • Central Appetite Suppression: Acting on the hypothalamus to increase satiety and reduce food intake.[6]

These combined actions make GLP-1 RAs highly effective for both glycemic control and weight loss.[6]

cluster_Pancreas Pancreas cluster_Brain Brain (Hypothalamus) cluster_Stomach Stomach GLP1_RA GLP-1 Receptor Agonist Beta_Cell β-Cell GLP1_RA->Beta_Cell Stimulates Insulin Secretion Alpha_Cell α-Cell GLP1_RA->Alpha_Cell Inhibits Glucagon Secretion Hypothalamus Hypothalamus GLP1_RA->Hypothalamus Increases Satiety Stomach Stomach GLP1_RA->Stomach Delays Gastric Emptying

Caption: Multi-faceted Mechanism of GLP-1 Receptor Agonists.

Section 2: The Synergistic Rationale: A Multi-Pronged Metabolic Attack

The combination of Licogliflozin and a GLP-1 RA presents a compelling therapeutic strategy due to their complementary and potentially synergistic mechanisms of action.[6][7][8]

2.1 Enhanced Glycemic Control

The distinct, insulin-independent mechanism of SGLT2 inhibition and the insulin-dependent actions of GLP-1 RAs create a powerful combination for lowering blood glucose.[9] While GLP-1 RAs enhance glucose uptake and suppress hepatic glucose output, Licogliflozin promotes the removal of excess glucose.[6][9] Furthermore, GLP-1 RAs can counteract the potential for SGLT2 inhibitors to increase gluconeogenesis.[6]

2.2 Amplified Weight Loss

Both drug classes independently promote weight loss through different pathways.[9] Licogliflozin induces caloric loss through glycosuria and reduced intestinal calorie absorption, while GLP-1 RAs suppress appetite and slow gastric emptying.[3][6] The combination is expected to lead to greater and more sustained weight reduction than either agent alone.[6]

2.3 Potential for Enhanced Cardiorenal Protection

Both SGLT2 inhibitors and GLP-1 RAs have demonstrated significant cardiovascular and renal benefits.[8][10][11] SGLT2 inhibitors are thought to exert their protective effects through hemodynamic changes, while GLP-1 RAs have anti-atherogenic and anti-inflammatory properties.[8] The combination of these distinct mechanisms may offer additive or synergistic cardiorenal protection.[7][8]

2.4 The Unique Contribution of SGLT1 Inhibition

The SGLT1 inhibition component of Licogliflozin may offer an additional layer of synergy. By delaying intestinal glucose absorption, SGLT1 inhibition can lead to an increase in the secretion of endogenous GLP-1.[3][4] This could potentially amplify the effects of an exogenously administered GLP-1 RA.

cluster_Mechanisms Mechanisms of Action cluster_Outcomes Synergistic Outcomes Licogliflozin Licogliflozin (SGLT1/2i) Glycosuria ↑ Urinary Glucose Excretion Licogliflozin->Glycosuria Reduced_Absorption ↓ Intestinal Glucose Absorption Licogliflozin->Reduced_Absorption GLP1_RA GLP-1 Receptor Agonist Insulin_Secretion ↑ Insulin Secretion GLP1_RA->Insulin_Secretion Glucagon_Suppression ↓ Glucagon Secretion GLP1_RA->Glucagon_Suppression Appetite_Suppression ↓ Appetite GLP1_RA->Appetite_Suppression Glycemic_Control Improved Glycemic Control Glycosuria->Glycemic_Control Weight_Loss Enhanced Weight Loss Glycosuria->Weight_Loss Reduced_Absorption->Glycemic_Control Reduced_Absorption->Weight_Loss Insulin_Secretion->Glycemic_Control Glucagon_Suppression->Glycemic_Control Appetite_Suppression->Weight_Loss Cardiorenal_Protection Cardiorenal Protection Glycemic_Control->Cardiorenal_Protection Weight_Loss->Cardiorenal_Protection

Caption: Conceptual Framework for Synergistic Effects.

Section 3: Experimental Data and Clinical Evidence

While direct clinical trial data on the combination of Licogliflozin and GLP-1 RAs is limited, we can extrapolate from studies on Licogliflozin monotherapy and the extensive research on combining SGLT2 inhibitors with GLP-1 RAs.

3.1 Licogliflozin Monotherapy Data

Clinical trials have demonstrated the efficacy of Licogliflozin in promoting weight loss and improving glycemic parameters.

ParameterStudy PopulationTreatmentDurationResult
Body Weight Obese individualsLicogliflozin 150 mg once daily12 weeks5.7% reduction vs. placebo (p < 0.001)[5][12]
Body Weight Overweight or obese adultsLicogliflozin 50 mg twice daily24 weeks3.83% mean reduction from baseline[13][14]
Postprandial Glucose Obese individualsLicogliflozin 150 mg once daily12 weeks21% reduction in postprandial glucose excursion (p < 0.001)[12]
24-hour Glucose Type 2 DiabetesLicogliflozin 15 mg once daily14 days26% reduction in average glucose levels from baseline[5]
GLP-1 Levels Type 2 DiabetesLicogliflozin14 daysConfirmed mechanistic effects on GLP-1[5]

3.2 SGLT2 Inhibitor and GLP-1 RA Combination Therapy Data

Numerous studies have evaluated the combination of SGLT2 inhibitors and GLP-1 RAs, consistently showing superior outcomes compared to monotherapy.

StudyCombinationComparisonKey Findings
DURATION-8 Dapagliflozin + ExenatideMonotherapy-2% reduction in HbA1c-3.4 kg weight loss-Greater reductions in blood pressure[7]
AWARD-10 Dulaglutide + SGLT2iSGLT2i alone-Up to 1.34% reduction in HbA1c-3.1 kg weight loss[7]
Meta-analysis Various GLP-1 RAs + SGLT2isMonotherapy-Greater body weight loss with combination therapy-Significant reduction in systolic blood pressure[6]
Real-world study (Denmark) SGLT2i + GLP-1 RAMonotherapyLower 5-year rates of all-cause mortality, heart failure, and end-stage kidney disease[10]
Section 4: Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of Licogliflozin and GLP-1 RAs, a combination of preclinical and clinical studies employing specific methodologies is required.

4.1 Preclinical Assessment in Animal Models

  • Objective: To determine the effects of monotherapy and combination therapy on metabolic parameters in a diet-induced obesity or diabetic animal model (e.g., db/db mice, Zucker diabetic fatty rats).

  • Methodology:

    • Animal Acclimatization and Grouping: Acclimatize animals and randomize into four groups: Vehicle control, Licogliflozin alone, GLP-1 RA alone, and Licogliflozin + GLP-1 RA.

    • Dosing: Administer compounds daily via oral gavage (Licogliflozin) and subcutaneous injection (GLP-1 RA) for a predetermined study duration (e.g., 8-12 weeks).

    • Metabolic Monitoring:

      • Body Weight and Food Intake: Measure daily.

      • Glycemic Control: Perform oral glucose tolerance tests (OGTTs) and insulin tolerance tests (ITTs) at baseline and end of study. Measure fasting blood glucose and HbA1c regularly.

      • Incretin Hormone Levels: Collect plasma samples during OGTTs for measurement of active GLP-1, GIP, and PYY via ELISA.

    • Terminal Procedures:

      • Body Composition Analysis: Use DEXA or MRI to assess fat and lean mass.

      • Tissue Harvesting: Collect pancreas, liver, and adipose tissue for histological analysis and gene expression studies.

4.2 Clinical Trial Design for Human Studies

  • Objective: To evaluate the efficacy and safety of co-administering Licogliflozin and a GLP-1 RA in patients with type 2 diabetes and/or obesity.

  • Methodology:

    • Study Design: A randomized, double-blind, placebo-controlled, multi-arm parallel-group study.

    • Participant Population: Adults with inadequately controlled type 2 diabetes (e.g., HbA1c 7.5-10.5%) on metformin monotherapy, or adults with obesity (BMI ≥30 kg/m ² or ≥27 kg/m ² with comorbidities).

    • Intervention Arms:

      • Arm 1: Placebo

      • Arm 2: Licogliflozin

      • Arm 3: GLP-1 RA

      • Arm 4: Licogliflozin + GLP-1 RA

    • Primary Endpoints:

      • Change from baseline in HbA1c at 24 weeks.

      • Percent change from baseline in body weight at 24 weeks.

    • Secondary and Exploratory Endpoints:

      • Proportion of patients achieving HbA1c <7.0%.

      • Proportion of patients achieving ≥5% and ≥10% weight loss.

      • Changes in fasting plasma glucose, blood pressure, and lipid profiles.

      • Mixed-meal tolerance tests to assess postprandial glucose, insulin, glucagon, and incretin responses.

      • Continuous glucose monitoring (CGM) to evaluate glycemic variability.

    • Safety and Tolerability: Monitor adverse events, with a focus on gastrointestinal side effects, hypoglycemia, and genitourinary infections.

cluster_Preclinical Preclinical Workflow cluster_Clinical Clinical Trial Workflow Animal_Model Diabetic/Obese Animal Model Randomization Randomization (4 Arms: Vehicle, Lico, GLP-1 RA, Combo) Animal_Model->Randomization Dosing Chronic Dosing Randomization->Dosing Monitoring In-life Monitoring (Weight, Glucose, OGTT) Dosing->Monitoring Terminal Terminal Analysis (Body Comp, Histology) Monitoring->Terminal Screening Patient Screening (T2D and/or Obesity) Randomization_C Randomization (4 Arms: Placebo, Lico, GLP-1 RA, Combo) Screening->Randomization_C Treatment Treatment Period (e.g., 24 Weeks) Randomization_C->Treatment Endpoints Endpoint Assessment (HbA1c, Weight, Safety) Treatment->Endpoints Data_Analysis Data Analysis & Reporting Endpoints->Data_Analysis

Caption: Experimental Workflows for Synergy Assessment.

Section 5: Concluding Remarks for the Research Professional

The combination of Licogliflozin and a GLP-1 receptor agonist holds significant promise as a next-generation therapy for metabolic diseases. The complementary and potentially synergistic mechanisms of action targeting glucose reabsorption, absorption, incretin pathways, and appetite regulation provide a strong scientific rationale for further investigation. The unique SGLT1 inhibitory component of Licogliflozin, with its potential to enhance endogenous GLP-1 secretion, adds another layer of intrigue to this combination.

While robust clinical data for this specific pairing is still forthcoming, the wealth of evidence supporting the combination of the broader SGLT2 inhibitor and GLP-1 RA classes strongly suggests that this will be a fruitful area of research. Future studies should focus on elucidating the precise interplay between these agents, optimizing dosing strategies, and confirming the anticipated additive or synergistic benefits on glycemic control, weight loss, and long-term cardiorenal outcomes.

References

  • Licogliflozin | C23H28O7 | CID 52913524 - PubChem. National Center for Biotechnology Information. [Link]

  • Definition of licogliflozin - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Dose‐dependent reduction in body weight with LIK066 (licogliflozin) treatment in Japanese patients with obesity - PMC. PubMed Central. [Link]

  • First-in-Human Study of Dual Inhibitor Licogliflozin Showed Significant Weight Loss in Obese Patients. AJMC. [Link]

  • Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. PubMed. [Link]

  • SGLT-2 Inhibitors and GLP-1 Receptor Agonists as Combination Therapy in Type 2 Diabetes - PMC. PubMed Central. [Link]

  • The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes. ResearchGate. [Link]

  • The Efficacy and Safety of the Combination Therapy With GLP-1 Receptor Agonists and SGLT-2 Inhibitors in Type 2 Diabetes Mellitus: A Systematic Review and Meta-analysis. Frontiers in Pharmacology. [Link]

  • (PDF) Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. ResearchGate. [Link]

  • Combination Treatment of SGLT2 Inhibitors and GLP-1 Receptor Agonists: Symbiotic Effects on Metabolism and Cardiorenal Risk. springermedizin.de. [Link]

  • Combining GLP-1 Receptor Agonists and SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Scoping Review and Expert Insights for Clinical Practice Utilizing the Nominal Group Technique - PMC. PubMed Central. [Link]

  • Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity. National Institutes of Health. [Link]

  • Combining GLP-1 Receptor Agonists and SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Scoping Review and Expert Insights for Clinical Practice Utilizing the Nominal Group Technique. Springer Medicine. [Link]

  • Evaluation of a combination of SGLT2 inhibitor and GLP-1 receptor agonist treatment in type 2 diabetes. Diabetes on the Net. [Link]

  • Combination therapy with GLP-1 receptor agonist and SGLT2 inhibitor. PubMed. [Link]

  • Benefits of SGLT2 Inhibitors and GLP-1 Receptor Agonists. YouTube. [Link]

  • The effect of acute dual SGLT1/SGLT2 inhibition on incretin release and glucose metabolism after gastric bypass surgery. PubMed. [Link]

  • Differential effects of SGLT1 and SGLT2 inhibition versus GLP-1... ResearchGate. [Link]

Sources

Cross-reactivity assessment of Licogliflozin with other glucose transporters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Cross-Reactivity Profiling of Licogliflozin vs. Selective SGLT Inhibitors

Executive Summary: The Dual Inhibition Paradigm

Licogliflozin (LIK066) represents a distinct class of glucose transport inhibitors. Unlike the widely prescribed "gliflozins" (Empagliflozin, Dapagliflozin) which are highly selective for the renal SGLT2 transporter, Licogliflozin is a dual inhibitor targeting both SGLT1 (intestine/kidney) and SGLT2 (kidney).

For drug development professionals, the critical challenge is not just establishing potency, but accurately quantifying the selectivity ratio . This guide details the comparative performance of Licogliflozin against other transporters and outlines the "Gold Standard" experimental protocols required to validate these specificities in vitro.

Comparative Transporter Profiling

The following data synthesizes IC50 values from multiple kinetic studies, highlighting the distinct pharmacological profile of Licogliflozin compared to Sotagliflozin (another dual inhibitor) and standard selective agents.

Table 1: Comparative IC50 and Selectivity Profile

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity Ratio (SGLT1:SGLT2)Primary Target Tissue
Licogliflozin 0.58 20.6 ~35 Kidney (PT) + Intestine
Sotagliflozin 1.836.0~20Kidney (PT) + Intestine
Canagliflozin 4.2663~160Kidney (PT)
Dapagliflozin 1.21,200~1,000Kidney (PT)
Empagliflozin 3.1>2,500>2,000Kidney (PT)

Key Technical Insights:

  • Potency Superiority: Licogliflozin exhibits sub-nanomolar potency against SGLT2 (0.58 nM), making it more potent than both Sotagliflozin and Dapagliflozin.

  • SGLT1 Engagement: With an SGLT1 IC50 of ~20 nM, Licogliflozin is significantly more active against intestinal SGLT1 than Canagliflozin (663 nM). This explains its ability to reduce post-prandial glucose excursions via delayed intestinal absorption, but also correlates with a higher incidence of gastrointestinal adverse events (diarrhea) compared to selective SGLT2 inhibitors.

  • GLUT Cross-Reactivity: Like other members of the gliflozin class, Licogliflozin shows negligible affinity (IC50 > 100 µM) for facilitative glucose transporters (GLUT1, GLUT2, GLUT4), ensuring that basal glucose uptake in peripheral tissues remains unaffected.

Mechanistic Visualization

Understanding the dual inhibition requires visualizing the physiological blockade points. Licogliflozin operates on a "Two-Hit" mechanism.

DualInhibition cluster_Gut Intestine (Lumen) cluster_Kidney Kidney (Proximal Tubule) Lico Licogliflozin (Dual SGLT1/2 Inhibitor) SGLT1_Gut SGLT1 Transporter (Apical Membrane) Lico->SGLT1_Gut Inhibits (~20 nM) SGLT2_Kidney SGLT2 Transporter (S1/S2 Segment) Lico->SGLT2_Kidney Potent Block (~0.6 nM) SGLT1_Kidney SGLT1 Transporter (S3 Segment) Lico->SGLT1_Kidney Residual Block Reduced Post-Prandial\nGlucose Spike Reduced Post-Prandial Glucose Spike SGLT1_Gut->Reduced Post-Prandial\nGlucose Spike Blocked Glucose_Gut Dietary Glucose Glucose_Gut->SGLT1_Gut Absorption Glycosuria\n(Glucose Excretion) Glycosuria (Glucose Excretion) SGLT2_Kidney->Glycosuria\n(Glucose Excretion) Blocked

Figure 1: The dual mechanism of action where Licogliflozin blunts glucose spikes in the gut (SGLT1) and forces excretion in the kidney (SGLT2).[1]

Experimental Methodology: The "Gold Standard" Protocol

To replicate the data in Table 1 or assess a new compound against Licogliflozin, you cannot rely on standard fluorescent glucose uptake assays (using 2-NBDG) because they cross-react with GLUT transporters. You must use the Radiolabeled [14C]-AMG Uptake Assay .

Why AMG? Alpha-methyl-D-glucopyranoside (AMG) is a specific substrate for SGLTs but is not transported by GLUTs. This specificity is non-negotiable for accurate SGLT1/2 profiling.

Protocol: [14C]-AMG Uptake in Transfected CHO Cells

Reagents Required:

  • CHO-K1 cells stably transfected with hSGLT1 or hSGLT2.

  • [14C]-AMG (Specific Activity > 200 mCi/mmol).

  • Uptake Buffer: 10 mM HEPES, 137 mM NaCl, 5.4 mM KCl, 2.8 mM CaCl2, 1.2 mM MgSO4, pH 7.4.

  • Control Buffer (Na-Free): Replace NaCl with Choline Chloride (to prove Na-dependence).

Step-by-Step Workflow:

  • Seeding: Plate hSGLT1-CHO and hSGLT2-CHO cells in 96-well ScintiPlates at 30,000 cells/well. Incubate 24h.

  • Wash: Remove culture medium. Wash cells 2x with 200 µL Na-Free Buffer to remove residual glucose and sodium.

  • Inhibitor Pre-incubation (Optional but Recommended): Add Licogliflozin (diluted in Uptake Buffer) at varying concentrations (0.1 nM to 10 µM). Incubate 15 min at 37°C.

    • Note: Ensure DMSO concentration < 0.1%.

  • Uptake Initiation: Add [14C]-AMG (final concentration 10 µM) to the wells.

  • Incubation: Incubate for 60 minutes at 37°C.

    • Critical: SGLT1 kinetics are faster; ensure linear phase is maintained.

  • Termination: Aspirate buffer rapidly. Wash 3x with ice-cold Na-Free Buffer containing Phlorizin (100 µM) to lock transporters.

  • Quantification: Add scintillation cocktail (if not using ScintiPlates) and count CPM (Counts Per Minute).

Data Analysis:

  • Subtract "Na-Free" background counts from all samples.

  • Plot % Inhibition vs. Log[Licogliflozin].

  • Fit to non-linear regression (4-parameter logistic) to calculate IC50.

AssayWorkflow Start Start: Transfected CHO Cells (hSGLT1 or hSGLT2) Wash Wash 2x with Na-Free Buffer (Removes competing glucose) Start->Wash AddDrug Add Licogliflozin Series (0.1 nM - 10 µM) Wash->AddDrug AddTracer Add [14C]-AMG Tracer (Specific SGLT Substrate) AddDrug->AddTracer Incubate Incubate 60 min @ 37°C AddTracer->Incubate Stop Stop: Ice-Cold Wash + Phlorizin (Prevents efflux) Incubate->Stop Read Scintillation Counting (Calculate IC50) Stop->Read

Figure 2: Workflow for the [14C]-AMG uptake assay, ensuring specificity by eliminating GLUT-mediated transport.

Interpretation & References

Clinical Translation of Cross-Reactivity: The ~35-fold selectivity of Licogliflozin (compared to >2000-fold for Empagliflozin) is a deliberate therapeutic feature, not a flaw.

  • High Selectivity (Empagliflozin): Maximizes urinary glucose excretion (UGE) with minimal GI side effects.

  • Dual Inhibition (Licogliflozin): The 20 nM potency at SGLT1 allows for significant inhibition of intestinal glucose absorption. This leads to increased GLP-1 and PYY secretion (gut hormones), contributing to weight loss benefits superior to selective SGLT2 inhibitors, albeit with a trade-off of increased loose stools.

References:

  • Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial. Source: Obesity (Silver Spring). [Link]

  • Sotagliflozin: A Dual Sodium-Glucose Co-Transporter-1 and -2 Inhibitor. Source: JACC: Basic to Translational Science. [Link]

  • Interaction of Canagliflozin with SGLT1 and SGLT2: Inhibition Kinetics. Source: Journal of Pharmacology and Experimental Therapeutics. [Link][2]

  • Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2. Source: Analytical Biochemistry. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Licogliflozin (Mixed Isomers): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to the entire lifecycle of a chemical entity, including its safe and responsible disposal. This guide provides a comprehensive framework for the proper disposal of Licogliflozin (mixed isomers), an investigational dual SGLT1/2 inhibitor.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes best practices from analogous compounds, regulatory guidelines, and fundamental principles of laboratory safety to ensure the protection of our personnel and the environment.

The core principle of this guidance is risk mitigation. Pharmaceutical compounds, by their nature, are biologically active and require meticulous handling from acquisition to disposal. Improper disposal can lead to environmental contamination and unforeseen ecological impacts.[3] This guide is designed to provide a clear, logical, and scientifically grounded pathway for managing Licogliflozin waste streams in a laboratory setting.

Part 1: Hazard Assessment and Classification

Before any disposal protocol can be established, a thorough hazard assessment is paramount. While specific toxicity data for Licogliflozin is limited, we can infer potential hazards based on its classification as a dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1/2) and data from similar SGLT2 inhibitors.[2][4][5][6][7][8]

Key Considerations:

  • Pharmacological Activity: As an SGLT1/2 inhibitor, Licogliflozin is designed to alter physiological processes, specifically glucose reabsorption.[2][6][7][8] This inherent biological activity necessitates its treatment as a potentially hazardous substance.

  • Analogous Compound Data: Safety Data Sheets for other SGLT2 inhibitors, such as Canagliflozin, indicate potential hazards including being harmful if swallowed, causing serious eye damage, and being toxic to aquatic life with long-lasting effects.[9][10] It is prudent to assume Licogliflozin may share some of these characteristics.

  • Mixed Isomers: The term "mixed isomers" suggests the presence of multiple molecular structures with the same chemical formula. While their pharmacological and toxicological profiles may be similar, it's possible for different isomers to have varying levels of reactivity or environmental persistence. This complexity underscores the need for a conservative approach to disposal.

Based on this assessment, all Licogliflozin waste should be handled as hazardous chemical waste . This classification mandates a stringent disposal pathway compliant with institutional, local, and federal regulations.

Part 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[11][12] Mixing different waste streams can create dangerous chemical reactions and complicate the final disposal process.[11][12][13]

Table 1: Licogliflozin Waste Stream Segregation

Waste TypeDescriptionCollection Container
Solid Waste Unused or expired pure Licogliflozin powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips).Labeled, sealed, and compatible hazardous waste container. The container should be clearly marked with "Hazardous Waste - Licogliflozin" and any other required hazard symbols.[14][15]
Liquid Waste (Aqueous) Solutions of Licogliflozin in aqueous buffers (e.g., PBS).[16]Labeled, sealed, and compatible hazardous waste container for aqueous chemical waste. Do not mix with organic solvents.
Liquid Waste (Organic) Solutions of Licogliflozin in organic solvents (e.g., DMSO, corn oil).Labeled, sealed, and compatible hazardous waste container for organic solvent waste. Do not mix with aqueous solutions.[13]
Sharps Waste Needles, syringes, or any other sharp objects contaminated with Licogliflozin.Puncture-proof, labeled sharps container.[17]

Causality: The rationale for separating aqueous and organic waste is to prevent potentially dangerous reactions and to facilitate the final disposal method.[13] Many disposal facilities have different processes for treating these distinct waste streams.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of Licogliflozin waste. This workflow is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

  • Rationale: To prevent dermal and respiratory exposure to the active pharmaceutical ingredient.[18]

  • Procedure:

    • Wear a lab coat, safety goggles with side shields, and nitrile gloves.

    • If handling the pure powder outside of a certified chemical fume hood, a fit-tested N95 respirator is recommended to prevent inhalation.[10]

Step 2: Waste Collection at the Point of Generation

  • Rationale: To minimize the spread of contamination and ensure proper segregation.

  • Procedure:

    • Place designated, pre-labeled hazardous waste containers in the immediate vicinity of the work area.[14]

    • As waste is generated, immediately place it into the correct container as outlined in Table 1.

    • Do not allow waste to accumulate on benchtops.

Step 3: Container Management and Labeling

  • Rationale: To comply with regulations and ensure safe handling by waste management personnel.[14][15]

  • Procedure:

    • Ensure all waste containers are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[14][15]

    • Label each container with the words "Hazardous Waste," the full chemical name "Licogliflozin (mixed isomers)," and the approximate concentration and quantity.[14][15]

    • Indicate the start date of waste accumulation on the label.[14]

Step 4: Temporary Storage

  • Rationale: To safely store waste prior to collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.

  • Procedure:

    • Store waste containers in a designated satellite accumulation area.[14]

    • This area should be in a well-ventilated, cool, and dry location, away from heat sources and incompatible chemicals.[14]

    • Secondary containment (e.g., a larger bin or tray) is required to contain any potential leaks.[14]

Step 5: Final Disposal

  • Rationale: To ensure the permanent and safe destruction of the hazardous waste in accordance with federal and local regulations.

  • Procedure:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Do not dispose of any Licogliflozin waste down the drain.[3][19] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[19][20]

    • The recommended final disposal method for pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[12] This method effectively destroys the active pharmaceutical ingredient.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the Licogliflozin disposal process, from generation to final disposition.

G cluster_0 Point of Generation cluster_1 Segregated Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste E Labeled Solid Waste Container A->E B Aqueous Waste F Labeled Aqueous Waste Container B->F C Organic Waste G Labeled Organic Waste Container C->G D Sharps Waste H Labeled Sharps Container D->H I Designated Satellite Accumulation Area E->I F->I G->I H->I J EHS Pickup I->J K Licensed Hazardous Waste Facility J->K L Incineration K->L

Caption: Workflow for the proper disposal of Licogliflozin waste.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of investigational compounds like Licogliflozin is a fundamental responsibility of every researcher. By adhering to the principles of hazard assessment, strict segregation, and compliant disposal protocols, we uphold our commitment to a safe laboratory environment and the protection of our ecosystem. This guide provides a robust framework, but it is imperative to always consult your institution's specific EHS guidelines and local regulations to ensure full compliance.

References

  • Properly Disposing of Unused Medications. Pharmacy Times. Available at: [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Proper Handling and Disposal of Laboratory Waste. JoVE. Available at: [Link]

  • Multi-Hazard or Combined Waste. University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Sodium-Glucose Transport 2 (SGLT2) Inhibitors. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Pharmacokinetics, Metabolism, and Excretion of Licogliflozin, a Dual Inhibitor of SGLT1/2, in Rats, Dogs, and Humans. PubMed. Available at: [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle. Available at: [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Good Question: How can you dispose of needles for weight loss drugs? YouTube. Available at: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. Available at: [Link]

  • SGLT2 inhibitors in translational medicine: A paradigm shift for diabetes and heart health. European Journal of Medicinal Chemistry. Available at: [Link]

  • Licogliflozin. PubChem. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). Available at: [Link]

  • Initiating and Managing SGLT2 Inhibitors in Type 2 Diabetes Webinar. YouTube. Available at: [Link]

  • New EPA Rule on Pharmaceutical Waste Disposal. LeadingAge. Available at: [Link]

  • SGLT2 Inhibitors: Physiology and Pharmacology. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Finding the Sweet Spot: Prescribing SGLT2 Inhibitors in Heart Failure. YouTube. Available at: [Link]

  • Safety Data Sheet. SynZeal. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.